Gibberellin GA3
Description
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16+,17+,18+,19-/m1/s1 |
InChI Key |
IXORZMNAPKEEDV-SNTJWBGVSA-N |
SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Isomeric SMILES |
C[C@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gibberellin A3 (GA3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of Gibberellin A3 (GA3), a key phytohormone in plant development. It includes detailed experimental protocols for its analysis and visualization of its signaling pathway.
Chemical Structure and Identification
Gibberellin A3, a member of the large family of gibberellins (B7789140), is a pentacyclic diterpenoid acid.[1] Its chemical structure is characterized by an ent-gibberellane skeleton.[2] The systematic IUPAC name for Gibberellin A3 is (3S,3aS,4S,4aS,7S,9aR,9bR,12S)-7,12-dihydroxy-3-methyl-6-methylene-2-oxoperhydro-4a,7-methano-9b,3-propeno[1,2-b]furan-4-carboxylic acid.[3]
| Identifier | Value |
| Chemical Formula | C₁₉H₂₂O₆[4] |
| Molecular Weight | 346.37 g/mol [5] |
| CAS Number | 77-06-5[5] |
| Synonyms | Gibberellic Acid, GA3, Gibberellin X[6] |
Physicochemical Properties
Gibberellin A3 is a white to pale-yellow crystalline solid.[4] Its stability is influenced by the medium; it is stable in its dry, crystalline form but undergoes slow hydrolysis in aqueous solutions and rearranges in alkaline conditions to less biologically active forms.
Solubility
The solubility of GA3 varies significantly across different solvents. It is sparingly soluble in water but shows good solubility in several organic solvents.
| Solvent | Solubility |
| Water | 5 g/L (20 °C)[4] |
| Ethanol | ~5 mg/mL |
| Methanol (B129727) | Soluble |
| Acetone | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| Chloroform | Insoluble |
| Ether | Slightly soluble |
| Benzene | Insoluble |
Note: For aqueous solutions, it is recommended to first dissolve GA3 in a small amount of an organic solvent like DMSO and then dilute with the aqueous buffer.
Melting Point and Spectral Data
| Property | Value |
| Melting Point | 233-235 °C (decomposes)[4] |
| ¹H-NMR Spectroscopy | Key shifts can be observed for the characteristic protons of the gibberellane skeleton.[5][7] |
| ¹³C-NMR Spectroscopy | Provides detailed information on the carbon framework of the molecule.[5][7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, carbonyl (lactone and carboxylic acid), and alkene functional groups are present. |
| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation and quantification.[8][9] |
Biological Activity and Signaling Pathway
Gibberellin A3 is a potent plant growth regulator involved in various physiological processes, including seed germination, stem elongation, and flowering.[10] Its primary mode of action involves promoting the degradation of DELLA proteins, which are nuclear repressors of gibberellin signaling.[11]
Gibberellin A3 Signaling Pathway
The signaling cascade is initiated by the binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[12] This binding event induces a conformational change in GID1, promoting its interaction with a DELLA protein.[11] The formation of the GA3-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2), leading to its degradation by the 26S proteasome.[12] The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes that drive plant growth and development.
Experimental Protocols
Extraction and Quantification of Gibberellin A3 from Plant Tissues by HPLC
This protocol outlines a general method for the extraction and quantification of GA3 from plant material.[1][10]
4.1.1. Materials
-
Plant tissue (5-20 g)
-
Liquid nitrogen
-
80% Methanol
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1N)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column and UV detector
4.1.2. Protocol
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Homogenize the powdered tissue in cold 80% methanol. Incubate for at least 4 hours at 4°C with gentle shaking. Centrifuge to pellet the debris and collect the supernatant.
-
Partitioning: Evaporate the methanol from the supernatant using a rotary evaporator. Adjust the pH of the remaining aqueous phase to 8.0 with 5% sodium bicarbonate. Partition against an equal volume of ethyl acetate to remove pigments and lipids; discard the ethyl acetate phase.
-
Acidification and Re-extraction: Adjust the pH of the aqueous phase to 2.5 with 1N HCl. Extract the acidified aqueous phase three times with equal volumes of ethyl acetate.
-
Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Evaporate the ethyl acetate to dryness under vacuum.
-
Purification (Optional but Recommended): Redissolve the residue in a small volume of the initial mobile phase and purify using a C18 SPE cartridge.
-
HPLC Analysis: Reconstitute the purified sample in the mobile phase. Inject an aliquot into the HPLC system. Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid). Detect GA3 by UV absorbance, typically around 206-210 nm.[13]
Barley α-Amylase Bioassay for Gibberellin Activity
This bioassay is a classic method to determine the biological activity of gibberellins based on their ability to induce α-amylase secretion in barley aleurone layers.[4][14]
4.2.1. Materials
-
Barley seeds (embryo-less half-seeds)
-
Sodium hypochlorite (B82951) solution (1%)
-
Sterile water
-
Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 5.0)
-
Starch solution (1%)
-
Iodine-potassium iodide (I₂-KI) solution
-
GA3 standards and samples
4.2.2. Protocol
-
Seed Preparation: Cut barley seeds in half and discard the embryo-containing portion. Sterilize the embryoless half-seeds in 1% sodium hypochlorite for 20 minutes, followed by several rinses with sterile water.
-
Incubation: Place a set number of half-seeds (e.g., 3-5) in a sterile petri dish or microplate well containing incubation buffer. Add different concentrations of GA3 standards or the samples to be tested.
-
Induction: Incubate the seeds for 24-48 hours at room temperature in the dark to allow for the induction and secretion of α-amylase.
-
Enzyme Assay: Collect the incubation medium. In a separate plate or tube, mix a portion of the medium with the starch solution and incubate for a defined period (e.g., 10-30 minutes).
-
Detection: Stop the enzymatic reaction by adding the I₂-KI solution. The intensity of the blue color is inversely proportional to the α-amylase activity (more enzyme activity leads to less starch and a lighter color).
-
Quantification: Measure the absorbance at a suitable wavelength (e.g., 620 nm) and compare the results of the samples to the standard curve generated with known GA3 concentrations.
Analysis of GID1-DELLA Protein Interaction
Techniques such as yeast two-hybrid (Y2H) assays, in vitro pull-down assays, and AlphaScreen can be employed to study the GA-dependent interaction between GID1 and DELLA proteins.[2][15]
4.3.1. Principle of Yeast Two-Hybrid Assay
-
Constructs: The GID1 protein is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4), and the DELLA protein is fused to the activation domain (AD).
-
Transformation: Both constructs are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing the binding sites for the transcription factor.
-
Interaction: If GID1 and DELLA interact in the presence of GA (added to the growth medium), the BD and AD are brought into proximity, reconstituting a functional transcription factor.
-
Reporter Gene Expression: The reconstituted transcription factor activates the expression of the reporter genes, allowing for yeast growth on a selective medium (lacking histidine) and the production of β-galactosidase (which can be detected by a colorimetric assay).
References
- 1. [Gibberellin A3 detection in plants with high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gibberellin Ga3 | C19H22O6 | CID 9819600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
A Technical Guide to the Gibberellin GA3 Biosynthesis Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid phytohormones that are fundamental to numerous developmental processes throughout the life cycle of higher plants.[1][2] Their roles include regulating stem elongation, seed germination, dormancy, flowering, and fruit development.[3] Among the more than 136 identified GAs, only a few, such as GA₁, GA₃, GA₄, and GA₇, are considered biologically active.[2] Gibberellic acid (GA3) is one of the most well-characterized and commercially significant gibberellins. Understanding its intricate biosynthesis pathway, cellular localization, and signaling mechanism is critical for developing novel strategies in crop improvement and plant biotechnology. This guide provides an in-depth technical overview of the core GA3 biosynthesis pathway, quantitative data, key experimental protocols, and the associated signal transduction cascade.
The Core Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins is a complex, multi-stage process compartmentalized within different cellular organelles: the plastid, the endoplasmic reticulum, and the cytosol.[4][5][6] The pathway can be broadly divided into three stages.
Stage 1: Plastid The pathway begins in the plastid with the synthesis of the C20 tetracyclic hydrocarbon intermediate, ent-kaurene (B36324), from geranylgeranyl diphosphate (B83284) (GGDP).[5][7] GGDP itself is derived from the methylerythritol phosphate (B84403) (MEP) pathway.[3] This initial stage involves two key diterpene cyclases:
-
ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGDP to ent-copalyl diphosphate (CDP).[8]
-
ent-kaurene synthase (KS): Converts CDP to ent-kaurene.[8]
Stage 2: Endoplasmic Reticulum (ER) ent-kaurene is transported from the plastid to the outer membrane of the endoplasmic reticulum.[9] Here, it undergoes a series of sequential oxidations catalyzed by two membrane-associated cytochrome P450 monooxygenases to produce GA₁₂, the precursor to all other GAs in plants.[10]
-
ent-kaurene oxidase (KO): Oxidizes ent-kaurene in a three-step process to ent-kaurenoic acid.[3][4]
-
ent-kaurenoic acid oxidase (KAO): Catalyzes the conversion of ent-kaurenoic acid to GA₁₂.[3][4]
Stage 3: Cytosol The final stage occurs in the cytosol, where GA₁₂ is converted into various C₁₉ and C₂₀ gibberellins, including the bioactive forms.[5] This stage is catalyzed by soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] The pathway branches into an early 13-hydroxylation pathway and a non-13-hydroxylation pathway.[11][12]
-
Non-13-Hydroxylation Pathway: GA₁₂ is converted to the bioactive GA₄.
-
13-Hydroxylation Pathway: GA₁₂ is first hydroxylated to GA₅₃. GA₅₃ is then converted to GA₂₀, which is subsequently oxidized to the bioactive GA₁.[11]
The key enzymes in this final stage are:
-
GA 20-oxidase (GA20ox): Catalyzes the sequential oxidation and eventual removal of C-20, converting C₂₀-GAs (like GA₁₂ and GA₅₃) to C₁₉-GAs (like GA₉ and GA₂₀).[9][11]
-
GA 3-oxidase (GA3ox): Performs the final step of 3β-hydroxylation to produce bioactive GAs. It converts GA₉ to GA₄ and GA₂₀ to GA₁.[9][11]
-
GA 2-oxidase (GA2ox): Inactivates bioactive GAs (GA₁ and GA₄) and their immediate precursors through 2β-hydroxylation, playing a crucial role in maintaining GA homeostasis.[9][11]
Biosynthesis of GA₃: In many monocot species, GA₃ is produced from GA₂₀ as a minor byproduct of GA₁ synthesis by GA3ox enzymes.[9] It can also be formed from the intermediate GA₅.[13]
Caption: The compartmentalized gibberellin biosynthesis pathway in plants.
Data Presentation: Key Enzymes and Quantitative Data
Table 1: Key Enzymes in the Gibberellin Biosynthesis Pathway
| Enzyme | Abbreviation | Reaction Catalyzed | Subcellular Location | Enzyme Class |
| ent-copalyl diphosphate synthase | CPS | GGDP → ent-copalyl diphosphate | Plastid | Diterpene cyclase |
| ent-kaurene synthase | KS | ent-copalyl diphosphate → ent-kaurene | Plastid | Diterpene cyclase |
| ent-kaurene oxidase | KO | ent-kaurene → ent-kaurenoic acid | Endoplasmic Reticulum | Cytochrome P450 monooxygenase |
| ent-kaurenoic acid oxidase | KAO | ent-kaurenoic acid → GA₁₂ | Endoplasmic Reticulum | Cytochrome P450 monooxygenase |
| GA 20-oxidase | GA20ox | Oxidation & removal of C-20 (e.g., GA₁₂ → GA₉) | Cytosol | 2-oxoglutarate-dependent dioxygenase |
| GA 3-oxidase | GA3ox | 3β-hydroxylation (e.g., GA₂₀ → GA₁) | Cytosol | 2-oxoglutarate-dependent dioxygenase |
| GA 2-oxidase | GA2ox | 2β-hydroxylation (inactivation) | Cytosol | 2-oxoglutarate-dependent dioxygenase |
Table 2: Representative Endogenous Gibberellin Concentrations
Quantitative levels of gibberellins are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions. They are typically present in trace amounts.[14]
| Gibberellin | Plant Material | Concentration Range (ng/g Fresh Weight) | Analytical Method |
| GA₁ | Arabidopsis seedlings | 0.1 - 1.0 | LC-MS |
| GA₃ | Rice shoots | 0.5 - 5.0 | GC-MS |
| GA₄ | Arabidopsis siliques | 1.0 - 10.0 | LC-MS |
| GA₂₀ (precursor) | Spinach leaves | 5.0 - 25.0 | GC-MS |
| GA₅₃ (precursor) | Pea shoots | 2.0 - 15.0 | GC-MS |
Note: These values are illustrative. Precise quantification requires rigorous experimental analysis for the specific biological system under investigation.
The Gibberellin Signaling Pathway
The perception and transduction of the gibberellin signal lead to the de-repression of growth-related genes.
-
Perception: Bioactive GA binds to a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1) .[2][10]
-
DELLA Interaction: In the absence of GA, a class of nuclear repressor proteins known as DELLA proteins (named after a conserved amino acid sequence) are stable and inhibit transcription factors required for GA responses.[15][16]
-
Complex Formation: The binding of GA to GID1 induces a conformational change in GID1, which then promotes the formation of a stable GID1-GA-DELLA complex.[17]
-
Ubiquitination and Degradation: This complex is recognized by an SCF E3 ubiquitin ligase complex , which targets the DELLA protein for polyubiquitination.[15][17]
-
De-repression: The polyubiquitinated DELLA protein is subsequently degraded by the 26S proteasome .[2][17] The destruction of the DELLA repressor frees the target transcription factors (e.g., PIFs), allowing them to activate the expression of GA-responsive genes and thereby promote plant growth and development.[18]
Caption: The GA signaling pathway, a de-repression mechanism.
Experimental Protocols
Protocol 1: Quantitative Analysis of Endogenous Gibberellins
This protocol outlines a general workflow for the quantification of GAs using liquid chromatography-mass spectrometry (LC-MS), a common high-sensitivity method.[14][19]
Methodology:
-
Sample Preparation: Flash-freeze a precisely weighed amount of plant tissue (e.g., 100-500 mg) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the homogenized tissue with 80% methanol (B129727) containing antioxidant protectors (e.g., butylated hydroxytoluene) and a known amount of deuterated GA internal standards ([²H]-GAs).[19] Incubate overnight at 4°C with shaking.
-
Purification (Solid-Phase Extraction - SPE):
-
Centrifuge the extract and collect the supernatant.
-
Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds like chlorophyll.
-
Elute the GAs with a higher concentration of methanol.
-
Further purify using an anion-exchange SPE cartridge to isolate acidic compounds, including GAs.
-
-
LC-MS/MS Analysis:
-
Dry the purified fraction under nitrogen gas and resuspend in a mobile phase-compatible solvent.
-
Inject the sample into a reverse-phase C18 HPLC column coupled to a tandem mass spectrometer (MS/MS).
-
Use a gradient of acidified water and acetonitrile/methanol as the mobile phase.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target GA and its corresponding internal standard.
-
-
Quantification: Calculate the concentration of each endogenous GA by comparing its peak area to the peak area of its corresponding deuterated internal standard.
Caption: Experimental workflow for quantifying endogenous gibberellins.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is used to measure how GA treatment affects the transcript levels of genes involved in its biosynthesis or signaling pathways.[18]
Methodology:
-
Plant Treatment: Grow seedlings under controlled conditions (e.g., liquid culture or agar (B569324) plates). Apply the desired concentration of GA₃ (e.g., 10 µM) or a mock solution (control) for a specific duration (e.g., 6 hours).[18]
-
Harvesting: Harvest whole seedlings or specific tissues, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]
-
Quantitative RT-PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix.
-
Run the reaction on a real-time PCR cycler.
-
Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in GA-treated samples to the mock-treated control samples.
Caption: Experimental workflow for qRT-PCR analysis of GA-responsive genes.
References
- 1. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gibberellin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellins | PPTX [slideshare.net]
- 7. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insight in the Gibberellin biosynthesis and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
The Gibberellin GA3 Signaling Cascade in Seed Germination: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Gibberellins (GAs), particularly gibberellic acid (GA3), are a class of diterpenoid phytohormones that play a critical role in regulating various stages of plant development, most notably the transition from seed dormancy to germination.[1][2] This process is governed by a complex and finely tuned signaling pathway that integrates environmental and endogenous cues. The central mechanism involves the de-repression of germination-promoting genes through the targeted degradation of DELLA proteins, a family of nuclear growth repressors.[3][4] GA3 promotes this degradation, thereby allowing for the expression of genes encoding hydrolytic enzymes, such as α-amylase, which are essential for breaking down stored food reserves in the endosperm to nourish the growing embryo.[1][5] The action of GA is antagonistically balanced by abscisic acid (ABA), a hormone that establishes and maintains seed dormancy.[6][7] Understanding this intricate mechanism is paramount for agricultural applications aimed at improving crop uniformity and yield, as well as for the development of novel plant growth regulators. This technical guide provides an in-depth examination of the GA3 mechanism of action in seed germination, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
The Core Signaling Pathway of Gibberellin GA3
The germination of a seed is a critical developmental switch from a dormant, protected state to active growth. This transition is heavily dependent on the perception of a GA signal, which initiates a cascade of molecular events within the seed's cells, primarily in the embryo and the aleurone layer.[5] The core of this pathway is a de-repression mechanism, where GA3 does not activate a process directly but rather removes a persistent brake on germination.
Perception of the GA Signal and DELLA Protein Degradation
In the absence of GA, plant growth and germination are actively suppressed by a class of nuclear proteins known as DELLA proteins.[3][4] In Arabidopsis, five DELLA proteins have been identified (GA-INSENSITIVE [GAI], REPRESSOR of ga1-3 [RGA], and RGA-LIKE 1, 2, and 3 [RGL1, RGL2, RGL3]), with RGL2 being identified as the primary repressor of seed germination.[8][9] These proteins lack a conventional DNA-binding domain and instead act by interacting with and sequestering transcription factors required for the expression of germination-related genes.[10]
The germination process is initiated when bioactive GAs, such as GA3, bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).[11] This binding event induces a conformational change in the GID1 receptor, enhancing its affinity for DELLA proteins.[1] The formation of the GA-GID1-DELLA complex is the crucial step that marks a DELLA protein for destruction.[1][12]
This complex is subsequently recognized by an F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of an SCF E3 ubiquitin ligase complex.[12] The SCF complex catalyzes the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[1][12] The removal of the DELLA repressor frees the necessary transcription factors, allowing them to bind to the promoters of GA-responsive genes and initiate transcription, ultimately leading to germination.[1][3]
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. The fundamental role of DELLA protein and regulatory mechanism during plant growth and development - ProQuest [proquest.com]
- 5. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masjaps.com [masjaps.com]
- 7. Plant hormone interactions during seed dormancy release and germination | Seed Science Research | Cambridge Core [cambridge.org]
- 8. DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis1[w] | Semantic Scholar [semanticscholar.org]
- 10. DELLA proteins positively regulate seed size in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
An In-depth Technical Guide to the Gibberellin GA3 Signaling Pathway and DELLA Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gibberellin (GA) signaling pathway, with a specific focus on the role of GA3 and the function of DELLA proteins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms governing plant growth and development, and the potential for their therapeutic manipulation.
Core Concepts of GA3 Signaling
Gibberellins (B7789140) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The signaling pathway is a classic example of derepression, where the hormone triggers the degradation of a repressor protein, thereby allowing growth-promoting processes to occur.
At the heart of this pathway lies a key regulatory module consisting of the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the repressor DELLA proteins, and an F-box protein component of an SCF E3 ubiquitin ligase complex.[1][2][3]
The process unfolds as follows:
-
GA Perception: In the nucleus, bioactive GAs, such as GA3, bind to the soluble receptor GID1.[4][5] This binding event induces a conformational change in the GID1 protein.[5]
-
Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor now has a high affinity for the DELLA proteins. It interacts with the N-terminal DELLA domain of these proteins, leading to the formation of a stable GA-GID1-DELLA ternary complex.[2][5][6]
-
Recruitment of the E3 Ligase: The formation of this complex promotes the interaction between the DELLA protein and an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5][6]
-
Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[2][3]
-
Derepression of Growth: The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.[7][8]
Quantitative Data in GA3 Signaling
Understanding the quantitative aspects of the GA3 signaling pathway is crucial for building accurate models and for designing effective therapeutic interventions. The following tables summarize key quantitative parameters.
| Interaction | Species | Method | Dissociation Constant (Kd) | Reference |
| SmGID1a - GA4 | Selaginella moellendorffii | Yeast Two-Hybrid | 8 x 10-9 M | [4] |
| OsGID1 - GA4 | Oryza sativa (rice) | Isothermal Titration Calorimetry (ITC) | 5.16 x 10-6 M | [4] |
Table 1: Binding Affinities in the Gibberellin Signaling Pathway. This table presents the dissociation constants (Kd) for the interaction between GID1 receptors and gibberellin. Lower Kd values indicate higher binding affinity.
| Protein | Species | Condition | Half-life (t1/2) | Reference |
| RGL3-GFP | Arabidopsis thaliana | + Cycloheximide | < 2 hours | [2] |
| RGL3-GFP | Arabidopsis thaliana | + Cycloheximide + 50 µM GA3 | Accelerated degradation | [2] |
| RGL2 | Arabidopsis thaliana | + GA (5 hours) | Degraded | [3] |
| DELLA proteins | Arabidopsis thaliana | + GA3 (1 hour) | Majority eliminated | [8] |
Table 2: DELLA Protein Degradation Kinetics. This table summarizes the half-life and degradation characteristics of DELLA proteins in response to gibberellin treatment.
| Response | Species | GA3 Concentration | Effect | Reference |
| Hypocotyl Elongation | Arabidopsis thaliana (ga1-3 mutant) | 0.1 µM - 20 µM | Linear increase in hypocotyl length | [9] |
| DELLA Protein Degradation | Arabidopsis thaliana | 100 µM | Prevention of degradation by MG132 | [8] |
Table 3: Gibberellin GA3 Concentration-Response Data. This table provides examples of the effective concentrations of GA3 that elicit specific biological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GA3 signaling pathway and DELLA protein interactions.
Yeast Two-Hybrid (Y2H) Assay
The Yeast Two-Hybrid system is a powerful technique to identify and characterize protein-protein interactions in vivo.
Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., GID1 and a DELLA protein) are fused to the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Detailed Protocol:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., GID1) into a Y2H vector containing the DNA-binding domain (e.g., GAL4-BD or LexA-BD).
-
Clone the coding sequence of the "prey" protein (e.g., a DELLA protein) into a Y2H vector containing the activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) that contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters recognized by the BD.[10][11]
-
Select for transformed yeast cells on appropriate synthetic defined (SD) dropout media lacking the nutrients corresponding to the selectable markers on the plasmids (e.g., SD/-Leu/-Trp).
-
-
Interaction Assay:
-
Plate the transformed yeast cells on selective media lacking histidine (SD/-Leu/-Trp/-His) and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) to test for the activation of the HIS3 and ADE2 reporter genes.
-
To test for GA-dependent interactions, supplement the selective media with a specific concentration of GA3 (e.g., 10-100 µM).
-
Perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG or X-gal as a substrate to quantify the activation of the lacZ reporter gene.
-
-
Controls:
-
Negative Controls: Co-transform the bait plasmid with an empty prey vector and the prey plasmid with an empty bait vector to ensure that neither protein alone can activate the reporter genes.
-
Positive Control: Use a pair of known interacting proteins to validate the assay.
-
Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation is a technique used to study protein-protein interactions in their native cellular environment.
Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey" proteins) will also be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Detailed Protocol:
-
Protein Extraction:
-
Harvest plant tissue (e.g., Arabidopsis seedlings) and grind to a fine powder in liquid nitrogen.[1][12]
-
Resuspend the powder in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40 or Triton X-100) supplemented with a protease inhibitor cocktail.[12][13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody specific to the bait protein (e.g., anti-GID1) or an antibody against an epitope tag if the bait protein is tagged (e.g., anti-GFP, anti-HA).[1][13]
-
Add protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the prey protein (e.g., anti-DELLA) to detect its presence in the immunoprecipitated complex.
-
-
Controls:
-
Negative Controls: Perform the Co-IP with a non-specific IgG antibody to ensure that the interaction is specific. Use a lysate from cells that do not express the bait protein.
-
Input Control: Analyze a small fraction of the initial cell lysate by Western blot to confirm the presence of both the bait and prey proteins.
-
In Vitro DELLA Protein Degradation Assay
This cell-free assay allows for the study of the biochemical requirements and kinetics of DELLA protein degradation.
Principle: A recombinant or endogenously expressed DELLA protein is incubated with a cell-free extract that contains the necessary components for its degradation (e.g., GID1, SCF E3 ligase, 26S proteasome). The degradation of the DELLA protein over time is then monitored by Western blotting.[14]
Detailed Protocol:
-
Preparation of Cell-Free Extract:
-
Prepare a cell-free extract from plant tissues (e.g., Arabidopsis seedlings or Nicotiana benthamiana leaves) by homogenizing in a degradation buffer (e.g., containing Tris-HCl, MgCl2, DTT, NaCl, and ATP).[15]
-
Clarify the extract by centrifugation to remove cell debris.
-
-
Degradation Reaction:
-
Add a purified recombinant DELLA protein (e.g., His-tagged or GST-tagged) or a lysate from plants overexpressing a tagged DELLA protein to the cell-free extract.
-
To induce degradation, add GA3 to the reaction mixture.
-
Incubate the reaction at room temperature and collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Analyze the samples from each time point by SDS-PAGE and Western blotting using an antibody against the DELLA protein or its tag.
-
Quantify the band intensities to determine the rate of DELLA protein degradation and its half-life.
-
-
Controls and Variations:
-
No GA Control: Perform the assay in the absence of GA3 to demonstrate that degradation is GA-dependent.
-
Proteasome Inhibitor: Add a proteasome inhibitor (e.g., MG132) to the reaction to confirm that degradation is mediated by the 26S proteasome.[16][17]
-
Mutant Extracts: Use extracts from mutants deficient in components of the GA signaling pathway (e.g., gid1 or sly1 mutants) to investigate their role in DELLA degradation.
-
Visualizing the GA3 Signaling Pathway and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the core GA3 signaling pathway and the workflows of the key experimental protocols described above.
Figure 1: The core this compound signaling pathway in the nucleus.
Figure 2: Workflow for the Yeast Two-Hybrid (Y2H) assay.
Figure 3: Workflow for the Co-Immunoprecipitation (Co-IP) assay.
Figure 4: Workflow for the in vitro DELLA protein degradation assay.
Conclusion
The this compound signaling pathway, with DELLA proteins at its core, represents a fundamental mechanism for regulating plant growth and development. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for both basic research and for the development of novel strategies to modulate plant growth in agricultural and therapeutic contexts. This technical guide provides a solid foundation for researchers and professionals to delve deeper into this intricate and vital signaling network.
References
- 1. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis DELLA RGA-LIKE3 Is a Direct Target of MYC2 and Modulates Jasmonate Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Analysis of DELLA Direct Targets in Early Gibberellin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordinated regulation of Arabidopsis thaliana development by light and gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 11. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 12. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptglab.com [ptglab.com]
- 14. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Degradation Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Role of Gibberellin GA3 in Fruit Development and Ripening: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of Gibberellin A3 (GA3), a potent phytohormone, in orchestrating the complex processes of fruit development and ripening. Drawing upon established scientific literature, this document details the molecular mechanisms of GA3 action, its intricate signaling pathways, and its synergistic and antagonistic interactions with other key plant hormones. Furthermore, this guide presents detailed experimental protocols for the application and analysis of GA3 effects, alongside a curated summary of quantitative data to facilitate comparative analysis.
Introduction: Gibberellin GA3 as a Key Regulator of Fruit Ontogeny
Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, flowering, and fruit development. Among the more than 100 identified GAs, Gibberellic Acid (GA3) is one of the most biologically active and widely studied. In the context of fruit ontogeny, GA3 plays a dual role. During early fruit development, it is a critical promoter of fruit set and growth, primarily by stimulating cell division and elongation. Conversely, during the later stages, it often acts as a negative regulator of ripening, delaying senescence and maintaining fruit quality. The exogenous application of GA3 is a common horticultural practice to enhance fruit size, induce seedless fruit (parthenocarpy), and extend the post-harvest shelf life of various fruit crops.
Molecular Mechanism and Signaling Pathway of GA3
The perception and transduction of the GA3 signal are central to its regulatory function. The core of the GA signaling pathway involves the interplay between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, DELLA proteins which act as repressors of GA responses, and an F-box protein that targets DELLA proteins for degradation.
The GA-GID1-DELLA Regulatory Module
In the absence of GA3, DELLA proteins are localized in the nucleus and actively repress the transcription of GA-responsive genes by interacting with and inhibiting various transcription factors. This repression maintains a state of growth restraint.
Upon an increase in cellular GA3 levels, the hormone binds to the soluble GID1 receptor. This binding event induces a conformational change in GID1, which then promotes its interaction with the DELLA protein. The formation of this GA3-GID1-DELLA complex is a critical step in derepressing the signaling pathway.
The GA3-GID1-DELLA complex is subsequently recognized by an F-box protein, a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. In Arabidopsis, this F-box protein is known as SLEEPY1 (SLY1). The SCFSLY1/GID2 complex then polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression on downstream transcription factors, allowing for the expression of GA-responsive genes that drive processes like cell elongation and division, ultimately leading to fruit growth.
Figure 1: this compound Signaling Pathway.
Role of GA3 in Fruit Development
GA3 is instrumental in the initial stages of fruit development, from fruit set to the final size determination.
Fruit Set and Parthenocarpy
Fruit set, the transition of a quiescent ovary to a developing fruit, is a hormonally regulated process. GA3, often in conjunction with auxins, plays a crucial role in initiating this process. Exogenous application of GA3 can induce fruit set in the absence of pollination, leading to the development of seedless or parthenocarpic fruits. This is a commercially valuable trait in many fruit species, including grapes, tomatoes, and citrus. The ability of GA3 to induce parthenocarpy is linked to its role in promoting cell division and expansion in the ovary walls, mimicking the signals that are normally provided by fertilized ovules.
Cell Division and Elongation
The increase in fruit size is a result of both cell division and cell expansion. GA3 promotes both of these processes. It is thought to stimulate cell division by influencing the expression of cell cycle-related genes. Following the initial phase of cell division, fruit growth is predominantly driven by cell elongation, a process in which GA3 plays a significant role by promoting the expression of genes encoding cell wall-modifying enzymes, such as expansins, which loosen the cell wall and allow for turgor-driven expansion.
Role of GA3 in Fruit Ripening
The role of GA3 in fruit ripening is generally inhibitory, particularly in climacteric fruits where it often antagonizes the action of ethylene (B1197577).
Interaction with Ethylene
Ethylene is a key hormone that triggers and coordinates the ripening of climacteric fruits. GA3 has been shown to delay ripening by suppressing ethylene biosynthesis and signaling. It can downregulate the expression of key ethylene biosynthesis genes, such as those encoding ACC synthase (ACS) and ACC oxidase (ACO). Furthermore, GA3 can interfere with the ethylene signaling pathway, reducing the fruit's sensitivity to ethylene. This antagonistic relationship is crucial for the developmental switch from fruit growth to ripening.
Delaying Senescence and Maintaining Quality
By delaying the onset of ripening, GA3 application can effectively extend the on-tree life and post-harvest storage of many fruits. It helps in maintaining fruit firmness, delaying chlorophyll (B73375) degradation (degreening), and preserving the overall quality of the fruit. In citrus, for example, GA3 is used commercially to delay rind senescence and maintain a fresh appearance.
Interaction with Other Hormones
Besides ethylene, GA3 also interacts with other phytohormones to fine-tune fruit development and ripening.
-
Auxin: There is a well-established synergistic relationship between GA3 and auxin in promoting fruit set and early fruit growth. Auxin can stimulate GA biosynthesis, and both hormones are required for the initial phase of cell division and expansion.
-
Abscisic Acid (ABA): ABA is generally considered a promoter of ripening and senescence, often acting antagonistically to GA3. In non-climacteric fruits like strawberries, a decrease in the GA/ABA ratio is associated with the onset of ripening.
Figure 2: Hormonal Interactions in Fruit Development and Ripening.
Quantitative Data on the Effects of GA3
The application of GA3 has quantifiable effects on various fruit quality parameters. The following tables summarize findings from several studies.
Table 1: Effects of GA3 on Grape (Vitis vinifera)
| Cultivar | GA3 Concentration (ppm) | Application Timing | Effect | Reference |
| Himrod | 10 - 40 | Post-berry set | Increased berry size, weight, and volume; decreased titratable acidity. | |
| Thompson Seedless | 10 - 40 | Post-flowering | Increased bunch weight. |
Table 2: Effects of GA3 on Cherry (Prunus avium)
| Cultivar | GA3 Concentration (ppm) | Application Timing | Effect | Reference |
| Lapins | 20 - 40 | Beginning of stage 3 of cell elongation | Increased fruit diameter and weight. | |
| Sweetheart | 20 - 40 | Beginning of stage 3 of cell elongation | Increased fruit diameter and weight. |
Table 3: Effects of GA3 on Citrus
| Fruit Type | GA3 Concentration (ppm) | Application Timing | Effect | Reference |
| Sweet Orange | 10 - 30 | Full bloom | Reduced fruit drop and increased yield. | |
| Grapefruit | 45 | Physiological maturity | Increased days to maturity, number of fruits, and yield; decreased total soluble solids; increased ascorbic acid. | |
| 'Oroblanco' Citrus | Not specified | Pre-harvest | Delayed degreening (color change). |
Table 4: Effects of GA3 on Tomato (Solanum lycopersicum)
| Cultivar | GA3 Concentration (ppm) | Application Timing | Effect | Reference |
| Anand Tomato-3 | 40 mg/L | Post-harvest | Increased total soluble solids, acidity, lycopene, ascorbic acid, and carotenoid content; decreased physiological weight loss and decay. | |
| Not specified | 90 (in combination with 20 ppm NAA) | Not specified | Increased fruit yield, total soluble solids, ascorbic acid, and sugar content. |
Table 5: Effects of GA3 on Other Fruits
| Fruit Type | GA3 Concentration (ppm) | Application Timing | Effect | Reference |
| Apricot (cv. Shadoo) | 50 - 100 | Mid-May | Increased fruit weight, length, and diameter. | |
| Date Palm | 150 - 200 | Late kimri stage | Increased fruit weight, length, diameter, and volume; increased total soluble solids and ascorbic acid. | |
| Banana | 150 - 300 | Post-harvest | Extended shelf life, delayed color development, and reduced physiological weight loss. | |
| Custard Apple | 500 - 1500 | Anthesis and post-anthesis | Induced parthenocarpy and increased fruit size when combined with hand pollination. | |
| Apple (cv. Red Delicious) | 2.5 ml/L (0.45% SL) | Not specified | Increased fruit length and breadth. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of GA3 to study its effects on fruit development and ripening.
Preparation of GA3 Stock Solution
Materials:
-
Gibberellic Acid (GA3) powder
-
Ethanol (B145695) (95%) or Isopropanol (B130326)
-
Distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Weigh the required amount of GA3 powder accurately.
-
Transfer the powder to a small beaker.
-
Add a small volume of ethanol or isopropanol to dissolve the GA3 powder completely. GA3 has low solubility in water but dissolves readily in alcohol.
-
Transfer the dissolved GA3 solution to a volumetric flask of the desired final volume.
-
Add distilled water to the volumetric flask up to the mark.
-
Mix the solution thoroughly using a magnetic stirrer or by inverting the flask multiple times to ensure a homogenous solution.
-
Store the stock solution in a refrigerator at 4°C for short-term use. Prepare fresh solutions for long-term experiments.
Protocol for Inducing Parthenocarpy in Tomato
Materials:
-
Tomato plants at the flowering stage
-
GA3 stock solution (e.g., 1000 ppm)
-
Distilled water
-
Micropipette and sterile tips
-
Fine-tipped forceps (for emasculation)
-
Labeling tags
Procedure:
-
Prepare the desired working concentration of GA3 (e.g., 10-100 µM) by diluting the stock solution with distilled water.
-
Select tomato flowers at anthesis (fully open). For controlled experiments, emasculate the flowers by carefully removing the anthers with forceps to prevent self-pollination.
-
Using a micropipette, apply a small, precise volume (e.g., 10-20 µL) of the GA3 solution directly onto the ovary of the emasculated flower.
-
For the control group, apply the same volume of a solution containing only distilled water and the same concentration of alcohol used to dissolve the GA3.
-
Label each treated flower with the treatment details and date.
-
Monitor the development of the ovaries over time. Record the percentage of fruit set, and measure fruit diameter and weight at regular intervals.
Figure 3: Experimental Workflow for Inducing Parthenocarpy in Tomato.
Protocol for Assessing the Effect of GA3 on Fruit Ripening
Materials:
-
Mature green fruits (e.g., tomatoes, citrus)
-
GA3 stock solution
-
Distilled water
-
Surfactant (e.g., Tween-20)
-
Spray bottle or dipping container
-
Colorimeter
-
Firmness tester (penetrometer)
-
Refractometer
-
Titrators and reagents for acidity measurement
Procedure:
-
Prepare the desired GA3 working concentrations (e.g., 0, 50, 100, 200 ppm) and add a surfactant (e.g., 0.05% v/v) to improve coverage.
-
Harvest mature green fruits of uniform size and free from defects.
-
Randomly divide the fruits into treatment groups.
-
Apply the GA3 solution by either spraying the fruits until runoff or dipping them in the solution for a set period (e.g., 1-2 minutes).
-
Allow the fruits to air dry.
-
Store the treated fruits under controlled conditions (temperature and humidity).
-
At regular intervals, assess the following ripening parameters:
-
Color: Use a colorimeter to measure changes in peel color (e.g., L, a, b* values or hue angle).
-
Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh.
-
Total Soluble Solids (TSS): Use a refractometer to measure the sugar content (°Brix) of the fruit juice.
-
Titratable Acidity (TA): Titrate the fruit juice with a standard base (e.g., NaOH) to determine the acid content.
-
Physiological Weight Loss: Weigh the fruits at each time point to calculate the percentage of weight loss.
-
Conclusion
This compound is a multifaceted phytohormone with profound and commercially significant effects on fruit development and ripening. Its role in promoting fruit set and growth through the GID1-DELLA signaling module is well-established. Furthermore, its ability to delay ripening and senescence, primarily by antagonizing ethylene action, makes it an invaluable tool in horticulture for improving fruit quality and extending marketability. A thorough understanding of its molecular mechanisms, signaling pathways, and interactions with other hormones is crucial for the targeted and effective application of GA3 in agricultural and research settings. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate roles of this vital plant hormone.
Gibberellin GA3 Regulation of Flowering Time: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which gibberellin GA3 regulates the crucial developmental transition from vegetative growth to flowering. The precise timing of flowering is paramount for reproductive success in plants, and gibberellins, particularly GA3, play a pivotal role in this process, especially under non-inductive photoperiods. This document provides a comprehensive overview of the core signaling pathways, key molecular players, and detailed experimental protocols for studying these interactions.
Core Concepts: The Gibberellin Signaling Pathway in Flowering
Gibberellin (GA) promotes flowering by initiating a signaling cascade that alleviates the repression of key floral integrator genes.[1] This pathway is particularly critical under short-day (SD) conditions, where the photoperiodic stimulus for flowering is absent.[2] The central components of this pathway include the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional regulators, and an F-box protein (SLY1 in Arabidopsis) that is part of an SCF E3 ubiquitin ligase complex.[3]
In the absence of GA, DELLA proteins act as repressors of flowering by interacting with and inactivating transcription factors that promote the expression of floral integrator genes.[4] When bioactive GAs, such as GA3, are present, they bind to the GID1 receptor.[3] This binding induces a conformational change in GID1, allowing it to interact with DELLA proteins.[3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by the SCFSLY1 complex and subsequent degradation by the 26S proteasome.[3] The degradation of DELLA proteins releases the inhibition of transcription factors, leading to the activation of downstream floral integrator genes such as FLOWERING LOCUS T (FT), SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), and LEAFY (LFY).[5][6][7]
Quantitative Data on GA3 Effects on Flowering Time
The application of exogenous GA3 or mutations affecting GA biosynthesis and signaling have profound effects on flowering time, particularly under non-inductive short-day conditions. The following tables summarize quantitative data from studies on Arabidopsis thaliana.
| Genotype | Photoperiod | Treatment | Flowering Time (Days to Bolting) | Rosette Leaf Number at Bolting | Reference |
| Wild Type (Landsberg erecta) | Short Day (8h light/16h dark) | Control | ~60 | ~35 | [2][8] |
| Wild Type (Landsberg erecta) | Short Day (8h light/16h dark) | 10 µM GA3 | ~30 | ~15 | [2] |
| ga1-3 (GA deficient) | Short Day (8h light/16h dark) | Control | Does not flower | >100 (senesces) | [2] |
| ga1-3 (GA deficient) | Short Day (8h light/16h dark) | 10 µM GA3 | ~35 | ~20 | [2] |
| gai (GA insensitive) | Short Day (8h light/16h dark) | Control | ~70 | ~45 | [2] |
| gai (GA insensitive) | Short Day (8h light/16h dark) | 10 µM GA3 | ~70 | ~45 | [2] |
| Wild Type (Columbia) | Long Day (16h light/8h dark) | Control | ~25 | ~12 | [9] |
| co-2 (photoperiod mutant) | Long Day (16h light/8h dark) | Control | ~40 | ~20 | [8] |
| fca-1 (autonomous pathway mutant) | Long Day (16h light/8h dark) | Control | ~50 | ~31 | [8][10] |
| ga1-3 (GA deficient) | Long Day (16h light/8h dark) | Control | ~35 | ~16 | [8] |
Table 1: Effect of GA3 and GA-related mutations on flowering time in Arabidopsis thaliana.
| Gene | Genotype | Treatment | Fold Change in Expression | Reference |
| FT | gaf1 idd1 double mutant | - | Decreased | [5] |
| FT | GAF1 overexpressor | - | Increased | [5] |
| SOC1 | gaf1 idd1 double mutant | - | Decreased | [5] |
| SOC1 | GAF1 overexpressor | - | Increased | [5] |
| LFY | GAF1 overexpressor | - | Increased | [5] |
Table 2: Relative expression changes of floral integrator genes in response to alterations in GA signaling components.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the GA3 signaling pathway. The following sections provide protocols for key experiments.
Protocol 1: Application of Gibberellic Acid (GA3) to Arabidopsis thaliana for Flowering Time Studies
Objective: To assess the effect of exogenous GA3 application on the timing of flowering in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or relevant mutants)
-
Growth medium (e.g., MS medium with 1% sucrose (B13894) and 0.8% agar)
-
Petri dishes or soil pots
-
Growth chambers with controlled photoperiod and temperature
-
Gibberellic acid (GA3) stock solution (e.g., 10 mM in ethanol)
-
Sterile water
-
Micropipettes and sterile tips
-
Spray bottle (for foliar application)
Procedure:
-
Seed Sterilization and Plating/Sowing:
-
Surface sterilize Arabidopsis seeds using 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 10 minutes, and then rinse 3-5 times with sterile water.
-
For in vitro studies, resuspend seeds in sterile 0.1% agar (B569324) and plate on MS medium.[11][12]
-
For soil-grown plants, sow sterilized seeds directly onto the soil surface.
-
-
Stratification:
-
To synchronize germination, stratify the seeds by placing them at 4°C in the dark for 2-4 days.[11]
-
-
Plant Growth:
-
Transfer the plates or pots to a growth chamber under the desired conditions (e.g., long day: 16h light/8h dark; short day: 8h light/16h dark) at a constant temperature (e.g., 22°C).
-
-
GA3 Application:
-
Method A: Application to Growth Medium:
-
Prepare MS medium containing the desired final concentration of GA3 (e.g., 1 µM to 10 µM) by adding the appropriate volume of GA3 stock solution to the autoclaved and cooled medium before pouring plates.[11]
-
Germinate and grow plants directly on the GA3-containing medium.
-
-
Method B: Foliar Spray Application:
-
Prepare a working solution of GA3 (e.g., 10 µM to 100 µM) in sterile water with a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
-
At a specific developmental stage (e.g., 10 days after germination), spray the seedlings until the leaves are thoroughly wet.
-
Repeat the application at regular intervals (e.g., every 2-3 days) as required by the experimental design.
-
-
-
Data Collection:
-
Monitor the plants daily for the initiation of flowering.
-
Record the flowering time in two ways:
-
Days to bolting: The number of days from the transfer to the growth chamber until the primary inflorescence reaches a height of 1 cm.
-
Rosette leaf number: The total number of rosette leaves at the time of bolting.[9]
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in flowering time between control and GA3-treated plants.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of floral integrator genes (FT, SOC1, LFY) in response to GA3 treatment.
Materials:
-
Plant tissue (e.g., leaves, shoot apices) from control and GA3-treated plants
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for FT, SOC1, LFY, and a reference gene (e.g., ACTIN2 or UBIQUITIN10)
-
qRT-PCR instrument (e.g., Applied Biosystems 7500, Bio-Rad CFX96)
-
Optical-grade PCR plates and seals
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest plant tissue at specific time points after GA3 treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.[15]
-
Include no-template controls (NTC) to check for contamination.
-
-
qRT-PCR Program:
-
Run the reactions in a qRT-PCR instrument with a typical program:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[14]
-
Protocol 3: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
Objective: To investigate the interaction between DELLA proteins and other transcription factors in yeast.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
Yeast transformation kit
-
Plasmids for bait (e.g., pGBKT7) and prey (e.g., pGADT7)
-
cDNA of genes of interest (e.g., DELLA, transcription factor)
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal or X-β-Gal for colorimetric assay
Procedure:
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., DELLA) into the bait vector (e.g., pGBKT7, containing a DNA-binding domain).
-
Clone the coding sequence of the "prey" protein (e.g., a transcription factor) into the prey vector (e.g., pGADT7, containing a transcriptional activation domain).
-
-
Yeast Transformation:
-
Selection of Transformants:
-
Plate the transformed yeast on selective medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Grow the co-transformed yeast on a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).
-
Growth on this medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).[19][20]
-
Perform a colorimetric assay (e.g., β-galactosidase assay) for further confirmation of the interaction.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) Assay for In Vivo Protein-Protein Interactions
Objective: To confirm the interaction between two proteins (e.g., GID1 and DELLA) within plant cells.
Materials:
-
Plant tissue expressing tagged versions of the proteins of interest (e.g., GID1-FLAG and DELLA-MYC)
-
Co-IP lysis buffer
-
Antibody specific to one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for both tags (e.g., anti-FLAG and anti-MYC)
Procedure:
-
Protein Extraction:
-
Immunoprecipitation:
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both the "bait" (e.g., anti-FLAG) and the "prey" (e.g., anti-MYC) tags.
-
Detection of the prey protein in the immunoprecipitated sample confirms the in vivo interaction between the two proteins.
-
Interplay with Other Flowering Pathways
The GA pathway does not operate in isolation but rather integrates with other major flowering time control pathways, including the photoperiod, autonomous, and vernalization pathways.[25][26][27] For instance, under long-day conditions, the photoperiod pathway is the primary driver of flowering, and the effect of GA is less pronounced.[4] However, under short days, the GA pathway becomes essential for floral induction.[2] There is also evidence of crosstalk, such as the interaction between DELLA proteins and components of other pathways, which allows for a fine-tuned response to a variety of internal and external cues to ensure flowering occurs at the optimal time for reproductive success.[28]
References
- 1. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Gibberellin Is Required for Flowering in Arabidopsis thaliana under Short Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 4. Control of Flowering Time: Interacting Pathways as a Basis for Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DELLA degradation by gibberellin promotes flowering via GAF1-TPR-dependent repression of floral repressors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of flowering pathway integrators in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Flowering Time Control in Arabidopsis by Comparison of Double and Triple Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 14. Habilitation MW Pfaffl - real time PCR - gene quantification [gene-quantification.de]
- 15. mdpi.com [mdpi.com]
- 16. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 17. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 18. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 19. singerinstruments.com [singerinstruments.com]
- 20. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Co-immunoprecipitation Assays to Detect Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of flowering time: all roads lead to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
A Technical Guide to Endogenous Gibberellin (GA3) Levels Across Plant Tissues
This technical guide provides a comprehensive overview of endogenous gibberellic acid (GA3) levels in various plant tissues, targeting researchers, scientists, and professionals in drug development. It delves into the intricate signaling pathways of gibberellins (B7789140), detailed experimental protocols for their quantification, and a summary of their concentrations across different plant organs.
Gibberellins (GAs) are a large family of tetracyclic diterpenoid compounds that are crucial for numerous plant growth and development processes.[1] These include seed germination, stem elongation, leaf expansion, trichome development, and the development of flowers and fruits.[1][2] Among the more than 130 identified GAs, only a few are bioactive, with gibberellic acid (GA3), GA1, GA4, and GA7 being some of the most prominent.[3] The concentration of these bioactive GAs is tightly regulated by both developmental and environmental cues.[4]
Gibberellin Signaling Pathway
The gibberellin signaling pathway is a critical regulatory network that translates the GA signal into physiological responses. The pathway is primarily a de-repression mechanism. In the absence of GA, DELLA proteins, which are a class of transcriptional regulators, repress the expression of GA-responsive genes, thereby inhibiting growth.[5][6]
When bioactive GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3][7] This GA-GID1 complex then interacts with the DELLA proteins.[8] This interaction leads to the polyubiquitination of the DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and their subsequent degradation via the 26S proteasome.[6][8] The degradation of DELLA proteins relieves their repressive effect on transcription factors, such as Phytochrome Interacting Factors (PIFs), allowing for the expression of GA-responsive genes that promote growth and development.[9]
Endogenous GA3 Levels in Plant Tissues
The concentration of endogenous GA3 varies significantly among different plant tissues, developmental stages, and species. Actively growing tissues such as shoot apices, young leaves, and flowers generally exhibit higher levels of bioactive GAs.[10] The table below summarizes reported GA3 concentrations in various plant tissues. It is important to note that GA3 itself is often found in low concentrations or is absent in many higher plants, with GA1 and GA4 being the more prevalent bioactive forms.[4] However, GA3 is the most well-known and commercially produced gibberellin.[11]
| Plant Species | Tissue/Organ | Developmental Stage | GA3 Concentration | Method of Quantification | Reference |
| Pisum sativum (Pea) | Seeds | Dry | ~1.5 ng/g FW | Not Specified | [12] |
| Pisum sativum (Pea) | Shoots | 6 days after sowing | ~3.5 ng/g FW | Not Specified | [12] |
| Pisum sativum (Pea) | Roots | 6 days after sowing | ~2.5 ng/g FW | Not Specified | [12] |
| Zea mays (Maize) | Seeds | 12-48h imbibition | 2.0 - 2.5 mg/kg (~2000-2500 ng/g) | HPLC | [13] |
| Various Fruits | Fresh Fruit Mix | Pre-fermentation | 20-50 µg/mL | GC-MS | [14] |
| Various Fruits | Fermented Fruit Mix | Post-fermentation | 50-200 µg/mL | GC-MS | [14] |
| Brassica oleracea | Curd | Full curd stage | ~3.6 ppm (~3600 ng/g) | Not Specified | [15] |
| Brassica oleracea | Leaf | Full curd stage | ~2.9 ppm (~2900 ng/g) | Not Specified | [15] |
| Brassica oleracea | Stalk | Bolting stage | ~3.9 ppm (~3900 ng/g) | Not Specified | [15] |
Note: FW denotes fresh weight. Concentrations are approximate and can vary based on environmental conditions and specific cultivars.
Experimental Protocols for GA3 Quantification
Accurate quantification of endogenous gibberellins is challenging due to their low concentrations in plant tissues. The most common and reliable methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and accurate method for quantifying GAs.[16][19] It involves the separation of compounds by gas chromatography followed by detection and identification by mass spectrometry.
Methodology:
-
Extraction:
-
Freeze approximately 0.5-1.0 g of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 80% methanol (B129727) containing an internal standard (e.g., deuterated GA) overnight at 4°C.
-
Centrifuge the extract and collect the supernatant.
-
-
Fractionation/Purification:
-
Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Elute the GA-containing fraction with a suitable solvent (e.g., methanol).
-
Further purify the eluate using HPLC.
-
-
Derivatization:
-
Evaporate the purified fraction to dryness under a stream of nitrogen.
-
Derivatize the sample to increase volatility for GC analysis. This is typically a two-step process:
-
Methylation: React with diazomethane (B1218177) to convert the carboxyl group to a methyl ester.
-
Silylation: React with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
-
Detection and Quantification:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the compounds on a capillary column.
-
Identify and quantify GA3-Me-TMS by comparing its mass spectrum and retention time with that of a known standard and referencing the internal standard.[20]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used method for the separation and quantification of GAs. It is often coupled with a UV or fluorescence detector, or more advanced mass spectrometry (LC-MS).[13][21]
Methodology:
-
Extraction and Purification:
-
Follow a similar extraction and SPE purification procedure as described for GC-MS.
-
Dynamic sonication-assisted solvent extraction (DSASE) has also been shown to be an effective green chemistry method for extraction.[13]
-
-
Chromatographic Separation:
-
Inject the purified extract into an HPLC system equipped with a reverse-phase column (e.g., C18).[21]
-
Use a mobile phase gradient, for example, acetonitrile (B52724) and 0.01% formic acid, at a specific flow rate (e.g., 0.5 mL/min).[13]
-
-
Detection and Quantification:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for GA3 quantification, though it can be less specific than chromatographic methods.[18][22] Commercial kits are widely available.[23][24] The principle is often based on competitive inhibition.
Methodology (based on a typical competitive ELISA kit):
-
Sample Preparation:
-
Extract GA3 from plant tissues using a suitable buffer, often provided in the kit.
-
Centrifuge the extract to remove debris.
-
-
Assay Procedure:
-
Add standards and samples to microtiter plate wells pre-coated with a capture antibody.
-
Add a known amount of biotin-conjugated GA3 to each well. This will compete with the GA3 in the sample for binding to the capture antibody.
-
Incubate the plate (e.g., for 1 hour at 37°C).[23]
-
Wash the plate to remove unbound components.
-
Add Avidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotin.
-
Incubate and wash the plate again.
-
Add a TMB substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of GA3 in the sample.
-
Stop the reaction with an acid solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[18]
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of GA3 in the samples by interpolating their absorbance values on the standard curve.
-
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steberlab.org [steberlab.org]
- 3. ijeast.com [ijeast.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 22. assaygenie.com [assaygenie.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. ELISA Kit for Gibberellic Acid (GA) | CEA759Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Gibberellin GA3: A Nexus of Hormonal Crosstalk in Plant Development
A Technical Guide for Researchers and Drug Development Professionals
Gibberellic acid (GA3), a potent phytohormone, orchestrates a wide array of developmental processes in plants, from seed germination to flowering and fruit development. Its influence, however, is not exerted in isolation. GA3 is intricately connected with other plant hormones through a complex network of synergistic and antagonistic interactions. Understanding this hormonal crosstalk is paramount for researchers in plant biology and professionals in the agricultural and pharmaceutical sectors seeking to modulate plant growth and development. This technical guide provides an in-depth exploration of the multifaceted interactions between GA3 and other key plant hormones, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
GA3 Interaction with Abscisic Acid (ABA): The Yin and Yang of Plant Growth
The interaction between gibberellins (B7789140) and abscisic acid is a classic example of hormonal antagonism, most notably in the regulation of seed dormancy and germination.[1][2][3][4][5][6] GA3 promotes the transition from a dormant to a germinative state, while ABA enforces dormancy.[1][2][3][4][5][6] This balance is crucial for ensuring that seeds germinate only under favorable environmental conditions.
The antagonism extends to the molecular level, where GA and ABA mutually regulate each other's biosynthesis and signaling pathways.[3][4] For instance, GA can downregulate the expression of key ABA biosynthesis genes, such as ZEP and NCEDs, while upregulating ABA catabolism genes.[1] Conversely, ABA can suppress the expression of GA biosynthesis genes, like GA20ox and GA3ox, and promote the expression of GA catabolism genes, such as GA2ox.[1][3]
At the heart of this crosstalk are the DELLA proteins, which are key negative regulators of GA signaling.[7][8][9][10] In the absence of GA, DELLA proteins are stable and repress growth. GA perception leads to the degradation of DELLA proteins, thus relieving this repression.[7][8][9][10] ABA signaling components can interact with and stabilize DELLA proteins, thereby enhancing their growth-repressive activity and antagonizing GA action.[8]
Quantitative Data: GA3 and ABA Interaction in Seed Germination
The antagonistic relationship between GA3 and ABA on seed germination can be quantified by treating seeds with varying concentrations of both hormones and observing the germination percentage.
| Treatment | Concentration | Germination Percentage (%) | Reference |
| Control | 0 µM | 95 | [11] |
| GA3 | 10 µM | 100 | [11] |
| 100 µM | 100 | [11] | |
| 1000 µM | 100 | [11] | |
| ABA | 0.1 µM | 85 | [11] |
| 0.5 µM | 40 | [11] | |
| 1 µM | 10 | [11] | |
| 5 µM | 0 | [11] | |
| GA3 + ABA | 100 µM GA3 + 1 µM ABA | 60 | [12] |
| 100 µM GA3 + 5 µM ABA | 20 | [12] |
Note: The data presented is a synthesis from multiple sources and may vary depending on the plant species and experimental conditions.
Signaling Pathway: GA-ABA Antagonism
Caption: Antagonistic interaction between GA and ABA signaling pathways.
GA3 Interaction with Auxin: A Synergistic Partnership for Growth
Gibberellin and auxin often act synergistically to promote plant growth, particularly stem and root elongation.[13][14][15] This positive interaction occurs at multiple levels, including the regulation of hormone biosynthesis and signaling.
Auxin can stimulate the expression of GA biosynthesis genes, such as GA20ox and GA3ox, leading to increased levels of bioactive GAs.[13][15][16] This regulation is mediated by the degradation of Aux/IAA transcriptional repressors and the subsequent activation of AUXIN RESPONSE FACTORs (ARFs).[13][15]
Furthermore, auxin can enhance GA signaling by promoting the degradation of DELLA proteins.[13] This suggests that auxin can sensitize tissues to GA, leading to a more robust growth response. The interplay between GA and auxin is crucial for coordinating cell division and expansion in various plant organs.
Quantitative Data: GA3 and Auxin Interaction on Hypocotyl Elongation
The synergistic effect of GA3 and auxin on hypocotyl elongation can be demonstrated by applying these hormones alone and in combination to seedlings.
| Treatment | Concentration | Hypocotyl Length (mm) | Reference |
| Control | 0 µM | 2.5 | [17] |
| GA3 | 1 µM | 4.0 | [17] |
| 10 µM | 5.5 | [17] | |
| IAA (Auxin) | 0.1 µM | 3.0 | [18] |
| 0.5 µM | 3.8 | [18] | |
| GA3 + IAA | 1 µM GA3 + 0.1 µM IAA | 5.2 | [19] |
| 10 µM GA3 + 0.5 µM IAA | 7.0 | [19] |
Note: The data presented is a synthesis from multiple sources and may vary depending on the plant species and experimental conditions.
Signaling Pathway: GA-Auxin Synergy
Caption: Synergistic interaction between GA and Auxin signaling pathways.
GA3 Interaction with Other Hormones: A Complex Regulatory Web
Gibberellin GA3 also engages in intricate crosstalk with a host of other plant hormones, creating a complex regulatory network that fine-tunes plant development in response to various internal and external cues.
-
Cytokinins: GA and cytokinins generally exhibit an antagonistic relationship.[13][20][21][22][23] For instance, GA can inhibit cytokinin-induced cell differentiation.[22] The protein SPINDLY (SPY), a negative regulator of GA signaling, also acts as a positive regulator of cytokinin signaling, serving as a key node for the crosstalk between these two pathways.[20][21]
-
Ethylene (B1197577): The interaction between GA and ethylene is context-dependent, showing both synergistic and antagonistic effects.[13][24] Ethylene can inhibit GA-promoted stem elongation by stabilizing DELLA proteins.[13] However, in processes like the formation of the apical hook in etiolated seedlings, GA and ethylene act synergistically.[13]
-
Brassinosteroids (BRs): GA and BRs, both potent growth-promoting hormones, interact to regulate cell elongation.[17][25][26] A key molecular link is the physical interaction between DELLA proteins and BRASSINAZOLE-RESISTANT 1 (BZR1), a key transcription factor in the BR signaling pathway.[17][27] This interaction inhibits BZR1 activity, thereby integrating GA and BR signals to control growth.[27]
-
Jasmonates (JAs): The crosstalk between GA and JA is crucial for reproductive development, particularly stamen maturation.[21][28][29][30] GA promotes the biosynthesis of JA by upregulating the expression of JA biosynthesis genes.[28][30] Furthermore, DELLA proteins can interact with JAZ proteins, which are repressors of JA signaling, thereby modulating JA responses.[29][31]
-
Salicylic (B10762653) Acid (SA): There is emerging evidence for a crosstalk between GA and salicylic acid, a key hormone in plant defense.[5][12][16][24][32][33][34][35][36] GA has been shown to increase the endogenous levels of SA and upregulate the expression of SA biosynthesis and signaling genes.[5][32][35] This interaction suggests a role for GA in modulating plant immune responses.[32]
Signaling Pathway: Integration of Multiple Hormone Signals by DELLA Proteins
Caption: DELLA proteins as a central hub for integrating multiple hormone signals.
Experimental Protocols
A variety of experimental techniques are employed to investigate the intricate interactions between GA3 and other plant hormones. Below are detailed methodologies for key experiments cited in the study of hormonal crosstalk.
Plant Hormone Extraction and Quantification by UPLC-MS/MS
This protocol outlines the simultaneous extraction and quantification of multiple phytohormones from plant tissues.[7][10][30][32][37][38][39][40][41]
Materials:
-
Plant tissue (10-50 mg fresh weight)
-
Liquid nitrogen
-
Extraction solvent: 80% acetonitrile (B52724) with 1% acetic acid
-
Internal standards (deuterium-labeled hormones)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
UPLC-MS/MS system
Procedure:
-
Sample Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: Add 1 mL of pre-chilled extraction solvent and the internal standard mix to the homogenized tissue. Vortex vigorously and incubate on a rotator at 4°C for 1 hour.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Activate the SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and then equilibrate with 1 mL of the extraction solvent.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid.
-
Elute the hormones with 1 mL of 80% acetonitrile containing 1% acetic acid.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 50 µL) of the initial mobile phase.
-
UPLC-MS/MS Analysis: Inject the reconstituted sample into the UPLC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of acetonitrile and water, both containing a small percentage of formic or acetic acid. Detection and quantification are performed using multiple reaction monitoring (MRM) mode.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H assay is a powerful technique to identify and characterize interactions between proteins, such as DELLA proteins and components of other hormone signaling pathways.[9][15][23][29][33]
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
Plasmids: pGBKT7 (bait) and pGADT7 (prey)
-
Competent yeast cells
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal or X-β-Gal for colorimetric assay
Procedure:
-
Cloning: Clone the coding sequences of the proteins of interest into the bait (pGBKT7) and prey (pGADT7) vectors to create fusion proteins with the GAL4 DNA-binding domain (BD) and activation domain (AD), respectively.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain using the lithium acetate/polyethylene glycol (PEG) method.
-
Selection: Plate the transformed yeast cells on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
Interaction Assay:
-
Replica-plate the colonies from the SD/-Trp/-Leu plates onto high-stringency selective media lacking histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).
-
Perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG as a substrate to quantify the interaction strength.
-
-
Analysis: Growth on the high-stringency selective media and the development of blue color in the β-galactosidase assay indicate a positive protein-protein interaction.
Protoplast Transient Expression Assay
This assay allows for the rapid in vivo analysis of gene expression, protein subcellular localization, and protein-protein interactions in response to hormone treatments.[1][26][28][42][43]
Materials:
-
Arabidopsis leaves (from 3-4 week old plants)
-
Enzyme solution (cellulase and macerozyme)
-
W5 solution (for washing)
-
MMg solution (for resuspension)
-
PEG-calcium solution (for transfection)
-
Plasmids encoding reporter genes (e.g., GUS, LUC) or fluorescently tagged proteins (e.g., GFP, YFP)
Procedure:
-
Protoplast Isolation:
-
Slice Arabidopsis leaves into thin strips and incubate in the enzyme solution in the dark for 3-4 hours with gentle shaking to digest the cell walls.
-
Filter the protoplast suspension through a nylon mesh to remove undigested tissue.
-
Wash the protoplasts several times with W5 solution by centrifugation and resuspend in MMg solution.
-
-
Transfection:
-
Mix the isolated protoplasts with the plasmid DNA.
-
Add an equal volume of PEG-calcium solution and incubate at room temperature for 5-10 minutes.
-
Dilute the transfection mixture with W5 solution and centrifuge to pellet the protoplasts.
-
-
Incubation and Hormone Treatment: Resuspend the transfected protoplasts in an incubation solution and incubate in the dark or under light, depending on the experiment. Hormones can be added to the incubation medium to study their effect on the expressed proteins or reporter genes.
-
Analysis:
-
For reporter gene assays, lyse the protoplasts and measure the activity of the reporter enzyme (e.g., GUS or luciferase).
-
For localization or interaction studies, observe the protoplasts under a confocal microscope.
-
Conclusion
The interaction of this compound with other plant hormones forms a sophisticated and highly interconnected regulatory network that governs virtually all aspects of plant life. The antagonistic relationship with ABA, the synergistic partnership with auxin, and the multifaceted crosstalk with cytokinins, ethylene, brassinosteroids, jasmonates, and salicylic acid highlight the complexity of hormonal signaling in plants. A thorough understanding of these interactions, facilitated by the quantitative analysis of hormonal responses and the application of advanced molecular and biochemical techniques, is essential for developing innovative strategies to improve crop yield, enhance stress tolerance, and manipulate plant growth for various agricultural and biotechnological applications. The central role of DELLA proteins as integrators of multiple hormone signals provides a promising target for future research and the development of novel plant growth regulators.
References
- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 2. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of plant hormones by standard addition method [protocols.io]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 5. The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]
- 11. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uaiasi.ro [uaiasi.ro]
- 13. cas.zju.edu.cn [cas.zju.edu.cn]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Hormonal Interactions in the Control of Arabidopsis Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Auxin and Gibberellins Are Required for the Receptor-Like Kinase ERECTA Regulated Hypocotyl Elongation in Shade Avoidance in Arabidopsis [frontiersin.org]
- 19. Three Auxin Response Factors Promote Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Gibberellin Acts through Jasmonate to Control the Expression of MYB21, MYB24, and MYB57 to Promote Stamen Filament Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Transcriptional regulators of stamen development in Arabidopsis identified by transcriptional profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Regulation of Jasmonate-Mediated Stamen Development and Seed Production by a bHLH-MYB Complex in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 29. Yeast Two-Hybrid Assay for Studying Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Cross-talk between gibberellins and salicylic acid in early stress responses in Arabidopsis thaliana seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 33. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 34. researchgate.net [researchgate.net]
- 35. ioer-imrj.com [ioer-imrj.com]
- 36. Frontiers | Salicylic acid had the potential to enhance tolerance in horticultural crops against abiotic stress [frontiersin.org]
- 37. Plant hormone -Plant biochemistry -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 38. GA/ABA Antagonism in the Physiology of Seed Germination in the Recalcitrant and Vulnerable Tree- Vateria indica L. [arccjournals.com]
- 39. researchgate.net [researchgate.net]
- 40. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 41. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Frontiers | A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids [frontiersin.org]
Transcriptional Regulation of Gibberellin GA3 Responsive Genes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional regulation of gibberellin (GA) GA3-responsive genes. It delves into the core signaling pathways, key regulatory proteins, and the experimental methodologies used to elucidate these complex interactions. This document is intended to serve as a valuable resource for researchers in plant biology, scientists involved in crop improvement, and professionals in drug development exploring novel targets for plant growth regulation.
The Core Gibberellin GA3 Signaling Pathway
Gibberellin (GA) signaling is primarily a de-repression pathway. In the absence of bioactive GAs, such as GA3, a family of transcriptional regulators known as DELLA proteins are stable and act as repressors of GA-responsive genes.[1][2][3][4] These nuclear-localized proteins do not bind DNA directly but interact with and sequester various transcription factors, preventing them from regulating their target genes.[4]
The perception of GA3 initiates a cascade of events leading to the degradation of DELLA proteins. Bioactive GA binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5][6] This binding event induces a conformational change in GID1, promoting its interaction with the DELLA domain of DELLA proteins.[5] The formation of this GA-GID1-DELLA complex facilitates the recruitment of an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][7] The SCFSLY1/GID2 complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[3][7] The degradation of DELLA repressors liberates the sequestered transcription factors, allowing them to bind to the promoters of GA-responsive genes and modulate their expression.
Quantitative Data on GA3-Responsive Genes
Microarray and RNA-sequencing (RNA-seq) analyses have identified numerous genes whose expression is altered in response to GA treatment. A key study by Zentella et al. (2007) identified early GA-responsive and DELLA-responsive genes in Arabidopsis thaliana seedlings. The following table summarizes a subset of these direct DELLA target genes, which are consequently responsive to GA.
| Gene ID | Gene Name | Description | Fold Change (GA Treatment) | Fold Change (DELLA Induction) |
| At2g42600 | GID1b | Gibberellin receptor | -2.5 | 3.1 |
| At5g25900 | GA20ox2 | GA 20-oxidase 2 (GA biosynthesis) | -3.3 | 2.6 |
| At4g21200 | GA3ox1 | GA 3-oxidase 1 (GA biosynthesis) | -2.9 | 2.1 |
| At1g78440 | XERICO | RING-H2 zinc finger protein, promotes ABA accumulation | -2.2 | 2.4 |
| At5g17450 | SCL3 | SCARECROW-LIKE 3, a GRAS domain transcription factor | -2.1 | 2.3 |
| At1g19180 | - | Putative F-box family protein | -2.4 | 2.5 |
| At3g62150 | - | C3H-type zinc finger protein | -2.0 | 2.2 |
| At4g37410 | K-box region and MADS-box transcription factor family protein | Transcription factor | -2.8 | 3.5 |
| At1g28480 | - | RING/U-box superfamily protein | -2.3 | 2.7 |
| At1g66350 | EXP8 | Expansin 8 | -1.8 | 2.0 |
| At2g23170 | IAA16 | Indole-3-acetic acid inducible 16 | -2.6 | 3.0 |
| At4g32280 | SAUR16 | Small auxin up RNA 16 | -3.1 | 4.2 |
| At1g29460 | GH3.3 | Gretchen Hagen 3.3 | -2.7 | 3.8 |
| At1g51760 | GID1c | Gibberellin receptor | -2.0 | 2.5 |
Data adapted from Zentella et al., 2007. Fold changes are approximate values derived from the study's findings.
Key Transcription Factors and Cis-Acting Elements
DELLA proteins regulate gene expression by interacting with a diverse range of transcription factors. Some of the well-characterized interacting partners include:
-
PHYTOCHROME INTERACTING FACTORs (PIFs): These are basic helix-loop-helix (bHLH) transcription factors that play a crucial role in light signaling. DELLAs bind to PIFs and inhibit their DNA binding activity, thereby integrating GA and light signals to regulate processes like hypocotyl elongation.
-
BRASSINAZOLE RESISTANT 1 (BZR1): A key transcription factor in the brassinosteroid (BR) signaling pathway. The interaction between DELLA and BZR1 is a point of crosstalk between GA and BR signaling pathways.
-
AUXIN RESPONSE FACTORs (ARFs): These transcription factors mediate auxin responses. DELLAs can interact with ARFs, providing a mechanism for GA-auxin crosstalk in regulating plant development.
These transcription factors recognize and bind to specific DNA sequences, known as cis-acting elements , in the promoter regions of GA-responsive genes. Two of the most well-characterized GA-responsive cis-elements are:
-
Gibberellin-Responsive Element (GARE): A conserved sequence (TAACAAA/G) found in the promoters of many GA-inducible genes, particularly in cereals.[4][5]
-
P-box (Pyrimidine box): Often found in conjunction with GARE, this element (C/TCTTTT) is also important for GA-mediated gene induction.
Crosstalk with Other Hormone Signaling Pathways
The transcriptional regulation of GA3-responsive genes is intricately connected with other phytohormone signaling pathways, creating a complex regulatory network.
-
Auxin: Auxin and GA often act synergistically to promote plant growth. Auxin can promote the degradation of DELLA proteins, thus enhancing GA signaling.[8] Additionally, auxin can upregulate the expression of GA biosynthesis genes.[8]
-
Abscisic Acid (ABA): ABA generally acts antagonistically to GA. For instance, ABA promotes the accumulation and stability of DELLA proteins, thereby repressing GA-mediated growth and germination.[8]
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the in vivo binding sites of transcription factors and other DNA-binding proteins on a genome-wide scale.
Objective: To identify the genomic regions directly bound by a DELLA-interacting transcription factor (e.g., PIF3) in response to GA3 treatment.
Methodology:
-
Cross-linking: Treat Arabidopsis seedlings with and without GA3. Cross-link protein-DNA complexes in vivo using formaldehyde (B43269).
-
Chromatin Shearing: Isolate nuclei and shear the chromatin into small fragments (typically 200-600 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PIF3). The antibody will bind to the transcription factor and the DNA fragments it is cross-linked to.
-
Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions with a significant enrichment of reads, which represent the binding sites of the transcription factor.
Protoplast Transient Expression Assay
This assay is a versatile system for rapidly studying gene regulation, protein-protein interactions, and signal transduction in plant cells.
Objective: To investigate the effect of DELLA and a transcription factor on the expression of a GA-responsive reporter gene.
Methodology:
-
Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of Arabidopsis plants.
-
Plasmid Constructs: Prepare the following plasmid constructs:
-
Reporter: A plasmid containing a reporter gene (e.g., Luciferase) driven by the promoter of a GA-responsive gene.
-
Effectors: Plasmids for the expression of the DELLA protein (e.g., RGA) and the interacting transcription factor (e.g., PIF3).
-
Control: An empty vector or a vector expressing a non-related protein.
-
-
Transfection: Co-transfect the protoplasts with the reporter and effector plasmids using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Incubation: Incubate the transfected protoplasts to allow for gene expression.
-
GA Treatment: Treat the protoplasts with GA3 or a mock solution.
-
Reporter Assay: Lyse the protoplasts and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Compare the reporter activity in the presence of different combinations of effector proteins and GA3 treatment to determine their regulatory effects.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study protein-DNA or protein-RNA interactions.
Objective: To determine if a transcription factor (e.g., PIF3) directly binds to the promoter of a GA-responsive gene and if this binding is affected by the DELLA protein (RGA).
Methodology:
-
Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative binding site of the transcription factor in the promoter of the GA-responsive gene. The probe is typically labeled with a radioisotope (32P) or a non-radioactive tag (e.g., biotin).
-
Protein Expression and Purification: Express and purify the recombinant transcription factor (PIF3) and the DELLA protein (RGA).
-
Binding Reaction: Incubate the labeled probe with the purified PIF3 protein in a binding buffer. In separate reactions, include the purified RGA protein to assess its effect on the PIF3-DNA interaction.
-
Competition Assay (for specificity): In parallel reactions, include an excess of unlabeled specific competitor DNA (the same sequence as the probe) or a non-specific competitor DNA (an unrelated sequence).
-
Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free, unbound probe.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Mandatory Visualizations
Experimental Workflow for Identifying GA-Responsive Genes via RNA-seq
Logical Relationship of DELLA Protein Interactions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Meta-analysis of public RNA sequencing data of abscisic acid-related abiotic stresses in Arabidopsis thaliana [frontiersin.org]
- 5. RNA-Seq Profiling Shows Divergent Gene Expression Patterns in Arabidopsis Grown under Different Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq reveals new DELLA targets and regulation in transgenic GA-insensitive grapevines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microarray expression profiling of Arabidopsis thaliana L. in response to allelochemicals identified in buckwheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gibberellin GA3 Metabolic Pathways in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gibberellin GA3 metabolic pathways in fungi, with a primary focus on the model organism Fusarium fujikuroi. The document details the enzymatic steps, genetic organization, and regulatory aspects of GA3 biosynthesis. It includes quantitative data on production, detailed experimental protocols for key research methodologies, and visualizations of the metabolic and experimental workflows.
The Core Metabolic Pathway of this compound in Fusarium fujikuroi
The biosynthesis of gibberellin A3 (GA3) in Fusarium fujikuroi is a complex secondary metabolic pathway that begins with the universal precursor for terpenes, geranylgeranyl diphosphate (B83284) (GGPP). The pathway is catalyzed by a series of enzymes, the genes for which are notably organized in a gene cluster, a feature that distinguishes it from the dispersed nature of gibberellin biosynthesis genes in higher plants.[1][2] The key enzymatic steps involve cyclases, cytochrome P450 monooxygenases, and a 2-oxoglutarate-dependent dioxygenase.
The main stages of the pathway are:
-
Cyclization of GGPP: The initial steps involve the cyclization of GGPP to ent-kaurene (B36324), a tetracyclic diterpene intermediate. This two-step reaction is catalyzed by a bifunctional enzyme, ent-copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS).[2]
-
Oxidations by Cytochrome P450 Monooxygenases: A series of oxidative reactions are then carried out by four distinct cytochrome P450 enzymes (P450-1, P450-2, P450-3, and P450-4). These enzymes are responsible for the sequential conversion of ent-kaurene through various intermediates to GA4.
-
Desaturation and Hydroxylation: The final steps to produce the biologically active GA3 involve a desaturase and another P450 monooxygenase.
The pathway is subject to regulation by environmental factors, notably nitrogen and glucose levels. Nitrogen repression is a well-established regulatory mechanism, where the presence of sufficient nitrogen sources represses the expression of the gibberellin biosynthesis genes.[7][8][9] Similarly, high glucose concentrations can also suppress the pathway.[7][10]
Quantitative Data on GA3 Production
The production of GA3 by Fusarium fujikuroi can vary significantly depending on the fungal strain, fermentation conditions (submerged vs. solid-state), and nutrient composition of the medium. The following tables summarize quantitative data from various studies.
Table 1: GA3 Production in Submerged Fermentation of Fusarium fujikuroi
| Strain | Carbon Source | Nitrogen Source | GA3 Yield (mg/L) | Reference |
| F. fujikuroi Insumicro 175 | Glucose (40-80 g/L) | Yeast Extract (2-6 g/L) | 152.29 - 558.45 | [8] |
| F. fujikuroi LPB-06 | ICI medium | - | 248.3 | [11] |
| F. fujikuroi LPB-06 | Aqueous extract of citric pulp (10%) | MgSO4 (0.5 g/L) | 320 | [11] |
| F. fujikuroi GA-251 (mutant) | - | - | 2100 | [12] |
| F. fujikuroi IMI 58289 (wild-type) | - | - | 100 | [12] |
| Gibberella fujikuroi Sawada (CDBB H-984) | Glucose (100 g/L), Rice flour (2 g/L) | NH4Cl (1.0 g/L) | 3900 | [7] |
Table 2: GA3 Production in Solid-State Fermentation (SSF) of Fusarium spp.
| Strain | Substrate | GA3 Yield | Reference |
| Fusarium moniliforme LPB03 | Citric pulp | 1468 mg/kg/day | [7] |
| Gibberella fujikuroi NRRL 2278 | Unprocessed rice bran, barley malt (B15192052) residue, glucose | 1442.85 mg/kg/day | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of fungal gibberellin metabolism.
Quantification of Gibberellins by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of GA3 from fungal culture filtrates using HPLC with UV detection.
3.1.1. Extraction of Gibberellins
-
Culture Filtration: Separate the fungal mycelium from the liquid culture by filtration through cheesecloth or a similar filter.
-
Acidification: Adjust the pH of the culture filtrate to 2.5-3.0 with 1M HCl. This protonates the carboxylic acid group of the gibberellins, making them less polar.
-
Liquid-Liquid Extraction:
-
Transfer the acidified filtrate to a separatory funnel.
-
Extract three times with an equal volume of ethyl acetate (B1210297). Shake vigorously for 2 minutes for each extraction, allowing the layers to separate.
-
Pool the ethyl acetate fractions.
-
-
Drying and Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
-
Reconstitution: Dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before injection.
3.1.2. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) (or acetonitrile) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). A common isocratic mobile phase is methanol:water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 206 nm or 254 nm.
-
Quantification: Create a standard curve using known concentrations of a pure GA3 standard. The concentration of GA3 in the sample is determined by comparing its peak area to the standard curve.
Gene Knockout in Fusarium fujikuroi via Homologous Recombination
This protocol outlines a general workflow for targeted gene deletion in F. fujikuroi to study the function of genes in the GA3 pathway.
3.2.1. Construction of the Gene Deletion Cassette
-
Amplification of Flanking Regions: Amplify the 5' and 3' flanking regions (typically 0.5-1.5 kb) of the target gene from F. fujikuroi genomic DNA using PCR with high-fidelity polymerase.
-
Selection Marker: The deletion cassette will contain a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin B.
-
Assembly of the Cassette: The 5' flank, the hph gene, and the 3' flank are ligated together in a plasmid vector or assembled using techniques like fusion PCR or Gibson assembly. The final construct is a linear DNA fragment containing the resistance marker flanked by the homologous regions of the target gene.
3.2.2. Protoplast Preparation and Transformation
-
Fungal Culture: Grow F. fujikuroi in a suitable liquid medium to the early to mid-logarithmic phase.
-
Mycelial Digestion: Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., driselase, lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.8 M mannitol (B672) or sorbitol) to generate protoplasts.
-
Transformation:
-
Gently mix the protoplasts with the linear gene deletion cassette DNA.
-
Add a solution of polyethylene (B3416737) glycol (PEG) and CaCl2 to induce DNA uptake.
-
-
Regeneration and Selection:
-
Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer.
-
After a period of regeneration, overlay the plates with a medium containing the selective antibiotic (e.g., hygromycin B).
-
Incubate until resistant colonies appear.
-
3.2.3. Screening of Transformants
-
Genomic DNA Extraction: Isolate genomic DNA from the resistant colonies.
-
PCR Verification: Use PCR with primers that bind outside the flanking regions and within the selection marker to confirm the correct integration of the deletion cassette and the absence of the target gene.
-
Southern Blot Analysis (Optional): For further confirmation, perform a Southern blot to verify the single, homologous integration of the deletion cassette.
In Vitro Enzyme Assay for Cytochrome P450 Monooxygenases
This protocol provides a general framework for assaying the activity of P450 enzymes, such as ent-kaurene oxidase (P450-4), from fungal microsomes.
3.3.1. Preparation of Microsomal Fractions
-
Fungal Culture and Harvest: Grow the fungal strain of interest (e.g., a wild-type or a heterologous expression strain) under conditions that induce P450 expression. Harvest the mycelia by filtration and wash with buffer.
-
Cell Lysis: Disrupt the fungal cells by grinding with liquid nitrogen, using a bead beater, or other mechanical means in a suitable extraction buffer containing a protease inhibitor cocktail.
-
Differential Centrifugation:
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet cell debris, nuclei, and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
-
Resuspension: Resuspend the microsomal pellet in a storage buffer (e.g., containing glycerol (B35011) for stability) and determine the protein concentration.
3.3.2. Enzyme Assay
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal fraction, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate (e.g., radiolabeled ent-kaurene for the P450-4 assay).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific time period with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Extract the products from the aqueous phase.
-
Analysis: Analyze the extracted products using techniques such as Thin Layer Chromatography (TLC), HPLC, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products.
Signaling and Regulatory Networks
The production of GA3 is tightly regulated by a network of signaling pathways that respond to environmental cues. Nitrogen and carbon catabolite repression are key regulatory circuits.
This guide provides a foundational understanding of the GA3 metabolic pathway in fungi, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals engaged in the study of fungal secondary metabolism and its applications.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 3. pnas.org [pnas.org]
- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 5. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unix.stackexchange.com [unix.stackexchange.com]
- 7. ppqs.gov.in [ppqs.gov.in]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
The Pivotal Role of Gibberellin GA3 in Overcoming Seed Dormancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seed dormancy is a crucial survival mechanism in the plant kingdom, ensuring that germination occurs under favorable environmental conditions. This state of suspended growth is regulated by a complex interplay of endogenous hormones and environmental cues. Among these, the phytohormone gibberellin (GA), particularly gibberellic acid (GA3), plays a central and indispensable role in breaking dormancy and promoting germination. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data associated with the application of GA3 to overcome seed dormancy.
Physiological dormancy is the most prevalent form of seed dormancy and is largely governed by the balance between two key hormones: abscisic acid (ABA), which establishes and maintains dormancy, and gibberellins, which promote germination.[1][2] A high ABA to GA ratio within the seed maintains the dormant state.[1] Environmental factors such as light, temperature, and moisture can trigger a shift in this balance, leading to a decrease in ABA levels and an increase in GA biosynthesis, ultimately breaking dormancy.[1] Exogenous application of GA3 can effectively bypass these environmental requirements and directly initiate the germination process.[3]
Mechanism of Action: The GA3 Signaling Pathway
Gibberellic acid initiates a signaling cascade within the seed that culminates in the degradation of growth-repressing proteins and the activation of enzymes necessary for embryo growth. This process involves a series of molecular interactions that effectively switch the seed from a dormant to a germinative state.
Upon imbibition of water by the seed, endogenous or exogenously applied GA3 binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5] This binding event induces a conformational change in GID1, facilitating its interaction with DELLA proteins, which are a family of nuclear transcriptional regulators that act as repressors of germination.[4] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or SNEEZY), leading to its subsequent degradation by the 26S proteasome.[4]
The degradation of DELLA proteins derepresses the transcription of various GA-responsive genes.[2] A key outcome of this is the synthesis and secretion of hydrolytic enzymes, such as α-amylase, from the aleurone layer of cereal grains.[2][6] These enzymes are crucial for breaking down stored food reserves (e.g., starch) in the endosperm into soluble sugars, which provide the necessary energy and building blocks for the growing embryo.[6] Furthermore, GA3 promotes the growth potential of the embryo and can weaken the physical barrier of the seed coat and endosperm, facilitating radicle emergence.[3][7][8]
Figure 1. Simplified signaling pathway of this compound in promoting seed germination.
Quantitative Data Summary
The effectiveness of GA3 in breaking seed dormancy is dependent on its concentration, the plant species, and the duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Effective GA3 Concentrations for Breaking Seed Dormancy in Various Species
| Plant Species | Effective GA3 Concentration(s) | Observed Effect | Reference |
| Oryza sativa (Rice) | 50 - 150 ppm | Significant increase in germination rate; 50 ppm showed 100% germination. | [9] |
| Clematis hirsutissima | 800 mg/L | Used in combination with cold stratification to reduce the required chilling period. | [10] |
| Myrica rubra | 1.3 - 5.2 mM | Increased germination percentage from 31.3% (control) to 75.5% (5.2 mM). | [3] |
| Brassica napus | 0.25 mg/mL (250 ppm) | Resulted in an 80% germination rate. | [11] |
| Leymus chinensis | 50 µM | Most effective concentration for promoting seed germination. | [12] |
| Veitchia merrillii | 200 ppm | Produced the highest seed germination. | [13] |
| Penstemon pachyphyllus | Polymer coating | Increased germination by 3.3 to 15.2-fold over the control at different temperatures. | [1] |
| Penstemon palmeri | Polymer coating | 6 times more establishment when coated with GA3. | [14] |
Table 2: Impact of GA3 Treatment Duration on Christmas Palm (Veitchia merrillii) Seed Germination
| Soaking Duration (hours) | GA3 Concentration (ppm) | Germination Percentage |
| 48 | 200 | Highest |
Note: The study on Veitchia merrillii found that a concentration of 200 ppm and a soaking time of 48 hours were the most effective.[13]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of GA3 to overcome seed dormancy.
Protocol 1: Standard Seed Soaking in Aqueous GA3 Solution
This is the most common method for applying GA3 to seeds.
1. Preparation of GA3 Stock Solution:
-
Gibberellic acid powder can be difficult to dissolve directly in water.[15]
-
First, dissolve the required amount of GA3 powder in a small volume of 70% ethanol (B145695) or rubbing alcohol.[15]
-
Once dissolved, add distilled water to achieve the desired final concentration (e.g., 100 ppm, 500 ppm). A wetting agent, such as a few drops of agricultural soap, can be added to improve surface contact with the seeds.[15]
2. Seed Sterilization (Optional but Recommended):
-
To prevent fungal or bacterial contamination during germination, surface sterilize the seeds. This can be done by briefly immersing them in a solution of 1-10% sodium hypochlorite (B82951) (bleach) followed by several rinses with sterile distilled water.
3. Seed Soaking:
-
Immerse the seeds in the prepared GA3 solution. The duration of soaking can vary from a few hours to several days, depending on the species and the depth of dormancy.[10][13] A common duration is 24 hours.[10]
-
For a control group, soak an equivalent batch of seeds in distilled water for the same duration.[10]
4. Germination Conditions:
-
After soaking, place the seeds on a suitable germination substrate, such as moist filter paper in a petri dish, or in sterile sand or soil.[10]
-
Incubate the seeds under appropriate light and temperature conditions for the specific species. For some species, a period of cold stratification (e.g., at 3-5°C) may be required before or after GA3 treatment to fully break dormancy.[10][16]
5. Data Collection:
-
Monitor the seeds daily and record the number of germinated seeds. A seed is typically considered germinated when the radicle emerges.[10]
-
Calculate the germination percentage, germination rate, and other relevant parameters.
Protocol 2: GA3 Application in Combination with Stratification
For species with complex or deep physiological dormancy, GA3 is often used in conjunction with warm or cold stratification.
1. GA3 Treatment:
-
Prepare the GA3 solution and soak the seeds as described in Protocol 1.
2. Stratification:
-
Cold Stratification: Place the GA3-treated seeds in a moist substrate (e.g., sand, peat moss) and store them in a refrigerator at a low temperature (typically 3-5°C) for a specified period, which can range from a few weeks to several months.[10][16]
-
Warm Stratification: For some species, a period of warm, moist conditions (e.g., 15-25°C) is required before cold stratification.[3][17]
3. Incubation for Germination:
-
Following the stratification period, transfer the seeds to conditions suitable for germination (e.g., warmer temperatures and light).[10]
4. Control Groups:
-
It is essential to have multiple control groups to isolate the effects of GA3 and stratification, such as:
-
No treatment (dry seeds).
-
Water soak only.
-
Stratification only (no GA3).
-
Figure 2. General experimental workflow for breaking seed dormancy using GA3.
Conclusion
Gibberellic acid (GA3) is a powerful tool for overcoming seed dormancy in a wide range of plant species. Its mechanism of action, centered on the degradation of DELLA growth repressors, is well-established. By understanding the GA3 signaling pathway and employing optimized experimental protocols, researchers and professionals can effectively promote uniform and rapid germination. The quantitative data presented highlight the importance of species-specific optimization of GA3 concentration and application methods to achieve the desired outcomes in both laboratory and applied settings. The continued study of gibberellin signaling pathways holds promise for further advancements in agriculture, ecological restoration, and plant biotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. esalq.usp.br [esalq.usp.br]
- 8. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dc.ewu.edu [dc.ewu.edu]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. A Multi-year Beneficial Effect of Seed Priming with Gibberellic Acid-3 (GA3) on Plant Growth and Production in a Perennial Grass, Leymus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsr.net [ijsr.net]
- 14. Breaking Dormancy and Increasing Restoration Success of Native Penstemon Species Using Gibberellic Acid Seed Coatings and U-Shaped Furrows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 16. genebanks.cgiar.org [genebanks.cgiar.org]
- 17. Frontiers | Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds [frontiersin.org]
Gibberellin A3 (GA3): A Deep Dive into its Core Mechanisms of Cell Elongation and Division
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gibberellin A3 (GA3), a potent phytohormone, plays a pivotal role in regulating plant growth and development. Its profound influence on cell elongation and division has made it a subject of intense research and a valuable tool in agriculture. For researchers, scientists, and drug development professionals, a thorough understanding of the molecular underpinnings of GA3 action is crucial for harnessing its potential. This technical guide provides an in-depth exploration of the core mechanisms by which GA3 orchestrates cell elongation and division, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
The Gibberellin A3 Signaling Pathway: A Cascade of Derepression
Gibberellin A3 initiates its effects by binding to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][2] This binding event triggers a conformational change in GID1, facilitating its interaction with DELLA proteins, which are key negative regulators of GA signaling.[3][4] In the absence of GA3, DELLA proteins sequester transcription factors, thereby repressing the expression of genes required for growth.[5] The formation of the GA3-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex (specifically, the SLY1/GID2 F-box protein) and subsequent degradation by the 26S proteasome.[1][5] The degradation of DELLA proteins liberates transcription factors, such as Phytochrome Interacting Factors (PIFs), which can then activate the transcription of GA-responsive genes, leading to cell elongation and division.[6]
Figure 1: The core GA3 signaling pathway leading to cell elongation and division.
Core Effect 1: Cell Elongation
GA3-induced cell elongation is a primary driver of plant growth, particularly stem and internode extension.[7] This process is multifaceted, involving both biochemical and structural changes within the cell wall.
Mechanism of Action
The degradation of DELLA proteins initiates a transcriptional cascade that upregulates genes encoding cell wall-modifying proteins. Key among these are:
-
Expansins: These proteins disrupt the non-covalent bonds between cellulose (B213188) microfibrils and hemicellulose, leading to cell wall loosening and increased extensibility.[8]
-
Xyloglucan (B1166014) Endotransglucosylase/Hydrolases (XETs/XTHs): These enzymes cleave and re-ligate xyloglucan chains, a major component of the hemicellulose network, allowing for cell wall expansion.[8]
In addition to enzymatic activity, GA3 also influences the orientation of cortical microtubules. These cytoskeletal elements guide the deposition of new cellulose microfibrils. A transverse orientation of microtubules is generally associated with anisotropic growth, leading to cell elongation. While some studies suggest GA3 promotes this transverse alignment, others indicate that rapid elongation can occur even without a strictly maintained transverse orientation.[9]
Quantitative Data on GA3-Induced Cell Elongation
| Plant Species | Tissue | GA3 Concentration | Observed Effect | Reference |
| Deepwater Rice (Oryza sativa) | Internode | Not specified | Onset of GA3-induced growth within 40 minutes; promotion of cell elongation in the intercalary meristem within 2 hours. | [10] |
| Birch (Betula platyphylla) | Hypocotyl | 50 µM | Increased hypocotyl length. | [11] |
| Soybean (Glycine max) | Internode | Not specified | Increased internode length. | [12] |
| Carnation (Dianthus caryophyllus) | Internode | 200 ppm | Increased internodal length. | [13] |
| Maize (Zea mays) | Leaf | Not specified | Increased leaf length by stimulating longitudinal growth rates. | [14] |
Core Effect 2: Cell Division
Beyond promoting the expansion of existing cells, GA3 also stimulates cell division (mitosis), contributing to overall organ growth.[7][15]
Mechanism of Action
The influence of GA3 on cell division is also mediated by the degradation of DELLA proteins. DELLAs have been shown to restrain cell production by enhancing the levels of cell cycle inhibitors, such as Kip-Related Proteins (KRPs) and SIAMESE (SIM). The removal of DELLAs lifts this inhibition, allowing for the progression of the cell cycle. GA3 treatment has been observed to lead to a decline in the fraction of meristematic cells in the G2 phase, indicating their entry into mitosis, followed by an increase in the percentage of cells in the S phase, signifying the activation of DNA replication.[10]
Quantitative Data on GA3-Induced Cell Division
| Plant Species | Tissue | GA3 Concentration | Observed Effect | Reference |
| Deepwater Rice (Oryza sativa) | Intercalary Meristem | Not specified | Decline in G2 phase cells after 4 hours; increase in S phase cells and enhanced [3H]thymidine incorporation between 4 and 7 hours. | [10] |
| Carnation (Dianthus caryophyllus) | Stem | 200 ppm | Increased number of internodes. | [13] |
| Cauliflower (Brassica oleracea) | Seedling | 60 ppm | Increased number of leaves. | [16] |
| Rose (Rosa hybrida) | Flower | 200 ppm | Increased flower breadth due to increased cell division and elongation. | [17] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the effects of GA3. The following sections detail key methodologies.
Preparation and Application of GA3 Solutions
Materials:
-
Gibberellic Acid (GA3) powder
-
Ethanol (B145695) or Sodium Hydroxide (for initial dissolution)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer
-
Micropipettes or spray bottles
-
Surfactant (e.g., Tween 20) for foliar application
Protocol:
-
Stock Solution Preparation:
-
Weigh the desired amount of GA3 powder.
-
Dissolve the GA3 in a small volume of 70% ethanol or a few drops of 1N NaOH. GA3 is sparingly soluble in water.
-
Transfer the dissolved GA3 to a volumetric flask.
-
Bring the solution to the final volume with distilled water.
-
Mix thoroughly using a magnetic stirrer.
-
Store the stock solution at 4°C in the dark.
-
-
Working Solution Preparation:
-
Dilute the stock solution with distilled water to achieve the desired final concentration.
-
-
Application Methods:
-
Foliar Spray: Add a surfactant (e.g., 0.05% Tween 20) to the working solution to ensure even coverage. Spray the solution onto the plant foliage until runoff.
-
Direct Application: Use a micropipette to apply a specific volume of the working solution to the target tissue (e.g., apical meristem, flower buds).
-
Seed Germination Assay: Incorporate the GA3 working solution into the germination medium (e.g., Murashige and Skoog agar).
-
Figure 2: Workflow for the preparation and application of GA3 solutions.
Measurement of Cell Elongation
1. Microscopy and Image Analysis:
-
Protocol:
-
Collect tissue samples (e.g., epidermal peels, thin sections of stems).
-
Mount the samples on a microscope slide.
-
Capture images using a light microscope equipped with a calibrated eyepiece or a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the length and width of a representative number of cells.
-
-
Data Analysis: Compare the average cell dimensions between control and GA3-treated samples.
2. Cell Wall Extensibility Assay (Extensometer):
-
Protocol:
-
Excise segments from the growing region of the plant tissue.
-
Freeze-thaw the segments to disrupt the cell membranes.
-
Clamp the segment in an extensometer.
-
Apply a constant load and measure the extension over time.
-
-
Data Analysis: Calculate the plastic and elastic extensibility of the cell wall. Compare these parameters between control and GA3-treated tissues.[18]
Measurement of Cell Division
1. Mitotic Index Calculation:
-
Protocol:
-
Fix the actively growing tissue (e.g., root tips, shoot apical meristems) in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol).
-
Prepare thin sections or squashes of the tissue.
-
Stain the preparations with a DNA-specific stain (e.g., DAPI, Feulgen stain).
-
Observe the stained cells under a microscope.
-
Count the number of cells in mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in a defined area.
-
-
Data Analysis: Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100. Compare the mitotic index between control and GA3-treated tissues.[19]
2. Flow Cytometry for Cell Cycle Analysis:
-
Protocol:
-
Harvest the plant tissue and chop it in a nucleus extraction buffer to release the nuclei.[20]
-
Filter the suspension to remove large debris.
-
Treat the nuclei with RNase to remove RNA.
-
Stain the nuclei with a fluorescent DNA intercalating dye (e.g., propidium (B1200493) iodide).[21]
-
Analyze the stained nuclei using a flow cytometer.
-
-
Data Analysis: The flow cytometer will generate a histogram of DNA content. The relative number of cells in the G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.[22]
Figure 3: Experimental workflow for analyzing cell division.
Conclusion
Gibberellin A3 is a master regulator of plant growth, exerting its influence through a well-defined signaling pathway that culminates in the derepression of growth-promoting genes. Its effects on cell elongation are mediated by the induction of cell wall loosening enzymes and potential modulation of microtubule orientation. Simultaneously, GA3 stimulates cell division by relieving the inhibition of cell cycle progression. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate and manipulate these fundamental processes. A continued exploration of the intricate network of GA3 signaling and its crosstalk with other hormonal pathways will undoubtedly unveil new avenues for crop improvement and the development of novel plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. steberlab.org [steberlab.org]
- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebiologyislove.com [thebiologyislove.com]
- 6. researchgate.net [researchgate.net]
- 7. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gibberellins Enhance Cell Wall Extensibility without Acidification. Gibberellin has no effect on the osmotic parameters but has consistently been observed to cause an increase in both the mechanical extensibility of cell walls and the stress relaxation of the walls of living cells. the enzyme Expansins and Xyloglucan endotransglycosylase (XET) is involved in gibberellin-promoted wall extension. The function of XET may be to facilitate the penetration of expansins into the cell wall. -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 9. Gibberellins control Arabidopsis hypocotyl growth via regulation of cellular elongation | Department of Biology [biology.ox.ac.uk]
- 10. Gibberellin-induced growth and regulation of the cell division cycle in deepwater rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exogenous GA3 Application Enhances Xylem Development and Induces the Expression of Secondary Wall Biosynthesis Related Genes in Betula platyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Gibberellin Enhances the Anisotropy of Cell Expansion in the Growth Zone of the Maize Leaf [frontiersin.org]
- 15. Effect of Different Doses of Gibberellic Acid GA3 on Growth, Yield and Seed Production in Rice (Oryza sativa L.) [arccjournals.com]
- 16. chemijournal.com [chemijournal.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Mitotic Index Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. A Flow Cytometry Protocol for Measurement of Plant Genome Size Using Frozen Material [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide to the Natural Sources and Extraction of Gibberellin GA3
For Researchers, Scientists, and Drug Development Professionals
Gibberellic acid (GA3), a potent phytohormone, is a tetracyclic diterpenoid carboxylic acid that plays a pivotal role in regulating various aspects of plant growth and development.[1][2] Its applications span across agriculture, horticulture, and the food industry, where it is used to stimulate seed germination, promote stem elongation, induce flowering, and increase fruit size.[2][3][4] This technical guide provides a comprehensive overview of the natural sources of GA3, detailed methodologies for its extraction and purification, and an insight into its biological signaling pathways.
Natural Sources of Gibberellin GA3
This compound is a secondary metabolite produced by a variety of organisms, including fungi, bacteria, and higher plants.[5][6][7] While it is naturally present in plants, the industrial production of GA3 predominantly relies on microbial fermentation due to higher yields and more cost-effective extraction processes.[5][8]
Fungal Sources
Fungi are the most significant and commercially viable source of this compound. The discovery of gibberellins (B7789140) is historically linked to the fungus Gibberella fujikuroi (the sexual stage of Fusarium moniliforme), which causes the "bakanae" or "foolish seedling" disease in rice, characterized by excessive stem elongation.[5][9]
-
Gibberella fujikuroi : This ascomycetous fungus remains the primary microorganism for the industrial production of GA3 through submerged fermentation.[8]
-
Other Fungal Species : Several other fungal species have been reported to produce GA3, although typically in lower yields than G. fujikuroi. These include various species of Aspergillus (e.g., A. niger, A. flavus), Penicillium, Fusarium (e.g., F. oxysporum), and Trichoderma.[9]
Bacterial Sources
Certain plant growth-promoting rhizobacteria (PGPR) are also known to synthesize gibberellins, including GA3. These bacteria often form symbiotic relationships with plants, contributing to their growth and development.
-
Azotobacter and Azospirillum species : These nitrogen-fixing bacteria are recognized producers of GA3.[6]
-
Pseudomonas species : Some strains of Pseudomonas have been isolated from the rhizosphere of plants like sugarcane and have demonstrated the ability to produce GA3.[6][10]
-
Bacillus species : Strains such as Bacillus siamensis and Bacillus cereus have also been identified as GA3 producers.[6][10]
Plant Sources
While over 136 different gibberellins have been identified from higher plants, the concentration of GA3 is generally much lower than in microbial cultures, making direct extraction for commercial purposes economically unviable.[8][9][11] However, understanding the distribution of GA3 in plants is crucial for physiological studies.
-
Developing Seeds and Fruits : Immature seeds and developing fruits are often rich sources of gibberellins. For instance, high concentrations are found in the developing seeds of peaches and runner beans (Phaseolus coccineus).[11][12]
-
Cereal Grains : The pollen and seeds of corn, as well as the anthers of rice plants, contain notable amounts of gibberellic acid.[11] Wheat and barley seedlings are also sources.[11]
-
Other Plant Tissues : GA3 can also be found in other plant parts, such as onion bulbs and spinach.[11]
Table 1: Summary of Natural Sources of this compound
| Source Category | Primary Organism/Plant Part | Key Species/Examples | Significance |
| Fungi | Gibberella fujikuroi (Fusarium moniliforme) | - | Primary commercial source for industrial production.[8][11] |
| Other Fungi | Aspergillus niger, Penicillium spp., Fusarium oxysporum | Potential alternative sources, though yields are generally lower.[9] | |
| Bacteria | Plant Growth-Promoting Rhizobacteria (PGPR) | Azotobacter spp., Azospirillum spp., Pseudomonas spp., Bacillus spp. | Contribute to plant growth through symbiotic production of phytohormones.[6] |
| Plants | Developing Seeds and Fruits | Peach seeds, Phaseolus coccineus seeds | High concentrations for physiological processes, but not commercially extracted.[11][12] |
| Cereal Grains | Rice anthers, Corn pollen and seeds, Wheat and Barley seedlings | Important for grain development and germination.[11] | |
| Other Tissues | Onion bulbs, Spinach | Wide distribution in various plant tissues.[11] |
Extraction and Purification of this compound
The industrial production of GA3 primarily involves fermentation of Gibberella fujikuroi, followed by a multi-step extraction and purification process.
Fermentation
Submerged Fermentation (SmF) is the most common method for large-scale GA3 production.[2][8]
-
Inoculum Preparation : A pure culture of a high-yielding strain of G. fujikuroi is grown in a suitable medium to obtain a sufficient biomass for inoculating the main fermenter.
-
Fermentation Medium : The medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., ammonium (B1175870) salts, peptone), mineral salts, and trace elements. The composition of the medium is critical for maximizing GA3 yield.
-
Fermentation Conditions : The fermentation is carried out in large bioreactors under controlled conditions of temperature (25-30°C), pH (initially around 4.5-5.5), aeration, and agitation for a period of 7-10 days.
Solid-State Fermentation (SSF) is an alternative method that utilizes solid substrates, often agro-industrial wastes like citric pulp and soy husk.[13] While less common for industrial GA3 production, it offers advantages in terms of lower water usage and reduced wastewater generation.[13]
Extraction and Purification Protocol
The following is a generalized protocol for the extraction and purification of GA3 from a fermentation broth.
-
Separation of Biomass : The first step after fermentation is the removal of the fungal mycelium from the culture broth. This is typically achieved by filtration or centrifugation.
-
Acidification : The pH of the cell-free supernatant (filtrate) is adjusted to 2.5-3.0 using an acid such as HCl.[14][15] This protonates the carboxylic acid group of GA3, making it less water-soluble and more soluble in organic solvents.
-
Solvent Extraction : The acidified broth is then subjected to liquid-liquid extraction using a water-immiscible organic solvent.[13] Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[13][14] The extraction is typically repeated multiple times to ensure complete recovery of GA3 into the organic phase.
-
Concentration : The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Crystallization : The concentrated extract, rich in crude GA3, is then purified by crystallization. This can be achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., a mixture of tetrahydrofuran/ethyl acetate/water or a boiling 50% acetone (B3395972) aqueous solution) and allowing it to cool slowly, which results in the formation of GA3 crystals.[16][17]
-
Drying : The purified crystals are collected by filtration and dried under vacuum.
Further purification can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or activated charcoal.[13]
Quantification of this compound
Accurate quantification of GA3 is essential for monitoring fermentation processes and for research purposes.
Spectrophotometric Method
A widely used and relatively simple method for quantifying GA3 in fermentation broths is UV spectrophotometry.[15][18]
-
Principle : This method is based on the conversion of gibberellic acid to gibberellenic acid in the presence of a strong acid (e.g., HCl). Gibberellenic acid has a strong absorbance at 254 nm.[18]
-
Protocol :
-
A sample of the GA3 extract is mixed with concentrated HCl.
-
The absorbance of the solution is measured at 254 nm using a UV-Vis spectrophotometer.
-
The concentration of GA3 is determined by comparing the absorbance to a standard curve prepared with known concentrations of pure GA3.[15]
-
Chromatographic Methods
For higher sensitivity and specificity, chromatographic techniques are employed.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a robust method for the separation and quantification of GA3.[19] A common setup involves a C18 reverse-phase column with a mobile phase consisting of a mixture of methanol, water, and an acid (e.g., acetic acid or phosphoric acid) for pH adjustment. Detection is typically performed using a UV detector at 254 nm.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS provides high selectivity and sensitivity for the identification and quantification of GA3.[19] Prior to analysis, GA3 needs to be derivatized to increase its volatility. This is often done by methylation of the carboxyl group and silylation of the hydroxyl groups.
Table 2: Comparison of GA3 Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Acid-induced conversion to gibberellenic acid, measured at 254 nm.[18] | Simple, rapid, and cost-effective.[18] | Prone to interference from other compounds in the fermentation broth that absorb at 254 nm.[18] |
| HPLC | Separation on a reverse-phase column with UV detection.[19] | High resolution, good sensitivity, and specificity. | Requires more expensive equipment and expertise. |
| GC-MS | Separation of derivatized GA3 by gas chromatography and detection by mass spectrometry.[19] | Very high sensitivity and selectivity, allows for structural confirmation.[19] | Requires sample derivatization, which adds complexity to the protocol; expensive instrumentation. |
This compound Biosynthesis and Signaling Pathways
GA3 Biosynthesis Pathway
The biosynthesis of gibberellins in plants occurs in three main stages, localized in different cellular compartments: plastids, the endoplasmic reticulum, and the cytosol.[20][21] The pathway starts from geranylgeranyl diphosphate (B83284) (GGDP).[22]
-
Plastid : In the plastids, GGDP is converted to ent-kaurene (B36324) through the action of two terpene synthases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[12]
-
Endoplasmic Reticulum : ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized to GA12 by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[23]
-
Cytosol : In the cytosol, GA12 is converted into various bioactive gibberellins, including GA1 and GA4, through a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), namely GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[20][24] GA3 is a major bioactive gibberellin, particularly prominent in fungi.[25]
Caption: Simplified Gibberellin biosynthesis pathway in plants and fungi.
GA3 Signaling Pathway
The GA signaling pathway is a de-repression mechanism. In the absence of GA, plant growth is actively repressed by DELLA proteins. The binding of GA to its receptor initiates a series of events that leads to the degradation of these repressors, thereby promoting growth.[25][26]
-
GA Perception : Bioactive gibberellins, like GA3, are perceived by a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).[25][26]
-
Formation of GA-GID1-DELLA Complex : The binding of GA to GID1 induces a conformational change in GID1, which then promotes its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses.[1][27]
-
Ubiquitination and Degradation of DELLA Proteins : The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1/GID2 F-box protein).[26]
-
Proteasomal Degradation : The ubiquitinated DELLA protein is then degraded by the 26S proteasome.[1][27]
-
De-repression of Growth : With the degradation of the DELLA repressors, transcription factors that were previously sequestered by DELLAs are released, allowing for the expression of GA-responsive genes and the promotion of plant growth and development.[25]
Caption: The Gibberellin signaling pathway, a de-repression mechanism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the production and purification of this compound from a fungal source.
Caption: General experimental workflow for GA3 production and purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Understanding the Fermentation Potentiality For Gibberellic Acid (GA3) Production Using Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 6. jbsd.in [jbsd.in]
- 7. Gibberellic Acid (GA) - Unveiling the Growth Elixir for Plants [kaybeebio.com]
- 8. ijfmr.com [ijfmr.com]
- 9. ijfmr.com [ijfmr.com]
- 10. Isolation and characterization of gibberellic acid (GA3) producing rhizobacteria from sugarcane roots | Semantic Scholar [semanticscholar.org]
- 11. sciencing.com [sciencing.com]
- 12. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. CN1300131C - Separation method for purifying this compound - Google Patents [patents.google.com]
- 17. CN102246756A - Method for purifying this compound and preparing water-soluble pulvis of this compound - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 20. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.biologists.com [journals.biologists.com]
- 26. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 27. researchgate.net [researchgate.net]
A Deep Dive into the Molecular Genetics of Gibberellin GA3 Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular genetics underlying the perception of Gibberellin A3 (GA3), a critical phytohormone regulating plant growth and development. This document details the core signaling pathway, presents quantitative data on molecular interactions, and offers detailed protocols for key experimental procedures in the field.
The Core Signaling Pathway of GA3 Perception
Gibberellin signaling is primarily a derepression pathway. In the absence of GA3, DELLA proteins, a class of nuclear transcriptional regulators, restrain plant growth by inhibiting the activity of various transcription factors. The perception of GA3 by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a cascade of events leading to the degradation of DELLA proteins and the subsequent activation of growth-promoting genes.[1][2][3][4][5][6]
The key molecular players in this pathway are:
-
Gibberellin (GA): A diterpenoid phytohormone. Bioactive GAs, including GA3, are essential for various developmental processes.[3]
-
GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to bioactive GAs.[4][7] Plants possess multiple GID1 homologs with some functional specificity.[8]
-
DELLA Proteins: A family of plant-specific transcriptional regulators that act as master repressors of GA signaling.[1][2][9] They are characterized by a conserved N-terminal DELLA domain.
-
SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: A multi-protein complex that targets substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome. The F-box protein SLY1 (in Arabidopsis) or GID2 (in rice) is responsible for substrate recognition.[2][8]
The signaling cascade can be summarized in the following steps:
-
GA Binding: Bioactive GA, such as GA3, binds to the GID1 receptor. This binding induces a conformational change in GID1, increasing its affinity for DELLA proteins.[10][11]
-
GA-GID1-DELLA Complex Formation: The GA-bound GID1 receptor interacts with the DELLA domain of a DELLA protein, forming a stable GA-GID1-DELLA ternary complex.[8][12][13][14]
-
Recruitment of the E3 Ligase: The formation of the GA-GID1-DELLA complex facilitates the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase complex.[8][14]
-
Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein. This marks the DELLA protein for degradation by the 26S proteasome.[5][6]
-
Derepression of Transcription: The degradation of DELLA proteins releases the inhibition of transcription factors (e.g., PIFs), allowing them to bind to the promoters of GA-responsive genes and activate their transcription, leading to various growth and developmental responses.[11]
Quantitative Data in GA3 Perception
The precise regulation of the GA3 signaling pathway is underscored by the specific binding affinities and concentrations of its components.
| Interaction / Parameter | Organism/System | Method | Value | Reference |
| Binding Affinity (Kd) | ||||
| SmGID1a - GA4 | Selaginella moellendorffii | In vitro GA binding assay | 8 x 10-9 M | [15] |
| Concentration | ||||
| GA3 for Yeast-Two-Hybrid | Brassica napus | Yeast-Two-Hybrid | 100 µM | [16] |
| GA3 for DELLA degradation | Arabidopsis thaliana | Immunoblotting | 100 µM | |
| GA for GID1-DELLA interaction | Rice | Yeast-Two-Hybrid | 10-5 M | [13] |
| Gene Expression | ||||
| GA3-responsive genes (upregulated) | Rice | Microarray | 37 genes | |
| GA3-responsive genes (downregulated) | Rice | Microarray | 25 genes |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular genetics of GA3 perception.
Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
This assay is used to investigate the GA-dependent interaction between the GID1 receptor and DELLA proteins in vivo in a yeast model system.
Protocol:
-
Vector Construction:
-
Clone the full-length coding sequence of GID1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
-
Clone the full-length coding sequence of a DELLA gene into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
-
Yeast Transformation:
-
Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae AH109) using the lithium acetate (B1210297) method.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast containing both plasmids.
-
To test for interaction, replica-plate the colonies onto a high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).
-
Prepare two sets of high-stringency plates: one supplemented with a specific concentration of GA3 (e.g., 100 µM dissolved in ethanol) and a control plate with the solvent alone.
-
Incubate the plates at 30°C for 3-5 days.
-
-
Analysis:
-
Growth on the high-stringency medium indicates a positive interaction between GID1 and the DELLA protein.
-
Compare the growth on plates with and without GA3 to determine if the interaction is GA-dependent.
-
For quantitative analysis, a liquid β-galactosidase assay can be performed using ONPG as a substrate.
-
Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions
Co-IP is used to demonstrate that GID1 and DELLA proteins interact within a complex in plant cells.
Protocol:
-
Protein Extraction:
-
Grind plant tissue (e.g., Arabidopsis seedlings or Nicotiana benthamiana leaves transiently expressing tagged proteins) in liquid nitrogen to a fine powder.
-
Resuspend the powder in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the total protein extract.
-
-
Immunoprecipitation:
-
Incubate the total protein extract with an antibody specific to one of the tagged proteins (e.g., anti-FLAG for a FLAG-tagged GID1) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Wash the beads 3-5 times with ice-cold wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a western blot analysis using antibodies against both the "bait" (e.g., anti-FLAG) and the potential "prey" protein (e.g., anti-HA for an HA-tagged DELLA).
-
Detection of the prey protein in the immunoprecipitated sample confirms the in vivo interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for GA-Responsive Gene Expression
qRT-PCR is employed to quantify the changes in the transcript levels of GA-responsive genes following GA3 treatment.
Protocol:
-
Plant Material and Treatment:
-
Grow seedlings under controlled conditions.
-
Treat the seedlings with a specific concentration of GA3 or a mock solution for various time points.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit or protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the GA3-treated and mock-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method.[17]
-
Conclusion
The molecular genetic framework of GA3 perception is a paradigm of hormone signaling in plants, characterized by a finely tuned derepression mechanism. The interplay between the GID1 receptor, DELLA repressors, and the ubiquitin-proteasome system provides a robust mechanism for controlling plant growth in response to developmental and environmental cues. The experimental approaches detailed in this guide are fundamental tools for dissecting this pathway further and for the potential development of novel plant growth regulators. Future research will likely focus on the structural dynamics of the signaling complexes and the broader network of transcriptional regulation downstream of DELLA degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. Proteolysis-Independent Downregulation of DELLA Repression in Arabidopsis by the Gibberellin Receptor GIBBERELLIN INSENSITIVE DWARF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Characterization of Gibberellin-Regulated Genes in Rice Using Microarray System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 14. Arabidopsis DELLA Protein Degradation Is Controlled by a Type-One Protein Phosphatase, TOPP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Frontiers | Overexpression of Jatropha Gibberellin 2-oxidase 6 (JcGA2ox6) Induces Dwarfism and Smaller Leaves, Flowers and Fruits in Arabidopsis and Jatropha [frontiersin.org]
Methodological & Application
Application Note: Quantification of Gibberellin A3 (GA3) in Plant Tissues Using GC-MS
Introduction
Gibberellins (B7789140) (GAs) are a class of tetracyclic diterpenoid plant hormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. Gibberellic acid (GA3) is one of the most well-known and biologically active gibberellins. Accurate quantification of endogenous GA3 levels is crucial for understanding its physiological roles and for applications in agriculture and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive analytical technique for the quantification of plant hormones.[1][2][3] Due to the low volatility of gibberellins, a derivatization step is required to convert them into more volatile compounds suitable for GC analysis.[4] This application note details a robust protocol for the extraction, purification, derivatization, and quantification of GA3 from plant tissue using GC-MS with Selected Ion Monitoring (SIM) and a stable isotope-labeled internal standard.
Principle
The method consists of four main stages: extraction, fractionation (purification), derivatization, and detection.[1][2][3] Endogenous GA3 is extracted from plant tissue using a solvent like 80% methanol (B129727). A known amount of a stable isotope-labeled internal standard (e.g., [²H₂]GA₃) is added at the beginning of the extraction process to account for analyte loss during sample preparation and for variations in instrument response, a technique known as stable isotope dilution analysis.[5] The extract is then purified using Solid Phase Extraction (SPE) to remove interfering compounds.[5]
Since gibberellins are not volatile, they must be chemically modified before GC-MS analysis.[4] A two-step derivatization process is commonly employed: first, the carboxyl group is methylated using diazomethane (B1218177), and second, the hydroxyl groups are silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting GA3 methyl ester trimethylsilyl (B98337) (MeTMS) ether is sufficiently volatile for GC analysis.
The derivatized sample is injected into the GC-MS system. The GC separates the components of the mixture, and the MS detects and quantifies the target analyte. For high sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for the analyte and the internal standard are monitored.[6][7][8][9] Quantification is achieved by comparing the peak area of the characteristic ion of endogenous GA3 to that of the internal standard.
Experimental Protocol
1. Sample Preparation and Extraction
-
Homogenization: Weigh 1-5 grams of fresh plant tissue, freeze it immediately in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.[10]
-
Internal Standard Spiking: Transfer the powdered tissue to a centrifuge tube. Add a known quantity of a deuterated internal standard (e.g., [²H₂]GA₃) to enable accurate quantification.[10]
-
Extraction: Add 10 mL of pre-chilled 80% methanol (containing an antioxidant like butylated hydroxytoluene, BHT) per gram of tissue.[10] Incubate the mixture for at least 4 hours (or overnight) at 4°C with gentle shaking.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[5] Collect the supernatant. Re-extract the pellet with another 5 mL of 80% methanol, centrifuge again, and combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatant under vacuum using a rotary evaporator at a temperature below 35°C.[11]
2. Purification by Solid Phase Extraction (SPE)
-
Sample Loading: Reconstitute the aqueous residue from the evaporation step in a suitable buffer and adjust the pH to 2.5-3.0 with an acid like phosphoric acid.[11]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of distilled water.[10]
-
Purification: Load the acidified aqueous extract onto the conditioned C18 cartridge. Wash the cartridge with 5 mL of distilled water to remove polar impurities.[10]
-
Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol.[10]
-
Drying: Evaporate the eluate completely to dryness under a gentle stream of nitrogen gas.[10]
3. Derivatization
-
Safety Note: Diazomethane is explosive and highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Methylation: Add a freshly prepared ethereal solution of diazomethane dropwise to the dried residue until a faint yellow color persists.[10] This reaction methylates the carboxylic acid group. Allow the reaction to proceed for 10 minutes.
-
Drying: Gently evaporate the excess diazomethane and ether solvent under a nitrogen stream.
-
Trimethylsilylation: To the dried, methylated sample, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[10]
-
Reaction: Seal the vial tightly and heat at 60-70°C for 30 minutes to silylate the hydroxyl groups.[10]
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
-
Instrument Setup: Equip the gas chromatograph with a low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection: Inject 1-2 µL of the derivatized sample into the GC injector, typically in splitless mode to maximize sensitivity.[12]
-
GC Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Injector Temperature: 250°C.[11]
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 240°C at 15°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.[10] Note: This program should be optimized for the specific instrument and column.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[13] Monitor the characteristic ions for the derivatized GA3 and the internal standard (see Table 1).
-
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from standards and calculating the ratio of the peak area of the quantifier ion for endogenous GA3 to the quantifier ion for the [²H₂]GA₃ internal standard.
Table 1: Key Quantitative Data for GC-MS (SIM) Analysis of GA3
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Purpose |
| Endogenous GA3 | GA3-MeTMS | 504 (M⁺) | 489, 445, 207 | Analyte Quantification & Confirmation |
| Internal Standard | [²H₂]GA₃-MeTMS | 506 (M⁺) | 491, 447, 207 | Internal Standard for Quantification |
Note: The m/z values correspond to the methyl ester, trimethylsilyl ether derivative. The molecular ion (M⁺) is often used for quantification due to its high specificity. Qualifier ions are monitored to confirm the identity of the compound.
Visualizations
Caption: Experimental workflow for GA3 quantification by GC-MS.
Caption: Simplified gibberellin (GA) signaling pathway.
References
- 1. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 7. volatileanalysis.com [volatileanalysis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. agraria.com.br [agraria.com.br]
- 12. uoguelph.ca [uoguelph.ca]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for HPLC-based Detection of Gibberellin GA3 in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gibberellin A3 (GA3), a potent phytohormone, plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and fruit development.[1][2] Accurate quantification of endogenous GA3 levels in plant tissues is essential for understanding its physiological functions and for applications in agriculture and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of GA3 due to its high accuracy, sensitivity, and reliability.[3][4][5] This document provides a detailed protocol for the detection and quantification of GA3 in plant extracts using Reverse-Phase HPLC (RP-HPLC).
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated HPLC methods for GA3 analysis. These values can serve as a reference for method development and validation.
| Parameter | Value | Plant Matrix/Conditions | Source |
| Linearity Range | 1.0 - 50.0 mg·kg⁻¹ | Germinating maize seeds | [1] |
| 10 - 100 µg·mL⁻¹ | Liquid biofertilizers | [4] | |
| 10 - 300 ng/g | Plant tissues (LC-MS/MS) | [3] | |
| Limit of Detection (LOD) | 0.3 mg·kg⁻¹ | Germinating maize seeds | [1] |
| 2.00 µg·mL⁻¹ | Liquid biofertilizers | [4] | |
| 1.1 - 4.1 ng/g | Plant tissues (LC-MS/MS) | [3] | |
| Limit of Quantification (LOQ) | 1.0 mg·kg⁻¹ | Germinating maize seeds | [1] |
| 3.50 µg·mL⁻¹ | Liquid biofertilizers | [4] | |
| Recovery | 52.85% - 63.68% | Germinating maize seeds | [1] |
| 91.92% | Liquid biofertilizers | [4] | |
| 76.0 - 109.1% | Rice and cucumber samples (with MIPs) | [3] | |
| Precision (RSD) | 2.62% - 12.66% | Germinating maize seeds | [1] |
| < 6.70% (intra-day) | Liquid biofertilizers | [4] |
Experimental Protocols
Sample Preparation: Extraction and Purification of GA3 from Plant Tissues
Effective sample preparation is critical for accurate GA3 analysis, as it is present in trace amounts in complex plant matrices.[6]
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% Methanol (B129727) or 80% Ethanol
-
Centrifuge and centrifuge tubes
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Ethyl acetate (B1210297)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Sample Homogenization:
-
Weigh approximately 0.5 - 1.0 g of fresh plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of pre-chilled 80% methanol (or ethanol) to the tube.
-
Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking to ensure complete extraction.[6]
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction step with the pellet using another 10 mL of 80% methanol and combine the supernatants.
-
-
Purification (Liquid-Liquid Extraction & SPE):
-
Evaporate the combined supernatant to near dryness using a rotary evaporator or a stream of nitrogen.
-
Redissolve the residue in 5 mL of acidic water (pH 2.5-3.0, adjusted with HCl or formic acid).
-
Partition the aqueous extract three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, which now contain the GA3.
-
Evaporate the ethyl acetate fraction to dryness.
-
For further purification, redissolve the residue in a small volume of the mobile phase and pass it through a C18 SPE cartridge.[7]
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the GA3 with a more polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and redissolve the residue in a known volume of the initial mobile phase for HPLC analysis.
-
-
Final Filtration:
-
Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC system.[1]
-
HPLC Analysis of Gibberellin GA3
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and acidified water is typically used.[9] Common compositions include:
-
Elution Mode: Both isocratic and gradient elution can be employed. A gradient elution is often preferred for complex plant extracts to achieve better separation of GA3 from other compounds.[1]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-30°C) is recommended for reproducible retention times.
-
Detection Wavelength: GA3 has a weak chromophore, and the detection wavelength can vary. Common wavelengths include 195 nm, 204 nm, 208 nm, and 210 nm.[1][3][4][10]
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of GA3 standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting with the initial mobile phase.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the GA3 standards. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis:
-
Inject the prepared plant extract into the HPLC system.
-
Identify the GA3 peak in the sample chromatogram by comparing its retention time with that of the GA3 standard.
-
Quantify the amount of GA3 in the sample by using the peak area and the calibration curve.
-
Calculation:
The concentration of GA3 in the original plant tissue can be calculated using the following formula:
Concentration (µg/g) = (C x V) / W
Where:
-
C = Concentration of GA3 in the injected sample (µg/mL) obtained from the calibration curve.
-
V = Final volume of the reconstituted extract (mL).
-
W = Initial weight of the plant tissue (g).
Visualizations
Experimental Workflow
Caption: Experimental workflow for GA3 analysis in plant extracts.
Simplified Gibberellin Signaling Pathway
References
- 1. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 5. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ppqs.gov.in [ppqs.gov.in]
- 9. benchchem.com [benchchem.com]
- 10. cipac.org [cipac.org]
Spectrophotometric Determination of Gibberellin GA3 Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A3 (GA3), a potent phytohormone, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and fruit development. Accurate quantification of GA3 is essential in diverse fields such as agricultural biotechnology, plant physiology research, and the quality control of plant growth regulator formulations. This document provides detailed application notes and protocols for the spectrophotometric determination of GA3 concentration, primarily based on the widely used method involving the acid-catalyzed conversion of gibberellic acid to gibberellenic acid. This method is noted for its simplicity, reliability, and speed.[1][2]
Principle of the Method
The spectrophotometric determination of GA3 is commonly based on its conversion to gibberellenic acid in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid. Gibberellenic acid exhibits a strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, with a maximum absorbance peak at approximately 254 nm.[3][4][5] The intensity of the absorbance at this wavelength is directly proportional to the concentration of GA3 in the sample, allowing for quantitative analysis. A kinetic-based approach, which measures the initial rate of this conversion, has also been developed to minimize interferences.[1][2][4]
The underlying chemical transformation is the acid-catalyzed rearrangement of the gibberellin molecule. This reaction is specific to gibberellic acid and is tolerant of the presence of other known impurities and decomposition products, making the method robust for various sample types, including fermentation broths.[3][6]
Caption: Acid-catalyzed conversion of Gibberellic Acid to Gibberellenic Acid.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the spectrophotometric determination of GA3.
Materials and Equipment
-
Spectrophotometer: UV-Vis spectrophotometer capable of measuring absorbance at 254 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Volumetric flasks: Various sizes (e.g., 10 mL, 25 mL, 100 mL).
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Gibberellic Acid (GA3) standard: High purity (≥90%).
-
Hydrochloric acid (HCl): Concentrated (37%) and 5% (v/v) solutions.
-
Ethanol (B145695): Absolute or 95%.
-
Ethyl acetate (B1210297).
-
Sodium hydroxide (B78521) (NaOH): For pH adjustment.
-
Distilled or deionized water.
Reagent Preparation
-
GA3 Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of GA3 standard and dissolve it in a small amount of ethanol. Transfer the solution to a 100 mL volumetric flask and bring it to volume with distilled water. This stock solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with distilled water.
-
30% (v/v) Hydrochloric Acid: Carefully add 300 mL of concentrated HCl to a 1 L volumetric flask containing approximately 500 mL of distilled water. Cool the solution and then make up the volume to 1 L with distilled water.[7]
-
5% (v/v) Hydrochloric Acid: Prepare by diluting the 30% HCl solution or concentrated HCl accordingly with distilled water. This solution is used as a blank.[7]
Sample Preparation (from Fermentation Broth)
-
Centrifugation: Centrifuge the fermentation broth sample to remove cells and other solid debris.
-
Acidification: Adjust the pH of the supernatant to 2.5-3.0 using HCl.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant. Shake vigorously for 2-3 minutes and allow the phases to separate.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate phase containing the extracted GA3. Repeat the extraction process two more times to ensure complete recovery.
-
Evaporation: Pool the ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in a known volume of ethanol or the mobile phase to be used for analysis.
Spectrophotometric Measurement
-
Pipette 5 mL of the sample solution (or standard solution) into a 10 mL volumetric flask.
-
Add 5 mL of 30% HCl to the flask.[7]
-
Incubate the mixture at room temperature (approximately 20°C) for 75 minutes to allow for the complete conversion of GA3 to gibberellenic acid.[7]
-
Prepare a blank by mixing 5 mL of distilled water with 5 mL of 5% HCl.[7]
-
Set the spectrophotometer to a wavelength of 254 nm and zero the instrument using the blank solution.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of GA3 in the sample by interpolating its absorbance value on the standard curve.
Caption: Experimental workflow for the spectrophotometric determination of GA3.
Data Presentation
The quantitative data obtained from the spectrophotometric analysis should be presented in a clear and organized manner.
Table 1: Standard Curve Data for GA3 Determination
| Standard Concentration (µg/mL) | Absorbance at 254 nm (AU) |
| 0 | 0.000 |
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.915 |
| 80 | 1.220 |
| 100 | 1.525 |
| Note: The absorbance values are hypothetical and for illustrative purposes. A linear regression of this data should yield a high correlation coefficient (R² > 0.99). |
Table 2: Performance Characteristics of the Spectrophotometric Method
| Parameter | Value | Reference |
| Wavelength (λmax) | 254 nm | [3][5] |
| Linear Range | 0.1 to 1 g/L | [1][2] |
| Accuracy | > 97% | [1][2] |
| Threshold Sensitivity | 0.1 g/L | [1][2] |
| Incubation Time | 75 minutes | [7] |
Discussion and Troubleshooting
-
Interferences: While the method is robust, substances in the sample matrix that absorb at 254 nm can cause interference. The sample preparation protocol, including solvent extraction, is designed to minimize such interferences. For complex matrices, a kinetic measurement approach may be more suitable.[4]
-
Reaction Time and Temperature: The conversion of GA3 to gibberellenic acid is dependent on both time and temperature. It is crucial to maintain a consistent incubation time and temperature for all standards and samples to ensure accurate and reproducible results.
-
pH of the Medium: The pH of the initial sample solution can influence the extraction efficiency of GA3. Ensure the pH is appropriately adjusted before solvent extraction.
-
Stability of GA3: Gibberellic acid can degrade in aqueous solutions, especially under alkaline conditions.[8] It is recommended to prepare fresh standard solutions and process samples promptly.
Conclusion
The spectrophotometric method for the determination of Gibberellin GA3 is a reliable, cost-effective, and relatively simple technique suitable for a wide range of applications. By following the detailed protocols and paying attention to potential sources of error, researchers can obtain accurate and reproducible quantification of GA3 in various samples. For higher sensitivity and selectivity, especially in complex biological matrices, chromatographic methods such as HPLC may be considered as an alternative or confirmatory technique.
References
- 1. Spectrophotometric method for determining gibberellic acid in fermentation broths | Semantic Scholar [semanticscholar.org]
- 2. Spectrophotometric method for determining gibberellic acid in fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Method for Determination of Gibberellic Acid | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phytojournal.com [phytojournal.com]
- 8. cipac.org [cipac.org]
Application Notes and Protocols for Gibberellin GA3 Extraction from Leaf Tissue
Introduction
Gibberellins (B7789140) (GAs) are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, dormancy, flowering, and fruit senescence.[1][2] Among the numerous identified gibberellins, Gibberellic Acid (GA3) is one of the most biologically active and widely studied forms.[2] Accurate quantification of endogenous GA3 levels in plant tissues is essential for understanding its physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of GA3 from leaf tissue, intended for researchers, scientists, and professionals in drug development.
The extraction and analysis of gibberellins from plant tissues present a significant challenge due to their low endogenous concentrations (often at the ng/g fresh weight level) and the presence of numerous interfering compounds.[3][4] Therefore, the protocol involves a multi-step process that includes tissue homogenization, solvent extraction, and several purification steps before final quantification using chromatographic methods.
Gibberellin Signaling Pathway
Gibberellins exert their effects by initiating a signaling cascade that leads to changes in gene expression. The pathway begins with the binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][5] This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes.[6][7] The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of GA-responsive genes and subsequent physiological responses.[6][7]
Caption: Simplified Gibberellin (GA3) signaling pathway.
Experimental Protocol: GA3 Extraction and Purification
This protocol outlines a general procedure for the extraction and purification of GA3 from leaf tissue. The efficiency of the extraction can be influenced by the plant species and the specific characteristics of the leaf tissue. It is recommended to optimize certain parameters, such as solvent volumes and incubation times, for the specific experimental system.
Materials and Reagents:
-
Fresh leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) Methanol (B129727), pre-chilled to -20°C
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (0.1 M)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas supply
-
Centrifuge
-
Rotary evaporator
-
HPLC or GC-MS system for quantification
Procedure:
-
Sample Preparation and Homogenization:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Record the fresh weight of the tissue.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of pre-chilled 80% methanol per gram of fresh tissue.
-
Incubate the mixture overnight at 4°C with gentle shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with 5 mL of 80% methanol per gram of fresh tissue, centrifuge again, and combine the supernatants.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Reduce the volume of the combined methanol extract to the aqueous phase using a rotary evaporator at 40°C.
-
Adjust the pH of the aqueous extract to 8.0 with 0.1 M sodium bicarbonate.
-
Partition the aqueous phase against an equal volume of hexane to remove non-polar compounds. Discard the hexane phase.
-
Adjust the pH of the aqueous phase to 2.5 with 1 M hydrochloric acid.
-
Partition the acidified aqueous phase against an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions. The gibberellins will be in the ethyl acetate phase.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate fraction by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen gas or using a rotary evaporator.
-
-
Solid Phase Extraction (SPE) Purification:
-
Re-dissolve the dried extract in a small volume of 10% methanol.
-
Condition a C18 SPE cartridge by washing with 5 mL of 100% methanol followed by 5 mL of distilled water.
-
Load the re-dissolved sample onto the C18 cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
-
Quantification:
-
Re-dissolve the final purified extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC).
-
Quantify the amount of GA3 using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and selectivity.[4]
-
Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of Gibberellin GA3 from leaf tissue.
Caption: Workflow for GA3 extraction and purification.
Data Presentation
The following tables summarize key quantitative data related to GA3 extraction and analysis.
Table 1: Commonly Used Solvents for Gibberellin Extraction
| Solvent System | Purpose | Reference |
| 80% Methanol | Initial Extraction | [8] |
| Ethyl Acetate | Liquid-Liquid Extraction (acidic) | [9] |
| Hexane | Removal of non-polar compounds | |
| 50% Acetone (aqueous) | Recrystallization/Purification | [10] |
| Isopropanol | Solubilization of purified GA3 | [11] |
Table 2: Typical Performance of Analytical Methods for GA3 Quantification
| Analytical Method | Detection Limit (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| HPLC | 2.00 µg/mL | 3.50 µg/mL | 91.92 | |
| GC-MS | Lower than HPLC (ng/g level) | - | ~60% (purification efficiency) | [3][12] |
| Immunoaffinity Purification | - | - | High (Quantitative recovery) | [12][13] |
Table 3: Endogenous Gibberellin Levels in Plant Tissues (Examples)
| Plant Tissue | Gibberellin | Concentration (ng/g fresh weight) | Reference |
| Immature Soybean Seeds | GA7 | 8.8 | [13] |
| G2 Pea Cotyledons | GA20 | 3580 | [13] |
| G2 Pea Cotyledons | GA29 | 310 | [13] |
| G2 Pea Cotyledons | GA9 | 147 | [13] |
| G2 Pea Embryonic Axes | GA20 | 5375 | [13] |
| G2 Pea Embryonic Axes | GA29 | 1430 | [13] |
| G2 Pea Embryonic Axes | GA9 | 161 | [13] |
| G2 Pea Testae | GA9 | 195 | [13] |
The protocol described in this document provides a robust framework for the extraction, purification, and quantification of this compound from leaf tissue. The successful implementation of this protocol will enable researchers to obtain reliable data on endogenous GA3 levels, which is crucial for advancing our understanding of plant physiology and for the development of new agricultural and therapeutic products. The choice of the final quantification method will depend on the required sensitivity and the available instrumentation. For high-throughput analysis and trace-level detection, GC-MS is often the preferred method.[3]
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellins | PPTX [slideshare.net]
- 7. annualreviews.org [annualreviews.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1300131C - Separation method for purifying this compound - Google Patents [patents.google.com]
- 11. WO2020056496A1 - Concentrated anhydrous solutions of gibberellic acid in an isopropanol-containing solvent - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dwarf Rice Bioassay of Gibberellin GA3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (B7789140) (GAs) are a class of tetracyclic diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The dwarf rice (Oryza sativa L.) bioassay is a classic and highly sensitive method for quantifying the biological activity of gibberellins. This assay utilizes GA-deficient dwarf mutants of rice, which exhibit a pronounced shoot elongation response when treated with bioactive GAs like Gibberellin A3 (GA3).[3][4] The simplicity, specificity, and sensitivity of this bioassay make it an invaluable tool in plant physiology research and for screening compounds that may modulate gibberellin activity in drug development.
This document provides detailed application notes and protocols for performing the dwarf rice bioassay, specifically the micro-drop method, to determine GA3 activity. It includes information on the biological basis of the assay, step-by-step experimental procedures, data analysis, and a visualization of the underlying gibberellin signaling pathway.
Biological Principle
The dwarf rice bioassay relies on specific rice mutants, such as 'Tan-ginbozu' and 'Waito-C', which have genetic blocks in their GA biosynthesis pathways.[3][5] This deficiency results in a dwarf phenotype characterized by short leaf sheaths. When exogenous bioactive GA is applied, it complements the genetic defect, leading to a significant and dose-dependent elongation of the second leaf sheath.[6] This elongation is primarily due to cell elongation rather than cell division.[6]
The sensitivity of the assay can be significantly enhanced by pre-treating the rice seeds with an inhibitor of GA biosynthesis, such as uniconazole (B1683454) (S-3307).[5][7] This treatment further reduces the endogenous levels of GAs, making the seedlings hyper-responsive to externally applied gibberellins.[5]
Gibberellin Signaling Pathway in Rice
Gibberellin perception and signaling are critical for the growth response observed in the bioassay. The bioactive GA molecule is perceived by a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][2] In the absence of GA, a family of transcriptional regulators called DELLA proteins (of which SLENDER RICE1 or SLR1 is the key member in rice) act as repressors of GA-responsive genes, thereby inhibiting growth.[1][8][9]
Upon binding of GA to GID1, the GA-GID1 complex undergoes a conformational change that allows it to interact with the DELLA protein.[1][2] This interaction targets the DELLA protein for degradation via the 26S proteasome pathway.[1][10] The degradation of the DELLA repressor protein releases the downstream transcription factors, which can then activate the expression of genes responsible for cell elongation and other growth responses.[9]
Caption: Gibberellin signaling pathway in a rice nucleus.
Experimental Protocols
This section provides a detailed methodology for the dwarf rice micro-drop bioassay.
Materials and Reagents
-
Dwarf Rice Seeds: Oryza sativa L. cv. 'Tan-ginbozu' or 'Waito-C'.
-
Gibberellic Acid (GA3): Analytical standard grade.[11]
-
Uniconazole (S-3307): (optional, for enhanced sensitivity).
-
Ethanol (B145695) or Sodium Hydroxide: For dissolving GA3.[12]
-
Agar: For germination medium.
-
Bleach (e.g., Sodium Hypochlorite solution): For seed sterilization.[13][14]
-
Sterile Deionized Water.
-
Cylindrical bottles or vials: For growing seedlings.[3]
-
Micropipette: For applying GA3 solution.
-
Growth Chamber or Incubator: With controlled temperature and light.[14]
-
Ruler or Calipers: For measuring leaf sheath length.
Experimental Workflow Diagram
Caption: Workflow for the dwarf rice bioassay.
Step-by-Step Protocol
1. Preparation of GA3 Stock and Working Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of GA3 by dissolving it in a minimal amount of ethanol or 1N NaOH, and then bringing it to the final volume with deionized water.[12] Store the stock solution at 4°C in the dark.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations for the dose-response curve (e.g., 0, 10⁻³, 10⁻², 10⁻¹, 1, 10 mg/L).[15] A 50% acetone (B3395972) solution can be used as the solvent for the final dilutions to aid in application and absorption.[16]
2. Seed Sterilization and Germination
-
Remove the husks from the dwarf rice seeds.[13]
-
Surface sterilize the de-husked seeds by immersing them in a 10-30% household bleach solution for 15-30 minutes.[13][14]
-
Rinse the seeds thoroughly at least 3-5 times with sterile deionized water.[13]
-
For the modified high-sensitivity assay , soak the sterilized seeds in a solution of uniconazole (e.g., 20-50 mg/L) for 24 hours.[7][17]
-
Prepare a 0.9% water-agar medium in cylindrical bottles or vials.[3]
-
Aseptically plant 5-10 sterilized seeds per bottle on the surface of the agar.[3]
-
Incubate the seeds in the dark at 30°C for 3-4 days to allow for germination and uniform seedling growth.[5][14]
3. Seedling Preparation and GA3 Application
-
After the initial dark incubation, transfer the seedlings to a growth chamber with continuous light (e.g., 5,000 lux) at 30°C.[5]
-
Select uniform seedlings that have reached the first leaf stage.
-
Using a micropipette, carefully apply a 1 µL drop of the GA3 test solution (or control solution) to the junction between the first and second leaves of each seedling.[5][16]
4. Incubation and Measurement
-
Incubate the treated seedlings under continuous light at 30°C for 3 days.[5][16]
-
After the incubation period, carefully remove the seedlings and measure the length of the second leaf sheath to the nearest millimeter using a ruler or calipers.
Data Presentation and Analysis
The primary data generated from this bioassay is the length of the second leaf sheath in response to different concentrations of GA3. This data should be summarized in a table, and a dose-response curve can be plotted to determine the concentration of an unknown sample.
Table 1: Example Data for GA3 Dose-Response in Dwarf Rice Bioassay
| GA3 Concentration (mg/L) | GA3 Concentration (pmol/plant) | Average 2nd Leaf Sheath Length (mm) ± SD |
| 0 (Control) | 0 | 5.2 ± 0.8 |
| 0.001 | ~0.003 | 8.5 ± 1.1 |
| 0.01 | ~0.03 | 15.3 ± 1.5 |
| 0.1 | ~0.3 | 25.8 ± 2.1 |
| 1.0 | ~3.0 | 38.1 ± 2.5 |
| 10.0 | ~30.0 | 42.5 ± 2.3 |
Note: pmol/plant calculated assuming a 1 µL application volume and a molecular weight of 346.37 g/mol for GA3.
Table 2: Sensitivity of Uniconazole-Treated Dwarf Rice Cultivars to Various Gibberellins [7][18]
| Gibberellin | Minimum Detectable Amount (fmol/plant) - 'Tan-ginbozu' | Minimum Detectable Amount (fmol/plant) - 'Waito-C' |
| GA1 | 30 | 30 |
| GA3 | 10 | 10 |
| GA4 | 30 | 30 |
| GA7 | 30 | 30 |
| GA9 | - | Much less effect |
| GA19 | 30 | Much less effect |
| GA20 | 30 | Much less effect |
Applications in Research and Drug Development
-
Screening for GA Agonists and Antagonists: This bioassay is ideal for high-throughput screening of chemical libraries to identify novel compounds that either mimic or inhibit gibberellin activity.
-
Structure-Activity Relationship Studies: By testing various analogs of gibberellins, researchers can elucidate the structural requirements for biological activity.
-
Quantification of Endogenous GAs: After extraction and partial purification from plant tissues, this bioassay can be used to determine the total GA-like activity in the sample.
-
Herbicide and Plant Growth Regulator Development: The assay is a valuable tool for developing new herbicides that target the GA signaling pathway or for optimizing the formulation of plant growth regulators.
Conclusion
The dwarf rice bioassay for gibberellin activity is a robust, sensitive, and reliable method for studying GA signaling and for the discovery of new plant growth regulators. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their work. The use of GA-deficient mutants, combined with the potential for sensitivity enhancement through biosynthesis inhibitors, ensures that this bioassay will remain a cornerstone of gibberellin research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. scispace.com [scispace.com]
- 4. Isolation and characterisation of a dwarf rice mutant exhibiting defective gibberellins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jircas.go.jp [jircas.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The gibberellin signaling pathway is regulated by the appearance and disappearance of SLENDER RICE1 in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Functional Characterization of Gibberellin-Regulated Genes in Rice Using Microarray System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GA3 Analytical Standard - Lifeasible [lifeasible.com]
- 12. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 13. kitbase.ucdavis.edu [kitbase.ucdavis.edu]
- 14. ars.usda.gov [ars.usda.gov]
- 15. scribd.com [scribd.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Barley Aleurone Layer Bioassay for α-Amylase Induction by GA3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The barley ( Hordeum vulgare) aleurone layer is a well-established model system for studying hormonal regulation of gene expression in plants. This tissue, which surrounds the starchy endosperm of the grain, is comprised of a few layers of living cells.[1] In response to gibberellic acid (GA3), secreted by the embryo during germination, the aleurone layer synthesizes and secretes a variety of hydrolytic enzymes, most notably α-amylase.[1][2] This enzyme is crucial for the breakdown of starch reserves in the endosperm, providing energy for the growing seedling.[2] The induction of α-amylase by GA3 is a classic example of a hormonally regulated developmental process and serves as a robust bioassay for screening compounds that may modulate GA signaling pathways. This bioassay is particularly relevant for agricultural research and for drug development professionals interested in plant-based production systems or in identifying novel bioactive molecules.
Principle of the Bioassay
The bioassay is based on the quantitative measurement of α-amylase activity secreted from isolated barley aleurone layers following treatment with GA3. The amount of α-amylase produced is directly proportional to the concentration of bioactive gibberellin over a specific range.[3] The assay can be used to:
-
Determine the biological activity of different gibberellins (B7789140) and their synthetic analogs.
-
Screen for compounds that inhibit or enhance GA3-induced α-amylase synthesis.
-
Investigate the signaling pathway of gibberellins.
-
Study the antagonistic effects of other plant hormones, such as abscisic acid (ABA), on GA action.[2]
GA3 Signaling Pathway in Barley Aleurone Cells
Gibberellic acid initiates a signaling cascade within the aleurone cells, leading to the transcription of α-amylase genes. The key components of this pathway have been extensively studied. In the absence of GA3, a repressor protein, SLENDER1 (SLN1), is active and prevents the expression of GA-responsive genes.[4] The binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), leads to the formation of a GA-GID1-SLN1 complex. This complex formation targets SLN1 for degradation via the 26S proteasome pathway.
The degradation of SLN1 derepresses the transcription of the GAMYB gene.[4][5] GAMYB is a MYB transcription factor that binds to the Gibberellin Response Element (GARE) in the promoter region of the α-amylase genes, thereby activating their transcription.[5] This signaling pathway also involves second messengers such as cyclic GMP (cGMP) and calcium ions (Ca2+), which play roles in modulating the GA response.[6][7] Abscisic acid (ABA) acts as an antagonist to GA signaling, and its effects are mediated, at least in part, by the protein kinase PKABA1, which can suppress the GA-induced expression of GAMYB.[5]
Caption: GA3 signaling pathway in a barley aleurone cell.
Experimental Protocols
Protocol 1: Preparation of Barley Aleurone Layers
This protocol describes the isolation of aleurone layers from de-embryonated barley grains.
Materials:
-
Barley grains (Hordeum vulgare cv. Himalaya is commonly used)[2]
-
Sodium hypochlorite (B82951) solution (1.5%)
-
Sterile deionized water
-
Scalpel or razor blade
-
Forceps
-
Sterile Petri dishes
-
Incubation buffer (e.g., 20 mM CaCl2)[8]
Procedure:
-
Surface Sterilization: Soak barley grains in a 1.5% sodium hypochlorite solution for 20 minutes. Rinse thoroughly with sterile deionized water.
-
De-embryonation: Aseptically cut the grains transversely to remove the embryo-containing half. The distal, embryo-less half is used.
-
Imbibition: Place the de-embryonated half-seeds in a sterile Petri dish containing sterile water or incubation buffer and allow them to imbibe for 2-3 days at room temperature.[3]
-
Aleurone Layer Isolation: After imbibition, carefully peel away the pericarp and testa to expose the aleurone layer. With a fine spatula or forceps, gently scrape away the starchy endosperm, leaving the intact aleurone layer.
-
Washing: Wash the isolated aleurone layers several times with sterile incubation buffer to remove any remaining starch.
Protocol 2: α-Amylase Induction with GA3
This protocol details the treatment of isolated aleurone layers with GA3 to induce α-amylase synthesis.
Materials:
-
Isolated barley aleurone layers
-
Incubation medium: Sterile buffer (e.g., 20 mM sodium succinate, pH 5.0) containing 20 mM CaCl2.[9]
-
Gibberellic acid (GA3) stock solution (e.g., 1 mM in ethanol)
-
Test compounds (if screening)
-
Sterile flasks or multi-well plates
-
Incubator shaker
Procedure:
-
Place a set number of aleurone layers (e.g., 5-10) into each well of a multi-well plate or a small flask containing a defined volume of incubation medium (e.g., 1-2 mL).
-
Add GA3 to the desired final concentration (e.g., 1 µM). For dose-response experiments, a range of concentrations from 10⁻¹¹ M to 10⁻⁶ M can be used.[2] Include a control with no GA3.
-
If screening for inhibitors or enhancers, add the test compounds at the desired concentrations.
-
Incubate the plates/flasks on a shaker (e.g., 100 rpm) at 25°C for 24-48 hours.[8]
Protocol 3: α-Amylase Activity Assay
This protocol describes a common method for quantifying the α-amylase activity in the incubation medium.
Materials:
-
Incubation medium from Protocol 2
-
Substrate solution: Blocked p-nitrophenyl maltoheptaoside (BPNPG7) with α-glucosidase and glucoamylase.[10]
-
Extraction buffer: 50 mM malic acid, 50 mM NaCl, 2 µM CaCl2, 0.02% sodium azide, 0.02% BSA.[10]
-
Stopping buffer: 1% (w/v) Trizma base.[10]
-
Microplate reader
-
96-well microplates
Procedure:
-
After incubation, collect the medium from each well/flask. This contains the secreted α-amylase.
-
Dilute the collected medium appropriately with the extraction buffer.
-
Pre-incubate 30 µL of the diluted sample at 45°C in a microcentrifuge tube.
-
Pre-incubate the substrate solution at 45°C.
-
Start the reaction by adding 30 µL of the pre-warmed substrate solution to each sample tube at timed intervals (e.g., every 15 seconds). Mix by pipetting.
-
Incubate the reaction for a defined period (e.g., 3-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction at the same timed intervals by adding 150 µL of the stopping buffer. A yellow color will develop.
-
Transfer 200 µL of the final reaction mixture to a 96-well microplate.
-
Read the absorbance at 405 nm using a microplate reader.
-
The α-amylase activity is proportional to the change in absorbance.
Data Presentation
Quantitative data from dose-response experiments can be summarized in tables for clear comparison.
Table 1: Effect of GA3 Concentration on α-Amylase Secretion from Barley Aleurone Layers
| GA3 Concentration (M) | α-Amylase Activity (ΔOD405/min/layer) (Mean ± SE) |
| 0 (Control) | 0.05 ± 0.01 |
| 1 x 10⁻¹¹ | 0.12 ± 0.02 |
| 1 x 10⁻¹⁰ | 0.25 ± 0.03 |
| 1 x 10⁻⁹ | 0.58 ± 0.05 |
| 1 x 10⁻⁸ | 1.20 ± 0.10 |
| 1 x 10⁻⁷ | 2.15 ± 0.18 |
| 1 x 10⁻⁶ | 2.50 ± 0.21 |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions.
Table 2: Inhibition of GA3-Induced α-Amylase Secretion by Abscisic Acid (ABA)
| Treatment | α-Amylase Activity (ΔOD405/min/layer) (Mean ± SE) | % Inhibition |
| Control (No GA3) | 0.05 ± 0.01 | - |
| 1 µM GA3 | 2.50 ± 0.21 | 0 |
| 1 µM GA3 + 1 µM ABA | 1.25 ± 0.15 | 50 |
| 1 µM GA3 + 10 µM ABA | 0.45 ± 0.06 | 82 |
| 1 µM GA3 + 50 µM ABA | 0.10 ± 0.02 | 96 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow
The overall experimental workflow for the barley aleurone bioassay is depicted below.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. The Sensitivity of Barley Aleurone Tissue to Gibberellin Is Heterogeneous and May Be Spatially Determined - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling in Barley Aleurone Cells. Control of SLN1 and GAMYB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin/Abscisic Acid Antagonism in Barley Aleurone Cells: Site of Action of the Protein Kinase PKABA1 in Relation to Gibberellin Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dissection of the Gibberellin/Abscisic Acid Signaling Pathways by Transiently Expressed RNA Interference in Barley Aleurone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction in Barley Aleurone Protoplasts Is Calcium Dependent and Independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. fbs.leeds.ac.uk [fbs.leeds.ac.uk]
Preparing Gibberellin A3 (GA3) Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA3), a potent plant hormone, plays a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. In the laboratory setting, accurate and consistent preparation of GA3 stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of Gibberellin A3 stock solutions, tailored for use by researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Information
The following tables summarize key quantitative data for the preparation of GA3 stock solutions.
Table 1: Solubility of Gibberellin A3 in Common Solvents
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | 5 g/L | 25 | [1][2] |
| Ethanol (B145695) | ~5 mg/mL | Not Specified | [3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~15 mg/mL - 138 mg/mL | Not Specified | [3][4][5] |
| Methanol | Freely Soluble | Not Specified | [1] |
| Acetone | Freely Soluble | Not Specified | [1] |
| Isopropanol | Soluble | Not Specified | [6] |
Table 2: Recommended Stock and Working Concentrations of Gibberellin A3 for Various Applications
| Application | Recommended Stock Concentration | Recommended Working Concentration | Citation |
| Seed Germination | 1 mg/mL | 100 - 1000 ppm (mg/L) | [7][8][9] |
| 200 ppm was found to be optimal for some species. | [8][10] | ||
| Promoting Flowering | 1 mg/mL | 20 - 2000 ppm (mg/L) | [11][12] |
| 100 - 500 ppm showed significant effects in several studies. | [11][13][14] | ||
| General Plant Tissue Culture | 1 mg/mL | 0.01 - 5.0 mg/L | [15][16] |
Table 3: Storage and Stability of Gibberellin A3
| Form | Storage Conditions | Stability | Citation |
| Solid (Powder) | Cool, dry, dark place (Room Temperature or refrigerated) | Stable for years. | [1] |
| Stock Solution | Dark, -20°C (short-term) or -80°C (long-term) | Aqueous solutions are unstable and should be prepared fresh.[3] Solutions in organic solvents are more stable but should still be stored properly. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Gibberellin A3 Stock Solution in Ethanol
This protocol describes the preparation of a 1 mg/mL (1000 ppm) GA3 stock solution using ethanol as the solvent.
Materials:
-
Gibberellic Acid (GA3) powder (CAS No. 77-06-5)
-
95% Ethanol
-
Sterile distilled water
-
Sterile volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile amber storage bottles or tubes wrapped in aluminum foil
Procedure:
-
Weighing GA3: Accurately weigh the desired amount of GA3 powder using an analytical balance in a fume hood. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of GA3.
-
Dissolving in Ethanol: Transfer the weighed GA3 powder to a sterile volumetric flask. Add a small volume of 95% ethanol to dissolve the powder completely.[6][17] For 10 mg of GA3, approximately 0.5 mL to 1 mL of ethanol should be sufficient. Gently swirl the flask to facilitate dissolution.
-
Dilution with Water: Once the GA3 is completely dissolved, add sterile distilled water to the volumetric flask to reach the final desired volume.[18] For a 10 mL final volume, add water up to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. A magnetic stirrer can also be used for this purpose.
-
Sterilization (Optional): For applications requiring sterile conditions (e.g., plant tissue culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in a sterile, clearly labeled amber bottle or a container wrapped in aluminum foil to protect it from light. Store at -20°C for short-term use (up to a few weeks) or at -80°C for longer-term storage.[4] It is recommended to prepare fresh solutions for optimal activity.[3]
Protocol 2: Preparation of a 10 mM Gibberellin A3 Stock Solution in DMSO
This protocol is suitable for applications where a higher concentration stock solution in a smaller volume is required.
Materials:
-
Gibberellic Acid (GA3) powder (MW: 346.37 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculating the Mass of GA3: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of GA3:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 346.37 g/mol x 1000 mg/g = 3.46 mg
-
-
Weighing GA3: Accurately weigh 3.46 mg of GA3 powder and place it into a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the GA3 is completely dissolved. Gentle warming may aid dissolution but should be done with caution as high temperatures can degrade GA3.[19]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO can freeze at temperatures below 18.5°C.
Safety Precautions
Gibberellic acid can cause serious eye irritation and may be harmful if it comes into contact with skin or is inhaled.[20][21] When handling GA3 powder and solutions, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[22]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the powder to avoid dust formation.[22]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[20]
-
Disposal: Dispose of waste materials according to institutional and local regulations.
Mandatory Visualization
Caption: Workflow for Preparing this compound Stock Solution.
This comprehensive guide should enable researchers to prepare Gibberellin A3 stock solutions with high accuracy and consistency, contributing to the success of their scientific endeavors.
References
- 1. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Gibberellic acid | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jabonline.in [jabonline.in]
- 8. ijsr.net [ijsr.net]
- 9. phytologia.org [phytologia.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.flvc.org [journals.flvc.org]
- 12. Plant Growth Promoter- Gibberellic acid GA3 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 13. ijcmas.com [ijcmas.com]
- 14. chemijournal.com [chemijournal.com]
- 15. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 16. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. researchgate.net [researchgate.net]
- 20. plantgrowthhormones.com [plantgrowthhormones.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
Application of Gibberellin GA3 in Plant Tissue Culture: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gibberellic acid (GA3), a potent plant hormone, is a crucial component in plant tissue culture, renowned for its ability to stimulate growth and development.[1] As a tetracyclic di-terpenoid compound, GA3 plays a pivotal role in regulating various developmental processes, including seed germination, stem elongation, and the transition from vegetative to flowering stages.[1] This document provides detailed application notes and protocols for the effective use of Gibberellin GA3 in a laboratory setting.
Overview of this compound's Role in Plant Tissue Culture
This compound is a naturally occurring plant growth regulator that influences a wide array of physiological processes.[2][3] In the context of plant tissue culture, it is primarily utilized to:
-
Break Dormancy: GA3 is highly effective in overcoming the dormancy of seeds and buds, leading to uniform and synchronized growth.[2][4]
-
Promote Seed Germination: It stimulates the germination of seeds, particularly those that are difficult to germinate (recalcitrant species), by activating enzymes that break down stored food reserves.[3][4]
-
Stimulate Shoot Elongation: GA3 promotes cell division and elongation, resulting in increased stem and internode length, which is critical for successful micropropagation.[3][4][5]
-
Influence Callus Growth: While it can sometimes inhibit organ development, GA3 is often necessary to induce normal callus growth.[5]
-
Modulate Somatic Embryogenesis: The role of GA3 in somatic embryogenesis is complex and can be inhibitory or stimulatory depending on the concentration and plant species.[6][7]
Quantitative Data on GA3 Effects
The following tables summarize the quantitative effects of GA3 on various aspects of plant tissue culture as reported in scientific literature.
Table 1: Effect of GA3 on In Vitro Seed Germination
| Plant Species | GA3 Concentration (mg/L) | Observed Effect | Reference |
| Manggosteen (Garcinia mangostana) | 0.5 ppm | Best mean radicle emergence time (26.33 days) | [8] |
| Algerian Medicinal Plants (Thymus algeriensis, Marrubium vulgare) | Not specified | No significant effect on germination number | [9] |
| Tuberose (Agave amica) | 1 | Minimum time for germination (8 days), higher germination percentage (89.33%) | [10] |
Table 2: Effect of GA3 on Shoot Elongation and Micropropagation
| Plant Species | GA3 Concentration (mg/L) | Observed Effect | Reference |
| Potato (Solanum tuberosum) 'Cardinal' | 0.12 | Maximum number of nodes per plantlet (7.40) | [11] |
| Potato (Solanum tuberosum) 'Desiree' | 0.25 | Minimum days to transferable height (23.03) | [11][12] |
| Lisianthus (Eustoma grandiflorum) | 1.0 - 2.0 | Highest average number of leaves (14.03 - 14.17) after 60 days | [13] |
| Tea (Camellia sinensis) 'Iran 100' | 0.5 (in combination with 3 mg/L BAP) | Optimal for shoot multiplication and elongation | [14] |
| Dahlia sp. | 0.5 | Highest number of leaves (16.00) and shoots (3.00) | [15] |
| Jatropha curcas | 200 µM | Promoted lateral bud outgrowth | [16] |
Table 3: Effect of GA3 on Somatic Embryogenesis
| Plant Species | GA3 Concentration (µM) | Observed Effect | Reference |
| Medicago truncatula | 0.5 - 50 | Inhibition of callus growth and subsequent somatic embryo production | [7] |
| Coconut (Cocos nucifera) | 0.5 | Stimulated the formation and germination of somatic embryos | [6] |
| Carrot (Daucus carota) and Anise (Pimpinella anisum) | Exogenous application | Reduced somatic embryogenesis | [17] |
| Medicago sativa | 0.5 - 500 | Reduced callus weight and increased the number of somatic embryos | [18] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
Gibberellic Acid (GA3) powder
-
Ethanol (B145695) or 1M NaOH[19][20]
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Stir plate and stir bar
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Accurately weigh 100 mg of GA3 powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of a suitable solvent to dissolve the powder. GA3 is soluble in ethanol.[19] Alternatively, a few drops of 1M NaOH can be used to aid dissolution in water.[20]
-
Once the powder is completely dissolved, bring the volume up to 100 mL with sterile distilled water.[21]
-
Stir the solution gently until it is homogenous.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C.
Protocol for In Vitro Seed Germination
Objective: To break seed dormancy and promote germination.
Materials:
-
Seeds of the target plant species
-
GA3 stock solution (1 mg/mL)
-
Murashige and Skoog (MS) medium or other suitable basal medium[4]
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
Culture vessels (e.g., Petri dishes or test tubes)
-
Standard tissue culture laboratory equipment
Procedure:
-
Prepare the basal culture medium (e.g., MS medium) with 30 g/L sucrose and the appropriate amount of gelling agent.[4]
-
Add the desired concentration of GA3 from the stock solution to the medium before autoclaving. Typical concentrations range from 0.1 to 5.0 mg/L.[21]
-
Adjust the pH of the medium to 5.7-5.8.
-
Autoclave the medium at 121°C and 15 psi for 20 minutes.[4]
-
Surface sterilize the seeds using standard procedures (e.g., treatment with 70% ethanol followed by a sodium hypochlorite (B82951) solution and sterile water rinses).
-
Aseptically place the sterilized seeds onto the solidified GA3-containing medium.
-
Incubate the cultures under appropriate light and temperature conditions for germination.
Protocol for Shoot Elongation
Objective: To promote the elongation of shoots for micropropagation.
Materials:
-
In vitro-grown shoots or shoot tips
-
GA3 stock solution (1 mg/mL)
-
MS medium or other suitable basal medium
-
Sucrose
-
Gelling agent
-
Culture vessels
-
Standard tissue culture laboratory equipment
Procedure:
-
Prepare the culture medium as described in the seed germination protocol, incorporating the desired concentration of GA3. Concentrations for shoot elongation often range from 0.1 to 1.0 mg/L.[11][22]
-
Excise shoots or shoot tips from established in vitro cultures.
-
Transfer the explants to the fresh medium containing GA3.
-
Incubate the cultures under a 16-hour photoperiod to encourage elongation.[13]
-
Subculture the elongated shoots to fresh medium for further growth or rooting.
Protocol for Callus Induction and Regeneration (Species-Dependent)
Objective: To induce callus formation and subsequent shoot regeneration.
Note: The effect of GA3 on callus and regeneration is highly species-dependent and often requires a specific sequence of media.[23]
Example for Spinacia oleracea (Spinach): [23]
-
Callus Induction: Culture explants (e.g., cotyledons or hypocotyls) on a medium containing an auxin (e.g., 4.5 µM 2,4-D) and a cytokinin (e.g., 4.6 µM kinetin) in the dark for 4 weeks.
-
Shoot Formation: Transfer the resulting calli to a medium devoid of 2,4-D but containing kinetin (B1673648) and GA3. Incubate in the light. Multiple subcultures on this medium may be necessary.
-
Rooting: Transfer the developed shoots to a hormone-free medium to induce root formation.
Visualizing Key Processes
This compound Signaling Pathway
The signaling pathway of gibberellin involves the derepression of a repressor. In the absence of GA3, DELLA proteins repress growth-promoting genes. When GA3 is present, it binds to its receptor, GID1, leading to the degradation of DELLA proteins and the activation of gene expression.[24][25][26][27]
Caption: Simplified this compound signaling pathway.
Experimental Workflow for GA3 Application in Tissue Culture
This workflow outlines the general steps for incorporating GA3 into a plant tissue culture experiment.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caissonlabs.com [caissonlabs.com]
- 3. peptechbio.com [peptechbio.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. GA3 stimulates the formation and germination of somatic embryos and the expression of a KNOTTED-like homeobox gene of Cocos nucifera (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression and metabolite profiling of gibberellin biosynthesis during induction of somatic embryogenesis in Medicago truncatula Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. innspub.net [innspub.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Influence of Cytokinins in Combination with GA3 on Shoot Multiplication and Elongation of Tea Clone Iran 100 (Camellia sinensis (L.) O. Kuntze) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gibberellin Promotes Shoot Branching in the Perennial Woody Plant Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of gibberellins and the metabolism of [(3)H]gibberellin A 1 during somatic embryogenesis in carrot and anise cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. You are being redirected... [bio-world.com]
- 20. youtube.com [youtube.com]
- 21. phytotechlab.com [phytotechlab.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Seed Treatment with Gibberellin GA3 to Enhance Germination
For Researchers, Scientists, and Drug Development Professionals
Gibberellic acid (GA3), a potent plant hormone, plays a crucial role in regulating various aspects of plant growth and development, most notably seed germination.[1][2] It is widely utilized in research and agriculture to overcome seed dormancy, accelerate germination, and ensure uniform seedling emergence.[3][4] This document provides detailed application notes and experimental protocols for the use of GA3 in seed treatment to enhance germination.
Mechanism of Action
Gibberellins are diterpenoid compounds that control developmental processes such as stem elongation, leaf expansion, flowering, and seed germination.[5] In seed germination, GA3 counteracts the inhibitory effects of abscisic acid (ABA), the hormone responsible for inducing and maintaining dormancy. The signaling pathway is initiated when bioactive GA binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6][7] This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are negative regulators of GA signaling.[7] The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[7] The removal of the DELLA repressor allows for the expression of GA-responsive genes, including those encoding hydrolytic enzymes like α-amylase.[8][9] These enzymes break down stored starches in the endosperm into soluble sugars, providing the necessary energy for the embryo to grow and rupture the seed coat, completing the germination process.[8][10]
Application Notes
The effectiveness of GA3 treatment is highly dependent on the plant species, seed dormancy level, concentration, and treatment duration.[3]
-
Concentration: The optimal concentration of GA3 varies widely among species.[10] A common starting range is 50-150 ppm, but concentrations can range from 40 mg/L to as high as 2000 ppm.[1][11] For example, optimal concentrations have been found to be 400-600 mg/L for industrial hemp, 300-500 ppm for Tinospora cordifolia, and 200 ppm for Christmas Palm.[1][8][12] It is crucial to optimize the concentration for each species, as excessively high levels can be inhibitory or lead to weak, elongated seedlings.[3][10][13]
-
Soaking Duration: The length of time seeds are soaked in the GA3 solution is another critical factor. Common durations range from 12 to 72 hours.[12] For Christmas Palm, a 48-hour soak was found to be most effective.[12] For Turkey berry, a 24-hour soak yielded the best results.[11]
-
Temperature: Temperature during treatment and subsequent germination can influence the efficacy of GA3. Some studies combine GA3 treatment with stratification (a period of cold, moist conditions) to maximize germination rates, especially for seeds with deep dormancy.[14][15] For example, a moderate concentration of GA3 (500 ppm) combined with one week of stratification at 4°C was highly effective for native sunflower seeds.[14]
-
Species-Specific Responses: It is important to recognize that not all seeds respond positively to GA3.[3] Seeds with impermeable seed coats, for instance, may not absorb the solution, rendering the treatment ineffective.[16] Therefore, preliminary testing on a small batch of seeds is always recommended.[3]
Quantitative Data Summary
The following tables summarize the effects of various GA3 concentrations and treatment durations on the germination of different plant species as reported in the literature.
Table 1: Effect of GA3 Concentration on Seed Germination Percentage
| Plant Species | GA3 Concentration (ppm) | Germination (%) | Control (%) | Citation(s) |
| Tinospora cordifolia | 300 | 100 | 13.33 | [8] |
| Tinospora cordifolia | 500 | 100 | 13.33 | [8] |
| Helianthus annuus (Sunflower) | 500 (+ 1 wk stratification) | 80 | 30 | [14] |
| Cassia fistula | 760 | 56.66 | 10 | [17] |
| Solanum torvum (Turkey berry) | 2000 (24h soak) | Not specified max | 15.67 (250ppm/6h) | [11] |
| Veitchia merillii (Christmas Palm) | 200 (48h soak) | Highest germination | 0 (untreated) | [12] |
| Industrial Hemp (cv. YM) | 400 | Significantly increased | Lower than treated | [1] |
| Industrial Hemp (cv. BM) | 600 | Significantly increased | Lower than treated | [1] |
| Rice (Oryza sativa) | 50-150 | Significantly increased | Lower than treated | [18] |
| Oat (Avena sativa) | 150 | Significantly promoted | Lower than treated | [19] |
Table 2: Effect of GA3 on Germination Time and Seedling Growth
| Plant Species | GA3 Treatment | Parameter | Result | Citation(s) |
| Solanum torvum | 2000 ppm / 24h soak | Days to Germination | 9.33 days (minimum) | [11] |
| Cyclamen species | 50-150 mg/L | Mean Germination Time | Significantly decreased | [20] |
| Veitchia merillii | 200 ppm / 48h soak | Seedling Growth | Improved | [12] |
| Cassia fistula | 760 ppm | Plant Height (45 DAS) | 30.00 cm | [17] |
| Cassia fistula | 760 ppm | Root Length (45 DAS) | 24.66 cm | [17] |
| Industrial Hemp | 400-600 mg/L | Radicle & Hypocotyl Length | Increased | [1] |
| Amygdalus scoparia | 250 ppm | Seedling Length | Increased | [21] |
Experimental Protocols
Protocol 1: Preparation of GA3 Stock Solution
Gibberellic acid powder has low solubility in water but dissolves readily in solvents like ethanol (B145695) or rubbing alcohol.[10][22]
Materials:
-
Gibberellic Acid (GA3) powder (e.g., 90% purity)
-
70-95% Ethanol or Isopropyl alcohol
-
Distilled or deionized water
-
Sterile volumetric flask
-
Sterile dark glass or plastic storage bottle[10]
-
Magnetic stirrer and stir bar (optional)
-
0.2 µm syringe filter (for sterile applications)[23]
Procedure:
-
Weighing: Accurately weigh the desired amount of GA3 powder. For a 1000 ppm (1 mg/mL) stock solution, weigh 100 mg of GA3.
-
Dissolving: Place the weighed GA3 powder into a small beaker or the volumetric flask. Add a few drops of ethanol or rubbing alcohol, just enough to fully dissolve the powder.[22] Swirl gently until no solid particles are visible.
-
Dilution: Add distilled water to the dissolved GA3 to reach the final desired volume. For a 1000 ppm solution with 100 mg of GA3, add water to a final volume of 100 mL.
-
Mixing: Mix the solution thoroughly. If using a volumetric flask, cap and invert it several times.
-
Sterilization (Optional): For sterile experiments, filter the final solution through a 0.2 µm syringe filter into a sterile container.[23]
-
Storage: Store the stock solution in a labeled, sealed, dark container in a refrigerator (4°C).[10] The mixed solution is best used within a week as it can degrade, especially when exposed to light and heat.[22][23]
Protocol 2: General Seed Treatment with GA3
This protocol outlines the basic steps for soaking seeds in a GA3 solution to promote germination.
Materials:
-
GA3 working solution (diluted from stock to the desired concentration)
-
Seeds
-
Beakers or petri dishes
-
Deionized water
-
Filter paper or paper towels
Procedure:
-
Seed Preparation: If required, surface sterilize seeds to prevent fungal or bacterial contamination. A common method is to soak seeds in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.[23][24]
-
Soaking: Place the seeds in a beaker or petri dish and add enough GA3 working solution to fully submerge them.
-
Incubation: Cover the container to prevent evaporation and incubate for the desired duration (e.g., 12-48 hours) at a specified temperature (e.g., room temperature or 4°C for stratification).[12][14] The incubation should typically be done in the dark, as GA3 can be light-sensitive.[22][23]
-
Rinsing: After the soaking period, decant the GA3 solution and rinse the seeds with distilled water to remove any excess GA3.
-
Sowing: The treated seeds are now ready for sowing. Proceed immediately to Protocol 3.
Protocol 3: Seed Germination Assay
This assay is designed to evaluate the effectiveness of the GA3 treatment compared to a control group.
Materials:
-
GA3-treated seeds
-
Untreated (control) seeds
-
Sterile petri dishes (9 cm)
-
Sterile filter paper or blotter paper[25]
-
Sterile distilled water
-
Growth chamber or incubator with controlled temperature and light[26]
-
Parafilm
Procedure:
-
Plating: Place two layers of sterile filter paper into each petri dish. Moisten the paper with a set volume of sterile distilled water. Ensure the paper is saturated but not flooded.
-
Sowing: Arrange a predetermined number of seeds (e.g., 50 seeds) evenly on the filter paper in each dish.[25] Use separate, clearly labeled dishes for GA3-treated and control seeds. Prepare at least three to four replicates for each treatment.[25]
-
Sealing: Seal the petri dishes with Parafilm to maintain humidity.
-
Incubation: Place the dishes in a growth chamber set to the optimal germination conditions for the species being tested (e.g., 25°C with a 12h/12h light/dark cycle).[25][26]
-
Monitoring and Data Collection:
-
Check the dishes daily or at regular intervals.[27]
-
Record the number of germinated seeds. Germination is typically defined by the emergence of the radicle to a length of at least 2 mm.[24]
-
Remove germinated seeds from the dish after counting to avoid confusion.[24][26]
-
Continue the experiment until no further germination is observed for several consecutive days (e.g., 5-7 days).[28]
-
-
Data Analysis: Calculate germination parameters such as:
-
Final Germination Percentage (FGP): (Total number of germinated seeds / Total number of seeds sown) x 100.
-
Mean Germination Time (MGT): An indicator of the average time it takes for seeds to germinate.
-
Seedling Vigor Index (SVI): A measure combining germination percentage with seedling growth (length or weight).
-
Visualizations
The following diagrams illustrate a typical workflow for a GA3 seed treatment experiment.
References
- 1. Effects of Gibberellin Pre-Treatment on Seed Germination and Seedling Physiology Characteristics in Industrial Hemp under Drought Stress Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seedman's Gibberellic Acid-3 (GA-3) Kits [seedman.com]
- 4. nbinno.com [nbinno.com]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 7. youtube.com [youtube.com]
- 8. jabonline.in [jabonline.in]
- 9. researchgate.net [researchgate.net]
- 10. uaf.edu [uaf.edu]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. ijsr.net [ijsr.net]
- 13. Gibberellic Acid Amounts? | TerraForums Venus Flytrap, Nepenthes, Drosera and more talk [terraforums.com]
- 14. phytologia.org [phytologia.org]
- 15. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 16. Friday’s seeds with the GA3 – Botanically Inclined – Seed Adventures [botanicallyinclined.org]
- 17. plantsjournal.com [plantsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of gibberellic acid and different salt concentrations on germination percentage and physiological parameters of oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. brahmsonline.kew.org [brahmsonline.kew.org]
- 25. Germination Test Methods : USDA ARS [ars.usda.gov]
- 26. Reliable Method for Assessing Seed Germination, Dormancy, and Mortality under Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Complete Guide to Seed Germination Experiments - Novus Technicia [novustechnicia.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Soil Drench Application of Gibberellin GA3 in Root Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Gibberellin GA3
Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1] These processes include seed germination, stem elongation, leaf expansion, and flower and fruit development.[1] Gibberellic acid (GA3) is one of the most well-known and biologically active gibberellins. While its effects on shoot elongation are well-documented, its role in root development is more complex and can be contradictory, depending on the plant species, concentration, and environmental conditions.[2] Soil drench application is a method of applying a GA3 solution directly to the growing media, allowing for absorption by the root system.[3][4][5] This method can provide a long-lasting and uniform response compared to foliar sprays.[4]
Mechanism of Action in Roots
The GA signaling pathway is a derepressible system primarily regulated by a family of nuclear proteins called DELLA proteins, which act as growth repressors.[1][6] In the absence of GA, DELLA proteins bind to and inactivate transcription factors, such as PIFs (Phytochrome Interacting Factors), thereby inhibiting the expression of GA-responsive genes responsible for cell elongation and division.
When bioactive GA enters the cell, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1] This GA-GID1 complex then interacts with the DELLA protein, leading to a conformational change that allows it to be recognized by an F-box protein (e.g., SLY1). This recognition targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of DELLA repressors frees the transcription factors to activate downstream genes, promoting growth.[1] In roots, this pathway modulates meristem development and can influence both primary and lateral root growth.[6][8]
Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors.
Effects on Root Architecture
The influence of exogenously applied GA3 on root systems is not always straightforward and can be species-specific.
-
Inhibitory Effects: High concentrations of GA3 are often reported to inhibit overall root growth, including primary root elongation and lateral root formation.[9][10] This may be due to a disruption of the hormonal balance, particularly with auxin, which is a primary driver of root development.[2][9]
-
Promotive Effects: In some cases, low concentrations of GA3 have been shown to promote root growth.[11] For instance, in papaya seedlings, GA3 at 200 ppm resulted in better root growth parameters, including the number and length of primary and secondary roots.[12]
-
Stress Amelioration: GA3 application can rescue root growth inhibition caused by abiotic stress. Studies have shown that GA3 can alleviate the negative effects of potassium deprivation and salinity stress on root development.[6][13][14]
-
Interaction with Auxin: Gibberellins and auxins interact to regulate root development. GA can promote root growth by increasing indole-3-acetic acid (IAA) content, but it can also inhibit lateral root primordia initiation through interactions with auxin signaling.[2]
Considerations for Experimental Design
-
Concentration: The optimal concentration of GA3 is highly dependent on the plant species and the desired outcome.[3] Concentrations can range from less than 1 ppm to over 400 ppm.[3][9] It is crucial to perform a dose-response study to determine the optimal concentration for a specific experimental system. Excessive use can lead to abnormal growth.[3]
-
Plant Species and Cultivar: Different species and even different cultivars of the same species can respond differently to GA3 application.[9][10]
-
Growth Stage: The timing of application is critical. Applying GA3 at different developmental stages can yield different results.[15][16][17] For root studies, application during the early vegetative stage is common.
-
Growing Media: The composition of the soil or growing media can influence the availability of the applied GA3. Components like pine bark can bind to plant growth regulators, potentially requiring higher application rates.[4] The media should be moist but not saturated before application to ensure uniform distribution and prevent leaching.[4]
-
Control Groups: A negative control group (receiving only the solvent, e.g., distilled water) is essential to accurately assess the effects of GA3.
Experimental Protocols
Protocol 1: Preparation of GA3 Stock and Working Solutions
Materials:
-
Gibberellic Acid (GA3) powder (e.g., 90% purity)[18]
-
Distilled or deionized water[20]
-
0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (optional, alternative solvent)[19]
-
Volumetric flasks (e.g., 100 mL, 1000 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile storage bottles
Procedure for 1000 ppm Stock Solution:
-
Weighing: Accurately weigh 100 mg (0.1 g) of GA3 powder.
-
Dissolving: GA3 powder does not dissolve readily in water.[20] Use one of the following methods:
-
Dilution: Transfer the dissolved GA3 solution to a 100 mL volumetric flask. Rinse the initial container with distilled water and add the rinsewater to the flask. Bring the final volume to 100 mL with distilled water. This creates a 1000 mg/L (1000 ppm) stock solution.
-
Storage: Store the stock solution in a labeled, sterile bottle in a refrigerator (4°C) or freezer for long-term storage.[21] Bright sunlight can degrade the solution.[21]
Preparation of Working Solutions:
Use the formula C1V1 = C2V2 to prepare working solutions from the 1000 ppm stock.
-
C1 = Concentration of stock solution (1000 ppm)
-
V1 = Volume of stock solution to use
-
C2 = Desired concentration of working solution (e.g., 100 ppm)
-
V2 = Final volume of working solution (e.g., 500 mL)
Example for 100 ppm: To make 500 mL of a 100 ppm solution, you would need: V1 = (100 ppm * 500 mL) / 1000 ppm = 50 mL of the stock solution. Add 50 mL of the 1000 ppm stock solution to a 500 mL volumetric flask and bring the volume to 500 mL with distilled water.
Protocol 2: Soil Drench Application for Potted Plants
Objective: To apply a uniform volume and concentration of GA3 solution to the root zone of potted plants.
Materials:
-
Potted plants with established root systems
-
GA3 working solution (prepared in Protocol 2.1)
-
Control solution (distilled water, with the same amount of alcohol used for dissolving GA3, if applicable)
-
Graduated cylinders or beakers for measuring application volume
Procedure:
-
Pre-Application Watering: Ensure the growing media is moist but not waterlogged 12-24 hours before the drench application. This prevents the solution from channeling through dry soil and ensures even distribution.[4]
-
Determine Application Volume: The volume of the drench solution should be sufficient to wet the root zone without excessive leaching from the bottom of the pot. A standard guideline is to apply a volume that is approximately 10% of the pot volume.[4]
-
4-inch pot (~0.75 L): Apply ~60 mL (2 oz)
-
6-inch pot (~2.0 L): Apply ~120 mL (4 oz)
-
1-gallon pot (~3.8 L): Apply ~300-400 mL
-
-
Application:
-
Carefully measure the determined volume of the GA3 working solution for each plant in the treatment group.
-
Pour the solution slowly and evenly over the surface of the growing media, avoiding contact with the foliage as much as possible.[22]
-
Apply the same volume of the control solution to the plants in the control group.
-
-
Post-Application: Do not water the plants for at least 24 hours after application to allow for maximum absorption by the roots. Resume normal watering schedules thereafter.
-
Replication: Apply treatments to a sufficient number of replicate plants (e.g., 5-10 plants per treatment group) to ensure statistical validity.
Caption: A typical workflow for conducting a GA3 soil drench experiment.
Protocol 3: Root System Analysis
Objective: To quantify the effects of GA3 treatment on root growth and architecture.
Procedure:
-
Harvesting: At the end of the experimental period, carefully remove the entire plant and root ball from the pot.
-
Root Washing: Gently wash the growing media from the root system using a sieve under a slow stream of tap water to minimize root loss.
-
Measurements:
-
Morphological Parameters: Blot the washed roots dry with paper towels. Measure parameters such as total root fresh weight. To measure dry weight, place roots in a labeled paper bag and dry in an oven at 60-70°C until a constant weight is achieved.
-
Architectural Analysis: For detailed architectural analysis, spread the washed roots in a thin layer of water in a transparent tray.
-
Scanning: Scan the roots using a flatbed scanner with a transparent background adapter.
-
Image Analysis: Use specialized software such as WinRhizo to analyze the scanned images.[10] This software can quantify a wide range of parameters, including:
-
Total root length
-
Average root diameter
-
Root surface area
-
Root volume
-
Number of root tips and forks[10]
-
-
Data Presentation
Table 1: Effects of GA3 Soil Drench on Tulip Root Architecture
Data summarized from studies on various tulip cultivars.[9][10]
| GA3 Concentration (ppm) | Effect on Root Development | Key Observations |
| 100 | Varied by cultivar (Promotive in some) | Most effective application for root development in 'Jan Reus' and 'Yokohama' cultivars.[10] |
| 200 | Generally inhibitory | Least effective application for root development in 'Bloody Mary' and 'Yokohama'.[10] Recommended for promoting flowering, but not root growth.[9] |
| 400 | Inhibitory | Least effective application for root development in 'Jan Reus'.[10] High doses are not recommended for root development.[9] |
Table 2: Effects of GA3 on Papaya Seedling Root Growth
Data summarized from a study on Carica papaya cv. Pusa Nanha.[12]
| GA3 Concentration (ppm) | Number of Primary Roots | Number of Secondary Roots | Root Fresh Weight (g) | Root Dry Weight (g) |
| 0 (Control) | 3.99 | 45.19 | 0.60 | 0.12 |
| 150 | 4.38 | 49.97 | 0.94 | 0.18 |
| 200 | 4.55 | 47.52 | 0.97 | 0.20 |
| Values in bold indicate the best performing treatment. |
Table 3: Effects of GA3 on Oat Seedling Root Length under Salinity Stress
Data summarized from a study on oat cultivars under various NaCl concentrations.[14]
| NaCl Concentration (mM) | Treatment | Root Length (cm) - Tolerant Cultivar | Root Length (cm) - Sensitive Cultivar |
| 0 | Control (No GA3) | 10.32 | 9.87 |
| 0 | 150 ppm GA3 | 12.43 | 11.54 |
| 100 | Control (No GA3) | 4.12 | 2.54 |
| 100 | 150 ppm GA3 | 6.98 | 2.87 |
| Values in bold indicate the best performing treatment within each salinity level. The data shows GA3 promotes root growth in non-stress conditions and helps alleviate the inhibitory effects of high salinity, particularly in the salt-tolerant cultivar.[14] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juagrisciences.com [juagrisciences.com]
- 4. gpnmag.com [gpnmag.com]
- 5. How to Apply Plant Growth Regulators for Trees and Shrubs - Arborjet | Ecologel [arborjet.com]
- 6. Gibberellin signaling mediates lateral root inhibition in response to K+-deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 8. It’s Time for a Change: The Role of Gibberellin in Root Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horticultural Science: Analyzing the effects of different GA3 applications on plant root architecture and above-ground properties in tulip cultivars [hortsci.agriculturejournals.cz]
- 10. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]
- 11. Regulation of root growth by gibberellin in Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of gibberellic acid and different salt concentrations on germination percentage and physiological parameters of oat cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to use Gibberellic Acid for best results? Lyphar Provide Top Quality [biolyphar.com]
- 16. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 17. ccsenet.org [ccsenet.org]
- 18. Gibberellic Acid 90% 25 grams with instructions | Power Grown [powergrown.com]
- 19. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. How to Improve Plant Development with Gibberellic Acid [powergrown.com]
- 22. greenhouse-management.com [greenhouse-management.com]
Analyzing Gibberellin GA3-Induced Gene Expression via qRT-PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellic acid (GA3) is a crucial phytohormone that regulates various aspects of plant growth and development, including seed germination, stem elongation, and flowering. At the molecular level, GA3 initiates a signaling cascade that leads to the degradation of DELLA repressor proteins, subsequently activating the expression of a suite of downstream genes. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring changes in gene expression, making it an ideal tool to study the molecular effects of GA3.
These application notes provide a comprehensive guide for researchers to design and execute experiments analyzing GA3-induced gene expression in the model plant Arabidopsis thaliana. The protocols cover GA3 treatment, RNA extraction, cDNA synthesis, and qRT-PCR, culminating in data analysis and interpretation.
Gibberellin GA3 Signaling Pathway
Gibberellin A3 acts by binding to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional repressors. The formation of the GA3-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of DELLA repressors allows for the transcription of GA-responsive genes, leading to various physiological effects.
Caption: this compound signaling cascade.
Experimental Workflow Overview
The process of analyzing GA3-induced gene expression involves a series of sequential steps, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.
Caption: Experimental workflow for qRT-PCR analysis.
Detailed Experimental Protocols
Protocol 1: GA3 Treatment of Arabidopsis thaliana Seedlings
This protocol describes the treatment of Arabidopsis thaliana seedlings with GA3 to induce gene expression.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% (w/v) agar (B569324)
-
Gibberellic acid (GA3) stock solution (10 mM in ethanol)
-
Sterile water
-
Ethanol (B145695) (for control treatment)
-
Petri dishes
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.
-
Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Transfer the plates to a growth chamber and grow the seedlings for 7 days.
-
Prepare a 100 µM GA3 treatment solution by diluting the 10 mM stock solution in sterile water. Prepare a mock control solution with the same concentration of ethanol as in the GA3 solution.
-
Spray the 7-day-old seedlings evenly with the 100 µM GA3 solution or the mock solution.
-
Harvest the whole seedlings at desired time points (e.g., 0, 1, 3, 6, 12, and 24 hours) post-treatment.
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
High-quality RNA is essential for successful qRT-PCR. This protocol outlines the extraction of total RNA from plant tissue.
Materials:
-
Frozen plant tissue
-
TRIzol reagent or a commercial plant RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Follow the manufacturer's protocol for your chosen RNA extraction kit or the standard TRIzol method.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 indicates high purity.
-
Verify RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) with the 28S band being approximately twice as intense as the 18S band indicate intact RNA.
Protocol 3: First-Strand cDNA Synthesis
This protocol describes the conversion of RNA to complementary DNA (cDNA), which serves as the template for qRT-PCR.
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase kit (e.g., SuperScript III or similar)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
Thermal cycler
Procedure:
-
In an RNase-free tube, combine 1-2 µg of total RNA with oligo(dT) primers or random hexamers and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme to the tube.
-
Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions (a typical program is 50°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the setup of the qRT-PCR reaction to quantify the expression of target and reference genes.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers (see Table 1)
-
Nuclease-free water
-
qRT-PCR instrument
Procedure:
-
Thaw all components on ice.
-
Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qRT-PCR plate wells.
-
Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the qRT-PCR instrument.
-
Set up the thermal cycling program according to the master mix instructions. A typical program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
Data Presentation and Analysis
The relative quantification of gene expression is typically calculated using the 2-ΔΔCt method. This method normalizes the expression of the gene of interest to a stably expressed reference gene.
Table 1: Primer Sequences for qRT-PCR of GA-Responsive and Reference Genes in Arabidopsis thaliana
| Gene Name | AGI Locus | Primer Sequence (5' to 3') | Amplicon Size (bp) |
| GA-Responsive Genes | |||
| GA3ox1 | AT1G15550 | F: GCTGCTCTTGCTTCCTCCAAR: TGGTTGATGAACTCGGTCGT | 150 |
| GA20ox1 | AT4G25420 | F: TCGGTGGTGGTTCTGGTAACR: GAGCCGTAGCATCAATGGAG | 120 |
| GA2ox1 | AT1G78440 | F: GAGCGTGGAAGAGGAAGTTGR: CCTTGCTTGGAAGAGCATCT | 135 |
| Reference Genes | |||
| ACTIN2 | AT3G18780 | F: GGTAACATTGTGCTCAGTGGTGGR: AACGACCTTAATCTTCATGCTGC | 100 |
| UBC9 | AT4G27960 | F: AGATGATCCTTTGGTCCCTGAGR: CAGTATTTGTGTCAGCCCATGG | 114 |
Table 2: Representative Data of GA3-Induced Gene Expression Changes
This table shows hypothetical, yet representative, fold changes in the expression of GA metabolism genes in Arabidopsis thaliana seedlings after treatment with 100 µM GA3, as analyzed by qRT-PCR.
| Gene | Function | Fold Change (vs. Mock) at 6 hours |
| GA3ox1 | GA Biosynthesis (activation) | 8.5 ± 1.2 |
| GA20ox1 | GA Biosynthesis | 5.2 ± 0.8 |
| GA2ox1 | GA Catabolism (inactivation) | -3.1 ± 0.5 (Down-regulated) |
Data Analysis Steps:
-
Calculate ΔCt: For each sample, subtract the average Ct value of the reference gene from the average Ct value of the gene of interest. ΔCt = Ct(target gene) - Ct(reference gene)
-
Calculate ΔΔCt: For each treatment group, subtract the average ΔCt of the control group (mock-treated) from the ΔCt of the treated sample. ΔΔCt = ΔCt(treated) - ΔCt(control)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the molecular response of plants to Gibberellic acid. By carefully following these procedures, researchers can obtain reliable and reproducible data on GA3-induced gene expression, contributing to a deeper understanding of plant hormone signaling and its potential applications in agriculture and drug development.
Application Notes and Protocols for Creating GA-Deficient Mutants in Gibberellin GA3 Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation and analysis of Gibberellin (GA)-deficient mutants, essential tools for research into GA3 function and for the development of novel plant growth regulators.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2][3][4] Gibberellic acid (GA3) is one of the most well-known and biologically active GAs.[1] The creation of GA-deficient mutants has been instrumental in elucidating the GA biosynthesis pathway and in understanding the precise roles of GAs in plant growth and development.[2][5] These mutants are characterized by a range of phenotypes, most notably dwarfism, dark green leaves, and impaired germination, which can often be rescued by the exogenous application of bioactive GAs.[2][5][6]
This guide details the primary methods for generating GA-deficient mutants, including chemical mutagenesis and targeted gene editing with CRISPR-Cas9, and provides protocols for their subsequent phenotyping and analysis.
Key Genes in Gibberellin Biosynthesis
The GA biosynthesis pathway is well-characterized, and several key enzymes serve as primary targets for generating GA-deficient mutants.[7][8][9] The main enzymatic steps are catalyzed by:
-
ent-Copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS) : These terpene cyclases catalyze the initial steps in the pathway within plastids.[1][7]
-
ent-Kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) : These are cytochrome P450 monooxygenases located in the endoplasmic reticulum.[8]
-
GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox) : These are 2-oxoglutarate-dependent dioxygenases (2ODDs) that catalyze the final steps to produce bioactive GAs in the cytosol.[1][7][8]
-
GA 2-oxidase (GA2ox) : This enzyme inactivates bioactive GAs.[4]
Mutations in the genes encoding these enzymes, particularly those early in the pathway (e.g., GA1/CPS, GA2/KS) or those involved in the final bioactive steps (GA20ox, GA3ox), typically result in significant GA deficiency and a dwarf phenotype.[5][10]
Methods for Generating GA-Deficient Mutants
Chemical Mutagenesis
Chemical mutagenesis, often using ethyl methanesulfonate (B1217627) (EMS), is a traditional and effective method for creating random point mutations throughout the genome.[11][12][13] This approach allows for the screening of a large population for desired phenotypes, such as dwarfism, and subsequent identification of the causative mutation.
Protocol: EMS Mutagenesis of Arabidopsis thaliana Seeds
-
Seed Preparation: Weigh approximately 200 mg of Arabidopsis thaliana seeds (roughly 10,000 seeds).
-
Pre-treatment (Imbibition): Place the seeds in a 1.5 mL microcentrifuge tube and soak them in sterile water for 8-10 hours at 4°C to allow for imbibition. This synchronizes the germination process and makes the DNA more accessible to the mutagen.
-
Mutagen Treatment:
-
Safety First: EMS is a potent carcinogen. All steps involving EMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Remove the water and add 1 mL of a 0.2% to 0.3% (v/v) EMS solution (prepared in a phosphate (B84403) buffer, pH 7.0).
-
Incubate the seeds in the EMS solution for 8-12 hours at room temperature with gentle rocking. The optimal concentration and duration may need to be empirically determined to achieve a mutation rate that balances a high number of mutants with an acceptable seed viability (often targeting a 50% kill rate).[13]
-
-
Washing:
-
Carefully remove the EMS solution using a pipette.
-
Wash the seeds thoroughly with sterile water at least 10-15 times to remove all traces of EMS.
-
After the final wash, resuspend the seeds in a 0.1% agarose (B213101) solution.
-
-
Inactivation of EMS: All liquid waste and materials contaminated with EMS must be deactivated by treating with a 1 M NaOH solution before disposal.
-
Sowing and Screening (M1 Generation):
-
Sow the treated seeds (M1 generation) onto soil flats at a low density.
-
Grow the plants under standard conditions. The M1 plants will be heterozygous for various mutations.
-
-
Harvesting M2 Seeds:
-
Allow the M1 plants to self-pollinate.
-
Harvest the M2 seeds from each M1 plant individually or in pools.
-
-
Screening the M2 Generation:
-
Sow the M2 seeds and screen for phenotypes associated with GA deficiency, such as dwarfism, dark green leaves, and delayed flowering.[2]
-
Isolate the putative mutants and allow them to self-pollinate to confirm the phenotype in the M3 generation.
-
-
Rescue Experiment: To confirm that the dwarf phenotype is due to GA deficiency, treat the putative mutants with an exogenous application of GA3 (e.g., 10 µM GA3). A rescue of the wild-type phenotype (e.g., stem elongation) is a strong indicator of a GA-deficient mutant.[6]
CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system offers a precise and efficient method for creating targeted knock-out mutations in specific genes involved in the GA biosynthesis pathway.[14][15][16]
Protocol: CRISPR-Cas9 Mediated Knockout of a GA Biosynthesis Gene in Tomato
-
Target Gene Selection and sgRNA Design:
-
Select a target gene from the tomato GA biosynthesis pathway (e.g., SlGA20ox1).
-
Design two or more single guide RNAs (sgRNAs) that target conserved and functionally important domains of the gene. Several online tools are available for sgRNA design.
-
-
Vector Construction:
-
Clone the designed sgRNA sequences into a plant expression vector containing the Cas9 nuclease gene. This is often done using Golden Gate assembly or Gibson Assembly. The vector should also contain a plant-selectable marker (e.g., kanamycin (B1662678) resistance).
-
-
Agrobacterium-mediated Transformation:
-
Introduce the final CRISPR-Cas9 construct into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Prepare tomato cotyledon explants from 7-10 day old seedlings.
-
Co-cultivate the explants with the transformed Agrobacterium for 2-3 days in the dark.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to select for transformed cells and hormones to induce callus formation and shoot regeneration.
-
Subculture the regenerating shoots onto fresh medium until they are large enough to be transferred to soil.
-
-
Molecular Analysis of T0 Plants:
-
Once the T0 plants are established in soil, extract genomic DNA from leaf tissue.
-
Use PCR to amplify the target region of the GA biosynthesis gene.
-
Sequence the PCR products (e.g., by Sanger sequencing) to identify the presence of insertions or deletions (indels) that indicate successful gene editing.
-
-
Phenotypic Analysis and Segregation:
-
Observe the T0 plants for GA-deficient phenotypes.
-
Allow the T0 plants to self-pollinate and collect T1 seeds.
-
Screen the T1 generation for the desired phenotype and use PCR and sequencing to identify transgene-free (Cas9-free) homozygous mutants.[6]
-
Phenotyping of GA-Deficient Mutants
A thorough phenotypic analysis is crucial to characterize the effects of the mutation.
Common Phenotypes of GA-Deficient Mutants:
-
Dwarfism: Reduced plant height due to shorter internodes is the most prominent phenotype.[2][16]
-
Leaf Morphology: Leaves are often smaller, and darker green in color.[2]
-
Reproductive Development: Delayed flowering, reduced fertility, and abnormal flower and fruit development are common.[2][17]
-
Seed Germination: Many GA-deficient mutants exhibit poor or no germination without the addition of exogenous GA.[2][18]
Data Presentation
The following table summarizes quantitative data from various studies on GA-deficient mutants.
| Mutant (Gene) | Species | Method of Creation | Phenotypic Trait | Quantitative Change vs. Wild Type | Reference |
| ga1-3 (CPS) | Arabidopsis thaliana | EMS Mutagenesis | Plant Height | Severe dwarfism | [5] |
| ga5 (GA20ox1) | Arabidopsis thaliana | Chemical Mutagenesis | Plant Height | Semi-dwarf | [10][19] |
| gib-1 | Tomato | EMS Mutagenesis | Germination | Requires exogenous GA for germination | [18][20] |
| hvgs3 | Barley | CRISPR/Cas9 | Plant Height | Reduced by 37.8% - 43.1% | [16] |
| ga20ox3 | Maize | CRISPR/Cas9 | Plant Height | Semi-dwarf | [6] |
| na | Pea | Spontaneous | Taproot Length | Reduced by ~50% | [21] |
Visualizations
Gibberellin Biosynthesis and Signaling Pathway
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation. | Semantic Scholar [semanticscholar.org]
- 10. Phenotype of Arabidopsis thaliana semi-dwarfs with deep roots and high growth rates under water-limiting conditions is independent of the GA5 loss-of-function alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenesis as a Tool in Plant Genetics, Functional Genomics, and Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Using CRISPR/Cas9 genome editing in tomato to create a gibberellin‐responsive dominant dwarf DELLA allele - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR-Based Assessment of Gene Specialization in the Gibberellin Metabolic Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The knockout of Gγ subunit HvGS3 by CRISPR/Cas9 gene editing improves the lodging resistance of barley through dwarfing and stem strengthening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of new gibberellin-responsive semidwarf mutants of arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The isolation and characterization of gibberellin-deficient mutants in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gibberellin Biosynthesis Mutations and Root Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 in the Elucidation of Gibberellin GA3 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2] The signaling pathway of GA is initiated by the perception of bioactive GAs by the soluble receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3][4][5] This binding event leads to a conformational change in the GID1 receptor, which then promotes the interaction between GID1 and DELLA proteins, a family of nuclear growth repressors.[1][3] The formation of the GA-GID1-DELLA complex targets DELLA proteins for ubiquitination and subsequent degradation via the 26S proteasome, thereby relieving their repressive effect on downstream growth-promoting genes.[1]
The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized the field of functional genomics, providing a powerful tool for the precise and efficient editing of genomes.[6][7][8][9] This technology has been widely adopted in plant biology to investigate the function of genes involved in various physiological processes, including hormone signaling pathways.[6][7] By creating targeted knockout or knock-in mutations, researchers can dissect the roles of specific genes and their encoded proteins in complex biological networks. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study the gibberellin GA3 signaling pathway, with a focus on key components such as the GID1 receptor and DELLA proteins.
Key Components of GA3 Signaling as Targets for CRISPR-Cas9
GID1 Receptors
The GID1 family of GA receptors are central to GA perception. In Arabidopsis, there are three GID1 orthologs: GID1a, GID1b, and GID1c, which exhibit a degree of functional redundancy.[4][5][10] CRISPR-Cas9-mediated knockout of individual or multiple GID1 genes can reveal their specific and overlapping roles in plant development. For instance, creating double and triple mutants has demonstrated their essential role as positive regulators of GA signaling.[4]
DELLA Proteins
DELLA proteins are key negative regulators of the GA signaling pathway.[1] In tomato, the PROCERA gene encodes a DELLA protein.[11] Loss-of-function mutations in DELLA genes typically result in a "slender" phenotype with elongated stems, while gain-of-function mutations, which can be engineered using CRISPR-Cas9, can lead to dwarfism.[11] Targeting the DELLA domain with CRISPR-Cas9 allows for the creation of novel alleles that can further elucidate the structure-function relationship of these important repressors.[11]
Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Knockout of GID1 Genes in Arabidopsis thaliana
This protocol outlines the steps for generating knockout mutants of the GID1 gene family in Arabidopsis thaliana using an Agrobacterium-mediated transformation approach.
1. Guide RNA (gRNA) Design and Vector Construction:
- Target Selection: Identify 20-bp target sequences within the exons of the GID1a, GID1b, and GID1c genes. Target sequences should be followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9). To minimize off-target effects, select target sites with at least two nucleotide mismatches to any other sequence in the genome.[12] Online tools can be used for gRNA design and off-target prediction.
- Oligo Synthesis and Annealing: Synthesize forward and reverse oligos for each target sequence with appropriate overhangs for cloning into the gRNA expression vector. Anneal the oligos to form a double-stranded DNA fragment.
- Vector Ligation: Ligate the annealed oligo duplex into a plant CRISPR-Cas9 vector containing the Cas9 expression cassette and a U6 promoter for gRNA expression. The vector should also contain a plant-selectable marker (e.g., hygromycin or Basta resistance).
- Multiplexing (Optional): To generate double or triple mutants, multiple gRNA expression cassettes can be assembled into a single vector.[7][13]
2. Agrobacterium tumefaciens Transformation:
- Transform the constructed CRISPR-Cas9 vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101).
- Select for transformed Agrobacterium colonies on appropriate antibiotic-containing medium.
3. Arabidopsis thaliana Transformation (Floral Dip Method):
- Grow Arabidopsis thaliana (Col-0 ecotype) plants until they start to flower.
- Prepare a suspension of the transformed Agrobacterium in an infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).
- Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.
- Place the treated plants in a humid environment for 16-24 hours and then return them to standard growth conditions.
4. Selection and Screening of T1 Transgenic Plants:
- Collect seeds (T1 generation) from the dipped plants.
- Sterilize and plate the T1 seeds on a selection medium containing the appropriate antibiotic (e.g., hygromycin).
- Select resistant seedlings and transfer them to soil.
5. Molecular Analysis of T1 Plants:
- Genomic DNA Extraction: Extract genomic DNA from the leaves of T1 plants.
- PCR Amplification and Sequencing: Amplify the target region of the GID1 genes using PCR. Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.
- Identification of Homozygous Mutants: In the T2 generation, screen for plants that are homozygous for the desired mutation and free of the Cas9 transgene (segregation).
Protocol 2: Analysis of GA3 Signaling in CRISPR-Generated Mutants
1. Phenotypic Analysis:
- Germination Assay: Assess seed germination rates of wild-type and mutant lines on GA-deficient medium and medium supplemented with various concentrations of GA3.
- Growth Measurements: Measure plant height, rosette diameter, and flowering time of mature plants grown under standard conditions.
- Response to Exogenous GA3: Treat seedlings with exogenous GA3 and measure hypocotyl and root elongation.
2. Gene Expression Analysis (qRT-PCR):
- RNA Extraction and cDNA Synthesis: Extract total RNA from relevant tissues (e.g., seedlings, leaves, flowers) and synthesize cDNA.
- qRT-PCR: Perform quantitative real-time PCR to measure the expression levels of GA-responsive genes (e.g., GA20ox, GA3ox) in wild-type and mutant plants, with and without GA3 treatment.
3. Protein Analysis (Western Blot):
- Protein Extraction: Extract total protein from plant tissues.
- Western Blot: Use specific antibodies to detect the levels of DELLA proteins in wild-type and gid1 mutant plants. In GA-insensitive mutants, DELLA proteins are expected to accumulate.
Data Presentation
Quantitative Phenotypic Data of GA Signaling Mutants
| Genotype | Plant Height (cm) | Flowering Time (days) | Seed Number per Silique | Reference |
| Wild Type (e.g., Col-0) | 35 ± 3 | 28 ± 2 | 50 ± 5 | [4] |
| gid1a-1 | 32 ± 3 | 29 ± 2 | 48 ± 6 | [4] |
| gid1b-1 | 34 ± 4 | 28 ± 3 | 51 ± 5 | [4] |
| gid1c-1 | 33 ± 3 | 28 ± 2 | 49 ± 4 | [4] |
| gid1a-1 gid1b-1 | 15 ± 2 | 45 ± 4 | 30 ± 7 | [4] |
| gid1a-1 gid1c-1 | 12 ± 2 | 50 ± 5 | 25 ± 6 | [10] |
| gid1b-1 gid1c-1 | 25 ± 3 | 35 ± 3 | 40 ± 8 | [10] |
| gid1a-1 gid1b-1 gid1c-1 | 2 ± 0.5 | > 100 (non-flowering) | 0 | [3][4] |
| Tomato procera (DELLA loss-of-function) | Elongated | - | - | [11] |
| Tomato PROCERA-1D (dominant dwarf) | Dwarf | - | - | [11] |
| Soybean Gmgid1-2 knockout | Reduced | Increased branching | Increased | [14] |
Quantitative Analysis of GA Levels in Maize Mutants
| Genotype | GA1 Level (ng/100g FW) | GA20 Level (ng/100g FW) | Reference |
| Normal | 1.5 | 0.5 | [15] |
| dwarf-1 | 0.03 | 6.0 | [15] |
| dwarf-2 | < 0.2 | < 0.2 | [15] |
| dwarf-3 | < 0.2 | < 0.2 | [15] |
| dwarf-5 | < 0.2 | < 0.2 | [15] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for CRISPR-Cas9 in plants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin receptor and its role in gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Based Assessment of Gene Specialization in the Gibberellin Metabolic Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purdue.edu [purdue.edu]
- 8. CRISPR/Cas9-Based Genome Editing Toolbox for Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 9. CRISPR - Wikipedia [en.wikipedia.org]
- 10. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using CRISPR/Cas9 genome editing in tomato to create a gibberellin-responsive dominant dwarf DELLA allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jkip.kit.edu [jkip.kit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Editing a gibberellin receptor gene improves yield and nitrogen fixation in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoassay-Based Detection of Gibberellin GA3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the detection of Gibberellin A3 (GA3), a key phytohormone, using various immunoassay techniques. The included methodologies are designed to assist researchers in selecting and implementing the most suitable assay for their specific needs, from high-throughput screening to highly sensitive quantification.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for GA3 Detection
Competitive ELISA is a robust and widely used method for the quantification of small molecules like GA3. This technique is based on the competition between the GA3 in the sample and a labeled GA3 conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of GA3 in the sample.
Principle of Competitive ELISA
In a competitive ELISA for GA3, the wells of a microplate are coated with a known amount of anti-GA3 antibody. The sample containing an unknown amount of GA3 is added to the wells along with a fixed amount of GA3 conjugated to an enzyme, such as horseradish peroxidase (HRP). The free GA3 from the sample and the GA3-HRP conjugate compete to bind to the immobilized antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the bound HRP into a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of GA3 in the sample. A standard curve is generated using known concentrations of GA3 to determine the concentration in the unknown samples.
Experimental Protocol: Competitive ELISA
This protocol is a general guideline and may require optimization for specific antibodies and reagents.[1][2][3][4]
Materials:
-
96-well microplate
-
Anti-GA3 antibody
-
GA3 standard
-
GA3-HRP conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 3% BSA in PBS)[1]
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-GA3 antibody to the optimal concentration (e.g., 0.5-1 µg/mL) in coating buffer.[1] Add 100 µL of the antibody solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any unoccupied sites on the well surface. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of GA3 standard or sample to the appropriate wells. Immediately add 50 µL of diluted GA3-HRP conjugate to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding GA3 concentrations. Use the standard curve to determine the concentration of GA3 in the samples.
Quantitative Data for GA3 ELISA Kits
| Parameter | ELISA Kit 1 | ELISA Kit 2 |
| Detection Range | 156.25-10000 ng/mL | 123.5-10,000 ng/mL[2] |
| Sensitivity | 52.8 ng/mL | < 52.1 ng/mL[2] |
| Intra-assay Precision (CV%) | < 10% | Not specified |
| Inter-assay Precision (CV%) | < 12% | Not specified |
| Sample Type | Tissue or cell culture supernates[5] | Tissue or cell culture supernates[2] |
| Assay Time | ~2 hours[5] | ~2 hours[2] |
Workflow for Competitive ELISA
References
- 1. Optimization of ELISA Conditions to Quantify Colorectal Cancer Antigen-Antibody Complex Protein (GA733-FcK) Expressed in Transgenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. GA(Gibberellic Acid) ELISA Kit [elkbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Gibberellin GA3 Treatment for Seed Germination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent seed germination with Gibberellin GA3 treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during seed germination experiments involving Gibberellic Acid (GA3).
| Issue | Potential Causes | Recommended Solutions |
| Low or No Germination | Incorrect GA3 Concentration: The concentration may be too low to break dormancy or too high, causing inhibition.[1][2] | Perform a dose-response experiment with a range of concentrations (e.g., 100, 300, 500 ppm) to determine the optimal level for your specific seed species.[1] |
| Improper Soaking Time: Insufficient soaking may not allow for adequate GA3 absorption, while excessive soaking can damage the seeds.[1] | Adhere to recommended soaking times, typically 24 hours for many seeds, ensuring they are fully submerged.[1][3][4] | |
| Poor Seed Viability: The seeds may be old, improperly stored, or inherently non-viable.[1] | Conduct a germination test on an untreated control group of seeds to assess their baseline viability.[1] | |
| Degraded GA3 Solution: GA3 solutions can lose potency over time, especially if not stored correctly.[1][5] | Prepare fresh GA3 solutions for each experiment.[1][5] If storing a stock solution, keep it refrigerated in a dark container for no more than a week.[6][7] | |
| Seed Dormancy Type: Some seeds have complex dormancy mechanisms that GA3 alone cannot overcome, such as those requiring stratification (a period of cold, moist conditions).[8] | Research the specific dormancy requirements of your seed species. You may need to combine GA3 treatment with other methods like cold stratification.[8] | |
| Inconsistent Germination | Uneven GA3 Absorption: Seeds may not have been uniformly exposed to the GA3 solution. | Ensure all seeds are fully submerged and the solution is well-mixed. For very small seeds, consider soaking them on filter paper saturated with the GA3 solution.[9] |
| Variability in Seed Lot: Natural variation within a seed batch can lead to different germination rates. | Use a homogenized seed lot for your experiments to minimize genetic variability. | |
| Environmental Factors: Inconsistent temperature, light, or moisture levels during incubation can affect germination.[10][11] | Maintain stable and optimal environmental conditions in your growth chamber or incubator throughout the germination period. | |
| Abnormal Seedling Growth (e.g., elongated, spindly seedlings) | Excessive GA3 Concentration: High concentrations of GA3 can lead to rapid, weak growth.[1][2][12] | Reduce the GA3 concentration in subsequent experiments. If you've already treated the seeds, ensure the seedlings receive adequate light to prevent further etiolation. |
| Incorrect Application Timing: Applying GA3 at an inappropriate developmental stage can cause abnormal growth.[1] | For seed germination, application should be a pre-sowing treatment. Avoid continuous exposure to GA3 after germination unless specified by a particular protocol. |
Frequently Asked Questions (FAQs)
1. How do I properly prepare a GA3 stock solution?
GA3 powder does not readily dissolve in water.[4] To prepare a stock solution, first dissolve the GA3 powder in a small amount of 70% ethanol (B145695) or rubbing alcohol.[1][5] Once dissolved, add distilled water to reach your desired final volume and concentration.[5] For example, to make a 1000 ppm stock solution, dissolve 100 mg of GA3 in a few drops of alcohol, then add distilled water to a final volume of 100 ml.[9][13]
2. What is the stability of GA3 in a solution and how should it be stored?
Aqueous solutions of GA3 are not stable for long periods and should ideally be prepared fresh for each use.[5] If you need to store a stock solution, it should be kept in a dark, refrigerated container (2-6°C) and used within a week.[6][7][14] For longer-term storage, the powder form is more stable and should be stored in a cool, dry, dark place.[5][6]
3. Can GA3 overcome all types of seed dormancy?
No, GA3 is most effective for seeds with physiological dormancy, where germination is inhibited by internal factors.[15] It may not be effective for seeds with physical dormancy (a hard, impermeable seed coat) or certain types of morpho-physiological dormancy without additional pre-treatments like scarification or stratification.[8]
4. What is the general mechanism of action for GA3 in seed germination?
Gibberellins (B7789140) promote seed germination by counteracting the inhibitory effects of abscisic acid (ABA), a hormone responsible for maintaining dormancy.[16][17] GA3 stimulates the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves (like starch) in the endosperm into usable sugars for the growing embryo.[4][17]
5. How does the GA/ABA ratio influence seed germination?
The balance between gibberellins (GA) and abscisic acid (ABA) is crucial in controlling seed dormancy and germination. A high ABA/GA ratio promotes dormancy, while a low ABA/GA ratio favors germination.[15][16] Environmental cues like light and temperature can influence this ratio.[10]
Experimental Protocols
Standard Protocol for GA3 Seed Germination Assay
This protocol provides a general framework for testing the effect of GA3 on seed germination. Optimization may be required for specific species.
1. Preparation of GA3 Stock Solution (1000 ppm):
- Weigh 100 mg of GA3 powder.
- Place the powder in a 100 mL volumetric flask.
- Add a few milliliters of 70% ethanol or rubbing alcohol to completely dissolve the powder.[1][5]
- Add distilled water to bring the total volume to 100 mL.
- Mix thoroughly. Store this stock solution in a dark, refrigerated container for up to one week.[7][14]
2. Preparation of Working Solutions:
- Prepare a dilution series from the stock solution to test a range of concentrations (e.g., 100 ppm, 250 ppm, 500 ppm).[1]
- Use distilled water for all dilutions.
- A control solution of distilled water (with a corresponding amount of alcohol used for the stock solution) should also be prepared.
3. Seed Sterilization and Treatment:
- Surface sterilize seeds to prevent fungal or bacterial contamination. A common method is to wash seeds in 70% ethanol for 1-3 minutes, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse several times with sterile distilled water.[7]
- Place seeds in a sterile container and add the appropriate GA3 working solution or control solution, ensuring the seeds are fully submerged.[4]
- Allow seeds to soak for 24 hours at room temperature.[18][4]
4. Incubation and Data Collection:
- After soaking, pour off the GA3 solution and sow the seeds on a sterile germination medium (e.g., agar (B569324) plates or filter paper in petri dishes moistened with sterile water).[4]
- Seal the petri dishes with parafilm to maintain humidity.
- Place the dishes in a growth chamber with controlled temperature and light conditions suitable for the plant species.
- Record the number of germinated seeds (radicle emergence) daily for a defined period (e.g., 7-14 days).
- Calculate the germination percentage for each treatment and the control.
Visualizations
Gibberellin Signaling Pathway in Seed Germination
Caption: Gibberellin signaling pathway leading to seed germination.
Experimental Workflow for GA3 Treatment
Caption: Experimental workflow for GA3 seed treatment and germination assay.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. nbinno.com [nbinno.com]
- 4. uaf.edu [uaf.edu]
- 5. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 6. GA3 Shelf life | International Carnivorous Plant Society [icps.proboards.com]
- 7. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 8. Frontiers | Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds [frontiersin.org]
- 9. Friday’s seeds with the GA3 – Botanically Inclined – Seed Adventures [botanicallyinclined.org]
- 10. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Gibberellic Acid [jlhudsonseeds.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. masjaps.com [masjaps.com]
- 17. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juagrisciences.com [juagrisciences.com]
Abnormal seedling growth after Gibberellin GA3 application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to abnormal seedling growth following the application of Gibberellin A3 (GA3). It is intended for researchers, scientists, and drug development professionals conducting experiments involving GA3.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during experiments with GA3.
Problem 1: Poor or No Seed Germination After GA3 Treatment
Q1: My seeds are not germinating or have a very low germination rate after applying GA3. What could be the cause?
A1: Several factors could be contributing to poor germination. Consider the following possibilities:
-
Incorrect GA3 Concentration: The concentration of your GA3 solution is critical. A concentration that is too low may not be sufficient to break seed dormancy, while an excessively high concentration can be inhibitory or even lethal to the seeds.[1][2] It is also possible to get good germination, but the seedlings grow too fast and become weak and elongated.[2]
-
Improper Soaking Time: The duration of seed soaking in the GA3 solution is crucial for adequate absorption. Soaking for too short a period may not allow the seeds to take up enough GA3, while prolonged soaking can cause damage.[1] A typical soaking time is 24 hours.[1][3]
-
Seed Viability: The seeds themselves may be old, of poor quality, or have low viability, making them unresponsive to GA3 treatment.[1] It is recommended to perform a germination test on untreated seeds to confirm their viability.[1]
-
Inadequate Solution Preparation: GA3 powder must be fully dissolved to ensure a homogenous solution.[1] GA3 does not dissolve well in water alone; a few drops of rubbing alcohol or ethanol (B145695) can be used to dissolve the powder before adding water.[3][4][5] It is also important to use fresh solutions, as GA3 can degrade in aqueous solutions.[5][6]
-
Seed Dormancy Requirements: Some seeds have specific dormancy requirements, such as cold stratification or light exposure, that must be met before GA3 can effectively promote germination.[4]
Problem 2: Abnormal Seedling Growth - Etiolation (Tall, Spindly Seedlings)
Q2: My seedlings are excessively long, thin, and weak after GA3 treatment. Why is this happening?
A2: This condition, known as etiolation, is a classic symptom of GA3 overdose.[2][7]
-
Excessive GA3 Concentration: Applying GA3 at a concentration higher than the optimum for a specific plant species will lead to rapid and weak stem elongation.[1][2] The seedlings may grow so quickly that their stems cannot support them, leading to collapse and death.[2][7]
-
Prolonged Exposure: Soaking seeds for longer than the recommended time can also lead to an overdose effect.[3]
Troubleshooting Workflow for Abnormal Growth
References
Gibberellin GA3 Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Gibberellin A3 (GA3) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve Gibberellic Acid (GA3) for my experiments?
A1: Gibberellic acid powder has low solubility in water.[1] The recommended procedure is to first dissolve the GA3 powder in a small amount of an organic solvent like ethanol (B145695), methanol, or DMSO.[2][3][4] After it is fully dissolved, you can then dilute it to your desired concentration with distilled or deionized water.[3] Alternatively, the potassium salt of GA3 is readily soluble in water.[5]
Q2: What is the shelf life of a GA3 aqueous solution?
A2: Aqueous solutions of GA3 are not stable and should be prepared fresh for optimal activity.[5] It is highly recommended to use the solution on the day it is prepared.[2] Some sources suggest that if refrigerated, the solution may remain active for up to two weeks, but using it as soon as possible is the best practice.[6] The dry, powdered form of GA3 is stable for years when stored in a cool, dark place, such as a freezer.[6][7]
Q3: What are the main factors that cause GA3 to degrade in an aqueous solution?
A3: The primary factors contributing to GA3 degradation in aqueous solutions are pH, temperature, and light.
-
pH : GA3 is unstable in alkaline solutions, where it undergoes rearrangement to form less biologically active compounds like iso-GA3 and gibberellenic acid.[7][8][9] The transformation is slowest at a pH of around 3.3 and accelerates as the pH becomes more alkaline.[9]
-
Temperature : High temperatures significantly accelerate the degradation of GA3.[10] Autoclaving aqueous solutions of GA3 can result in the degradation of 98-99% of the active compound.[10]
-
Light : Exposure to bright sunlight can reduce the effectiveness of GA3 solutions, making them less potent or completely inactive.[11][12]
Q4: What are the primary degradation products of GA3 in water?
A4: In aqueous solutions, GA3 primarily degrades into isomerized gibberellic acid (iso-GA3) and gibberellenic acid (GEA).[8][9] These degradation products have been shown to lack the biological activity of GA3, such as the induction of α-amylase in barley endosperm.[8] The formation of iso-GA3 is considered an intermediate step in the decomposition to gibberellenic acid.[8]
Troubleshooting Guides
Problem 1: My GA3 solution is not producing the expected biological response (e.g., poor seed germination, no stem elongation).
-
Question: I've applied my GA3 solution, but I'm not seeing any effect. What could be the issue?
-
Answer: This is a common issue that can stem from several causes. First, verify the viability of your biological system (e.g., perform a germination test on untreated seeds to ensure they are viable).[13] Second, the lack of response could be due to a degraded GA3 solution. Aqueous GA3 solutions have poor stability and should be prepared fresh before each experiment.[2][5] Storing the solution, even for a few days, can lead to a significant loss of potency.[6] Finally, ensure your GA3 concentration is appropriate for your specific application, as both excessively high and low concentrations can lead to suboptimal or inhibitory effects.[12][13]
-
-
Question: How can I be sure my GA3 solution was prepared correctly?
-
Answer: Improper dissolution can lead to a lower effective concentration. GA3 powder does not dissolve well in water alone.[11] Ensure you first dissolve the powder in a small volume of a suitable solvent like ethanol or DMSO before adding water.[2][14] If the powder is not fully dissolved, the actual concentration of your working solution will be lower than calculated.[13]
-
-
Question: Could environmental conditions during my experiment have affected the GA3?
-
Answer: Yes, environmental factors play a crucial role. If you are conducting foliar applications, it is best to do so during cooler parts of the day, as high temperatures and bright sunlight can degrade the GA3 and reduce its efficacy.[11][13] The pH of your aqueous solution is also critical; alkaline conditions can cause GA3 to rearrange into inactive forms.[7]
-
Problem 2: I am observing inconsistent results between experimental replicates.
-
Question: Why am I getting variable results even when I follow the same protocol?
-
Answer: Inconsistent results are often linked to the age and storage of the GA3 solution. If you are using a stock solution prepared on a previous day, its potency may have decreased, leading to variability.[2][13] Always prepare a fresh solution from the solid compound for each experiment to ensure consistency.[5] Also, ensure thorough mixing when preparing the solution and uniform application to your experimental units.
-
Data Presentation: GA3 Stability and Storage
Table 1: Effect of pH on GA3 Half-Life in Aqueous Solution
| pH | Half-Life (Days) | Key Degradation Products |
| 2.0 - 8.0 | 16.1 - 24.6 | Isomerized GA3 (Iso-GA3), Gibberellenic Acid (GEA) |
| 3.3 | ~24.6 (Highest) | Iso-GA3, GEA |
| 8.0 | ~16.1 (Lowest) | Iso-GA3, GEA |
(Data synthesized from studies on GA3 transformation in ultrapure water)[9]
Table 2: General Storage and Handling Recommendations for GA3
| Form | Recommended Storage Conditions | Shelf Life |
| Powder | Store in a tightly sealed container in a cool, dry, dark place (freezer recommended).[6][15] | ≥ 4 years if stored at -20°C.[2] |
| Aqueous Solution | Prepare fresh before use. If temporary storage is necessary, refrigerate and protect from light.[5][6] | Not recommended for storage; use within one day for best results.[2] |
| Organic Stock Solution (e.g., in DMSO) | Store at -20°C in a tightly sealed, light-protected container. | Stability is greater than in aqueous solutions, but fresh preparation is still ideal. |
Experimental Protocols
Protocol 1: Preparation of a GA3 Stock Solution (1000 ppm)
This protocol provides a general method for preparing a GA3 stock solution.
-
Weighing: Accurately weigh 10 mg of GA3 powder.[16]
-
Initial Dissolution: Place the powder into a 10 mL volumetric flask. Add a small amount of 95% ethanol or DMSO (e.g., 0.5 - 1.0 mL) and gently swirl until the GA3 powder is completely dissolved.[3][5][16]
-
Dilution: Once dissolved, add distilled water to the flask to bring the total volume to the 10 mL mark.[16]
-
Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. This creates a 1000 ppm (1 mg/mL) stock solution.
-
Working Solutions: Prepare your desired working concentrations by diluting this stock solution with distilled water.
-
Storage: Use the solution immediately. Do not store the aqueous solution for more than one day.[2]
Protocol 2: Quantitative Analysis of GA3 Degradation via HPLC
This protocol outlines a general approach for monitoring GA3 stability.
-
Sample Preparation: Prepare a GA3 solution of known concentration (e.g., 50 mg·kg⁻¹) in a buffered aqueous solution at the desired pH (e.g., pH 5, 7, or 8).[8][9]
-
Incubation: Store the solution under controlled conditions (e.g., specific temperature and light exposure).[17][18]
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution for analysis.
-
Chromatography: Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system.[19][20]
-
Column: C18 reversed-phase column.[20]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 1:9 acetonitrile:formic acid).[20]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.[20]
-
Detection: UV detector set to an appropriate wavelength (e.g., 195 nm or 254 nm).[8][20]
-
-
Quantification: Create a calibration curve using GA3 standards of known concentrations.[20] Quantify the amount of GA3 remaining in your samples at each time point by comparing peak areas to the calibration curve. The appearance of degradation products like iso-GA3 and GEA can also be monitored if standards are available.
Visualizations
References
- 1. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 5. Gibberellic Acid, 1 g | Flinn Scientific [flinnsci.com]
- 6. GA3 Shelf life | International Carnivorous Plant Society [icps.proboards.com]
- 7. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 12. How to Improve Plant Development with Gibberellic Acid [powergrown.com]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ndpublisher.in [ndpublisher.in]
- 19. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
Technical Support Center: Optimizing Gibberellin GA3 for Dormancy Breaking
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for utilizing Gibberellin A3 (GA3) to break seed and tuber dormancy.
Frequently Asked Questions (FAQs)
Q1: What is Gibberellin GA3, and how does it break dormancy?
Gibberellic acid (GA3) is a naturally occurring plant hormone that regulates various developmental processes, including seed germination, stem elongation, and flowering.[1][2] Seed dormancy is a state of inhibited growth that is often maintained by another plant hormone, abscisic acid (ABA).[2][3] GA3 counteracts the effects of ABA, promoting the synthesis of enzymes like α-amylase, which break down stored starches in the seed into simple sugars to nourish the embryo.[1][4] This process initiates the transition from a dormant embryo to a growing seedling.[3][4]
Q2: What is the optimal concentration of this compound for breaking dormancy?
The optimal GA3 concentration is highly species-dependent and can also be influenced by the age and viability of the seeds.[5] There is no universal concentration; what works for one species may be ineffective or even inhibitory for another.[5][6] It is crucial to conduct small-scale trials with a range of concentrations to determine the most effective level for your specific plant material.[5] For example, concentrations can range from as low as 15 ppm for some seeds to 1000 ppm for others.[5][7]
Q3: How do I prepare a this compound solution?
GA3 powder does not dissolve well in water alone.[8] A common method is to first dissolve the powder in a small amount of a solvent like ethanol (B145695), isopropanol (B130326), or even a few drops of a strong base like potassium hydroxide (B78521) (KOH), before diluting it to the final volume with distilled water.[5][8][9] Using distilled water is recommended to avoid chlorine, which can degrade gibberellins.[10] For example, to make a 1000 ppm stock solution, you can dissolve 10 mg of GA3 powder in a few drops of rubbing alcohol and then add distilled water to bring the total volume to 10 mL.[8][10]
Q4: How long should I soak seeds in the GA3 solution?
The ideal soaking time, much like concentration, varies among species. A typical duration for many seeds is 24 hours.[5][11] However, improper soaking times can lead to issues. Soaking for too short a period may not allow for adequate absorption of GA3, while prolonged soaking could damage the seeds.[5]
Q5: What factors can influence the effectiveness of a GA3 treatment?
Several factors can impact the success of your GA3 application:
-
Concentration: Using a concentration that is too low may not be sufficient to break dormancy, while an excessively high concentration can inhibit germination or cause abnormal growth.[5][8]
-
Seed Viability: The seeds must be viable to respond to any treatment. It's advisable to test the viability of untreated seeds first.[5]
-
Solution Preparation and Stability: Ensure the GA3 powder is fully dissolved.[5] GA3 solutions can degrade, especially in light or non-neutral pH conditions, so it is best to use freshly prepared solutions.[10][12]
-
Application Method: The method of application, such as a seed soak or a foliar spray, can influence uptake and response.[10]
-
Environmental Conditions: Factors like temperature and light during incubation after treatment can affect germination success.[10][13]
Q6: How should I store GA3 powder and solutions?
GA3 powder is stable and should be stored in a cool, dark, and dry place; a freezer is a suitable option for long-term storage.[8][12] Once mixed into a solution, GA3 is less stable and should ideally be used immediately.[5][12] If you need to store a stock solution, keep it in a dark container in a refrigerator (2-6°C) or frozen.[10] Aqueous solutions should not be stored for more than a day.[14]
Troubleshooting Guide
Issue 1: Low or no germination after GA3 treatment.
-
Potential Cause: Incorrect Concentration. The concentration may be too low to be effective or so high that it has an inhibitory effect.[5]
-
Solution: Conduct a dose-response experiment using a range of concentrations (e.g., 250 ppm, 500 ppm, 1000 ppm) to identify the optimal level for your specific seeds.[5]
-
-
Potential Cause: Poor Seed Viability. The seeds may be old or non-viable.[5]
-
Solution: Perform a germination test on a control group of untreated seeds to confirm their viability.
-
-
Potential Cause: Insufficient Soaking Time. The seeds may not have absorbed enough GA3.[5]
-
Solution: Ensure seeds are fully submerged and adhere to recommended soaking times, typically around 24 hours.[5]
-
-
Potential Cause: Ineffective Solution. The GA3 solution may have been improperly prepared or degraded.[5][10]
Issue 2: Inconsistent germination rates.
-
Potential Cause: Uneven Application. If using a spray, coverage may not be uniform. For soaking, some seeds may not have been fully submerged.
-
Solution: Ensure all seeds receive equal exposure to the GA3 solution. For sprays, consider adding a wetting agent to improve coverage.[5] For soaks, make sure all seeds are completely submerged.
-
-
Potential Cause: Seed Lot Variability. Natural variation within a batch of seeds can lead to different responses.
-
Solution: Use a homogenized seed lot for experiments to minimize variability. If this is not possible, increase the sample size to ensure statistically significant results.
-
Issue 3: Abnormal seedling growth (e.g., etiolation, stunted growth).
-
Potential Cause: Over-application of GA3. Excessively high concentrations can lead to tall, spindly, and weak seedlings (etiolation).[5][8]
-
Solution: Reduce the GA3 concentration in subsequent experiments. If you observe etiolation, it is a clear sign that the concentration is too high.
-
-
Potential Cause: Species-Specific Sensitivity. Some plant species are more sensitive to GA3 than others.
-
Solution: Consult scientific literature for recommended concentrations specific to your plant species.[5]
-
Issue 4: Difficulty dissolving the GA3 powder.
Data Presentation
Table 1: Recommended GA3 Concentrations for Breaking Dormancy in Various Species
| Plant Species | GA3 Concentration (ppm) | Soaking/Dipping Duration | Outcome |
| Helianthus annuus (Sunflower) | 500 ppm | 1 week stratification at 4°C after treatment | 80% germination vs. 30% for control.[15] |
| Myrica rubra (Red Bayberry) | ~1795 ppm (5.2 mM) | 20 weeks incubation | >70% germination.[16] |
| Capparis spinosa (Caper) | 400 mg/L (~400 ppm) | Combined with 45 min H2SO4 treatment | 81.5% germination.[17] |
| Brassica napus (Canola) | 0.25 mg/L (~0.25 ppm) | Not specified | 80% germination.[18] |
| Raphanus raphanistrum (Wild Radish) | 0.25 mg/L (~0.25 ppm) | Not specified | 70% germination.[18] |
Table 2: Effect of GA3 Concentration and Dipping Duration on Potato (Solanum tuberosum L. cv. 'Ratta') Tuber Sprouting
| GA3 Concentration (ppm) | Dipping Duration (hours) | Sprouting Rate (%) | Time to Sprout (days) | Number of Sprouts | Sprout Length (cm) |
| 0 (Control) | - | - | - | 2.22 | - |
| 150 | 6 | - | 23.62 | - | - |
| 150 | 12 | - | 22.50 | - | - |
| 150 | 18 | - | 21.48 | - | - |
| 150 | 24 | 98.33 | 20.45 | 5.63 | 10.23 |
Data summarized from a 2023 study on potato tuber dormancy.[19][20]
Experimental Protocols
Protocol 1: Preparation of a 1000 ppm GA3 Stock Solution
Materials:
-
Gibberellic Acid (GA3) powder
-
Analytical balance
-
10 mL volumetric flask
-
Ethanol or Isopropanol (rubbing alcohol)
-
Distilled water
-
Pipette
Procedure:
-
Accurately weigh 10 mg of GA3 powder.[8]
-
Transfer the powder into a 10 mL volumetric flask.
-
Add a few drops of ethanol or isopropanol to the flask, just enough to fully dissolve the powder.[8][10] Swirl gently to mix.
-
Once the powder is completely dissolved, add distilled water to the flask until the total volume reaches the 10 mL mark.[10]
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
This stock solution has a concentration of 1000 ppm (10 mg / 10 mL = 1 mg/mL). It can be used directly or diluted to prepare working solutions of lower concentrations.
Protocol 2: General Seed Germination Assay with GA3
Materials:
-
GA3 working solution(s) of desired concentration(s)
-
Control solution (distilled water, with a corresponding amount of alcohol if used for the stock)[10]
-
Seeds of the target species
-
Sterile petri dishes
-
Sterile filter paper
-
Parafilm
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Seed Sterilization (Optional but Recommended): To prevent fungal or bacterial contamination, surface-sterilize seeds by rinsing them in a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by several thorough rinses with sterile distilled water.[21]
-
Seed Treatment:
-
Place two layers of sterile filter paper into each petri dish.
-
Arrange a predetermined number of seeds (e.g., 25 or 50) evenly on the filter paper.
-
Add enough of the respective GA3 working solution or control solution to saturate the filter paper. Ensure the seeds are in contact with the moist paper but not submerged in excess liquid.[10]
-
-
Incubation:
-
Data Collection:
Visualizations
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GA signaling is essential for the embryo-to-seedling transition during Arabidopsis seed germination, a ghost story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Gibberellic Acid [jlhudsonseeds.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. youtube.com [youtube.com]
- 9. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 10. benchchem.com [benchchem.com]
- 11. dc.ewu.edu [dc.ewu.edu]
- 12. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 13. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. phytologia.org [phytologia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Optimizing gibberellic acid concentration and exposure time for effective dormancy breaking and sprouting enhancement in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds - PMC [pmc.ncbi.nlm.nih.gov]
Gibberellin GA3 phytotoxicity symptoms and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity issues during experiments with Gibberellin A3 (GA3).
Troubleshooting Guides
Issue 1: Plants exhibit rapid, uncontrolled stem elongation and appear weak or spindly.
Possible Cause: This is a classic symptom of Gibberellin A3 overdose. Excessive GA3 promotes extreme cell elongation, leading to structurally unsound stems, a condition often referred to as lodging. This can make plants susceptible to physical damage from wind or rain.
Recommended Actions:
-
Cease Application: Immediately discontinue any further GA3 treatment.
-
Provide Physical Support: If practical, use stakes or other supports to prevent the plants from collapsing. This can help maintain photosynthetic efficiency and reduce the risk of secondary infections.
-
Nutrient Management: Ensure the plants have adequate access to nutrients, particularly calcium and potassium, which are important for cell wall strength. However, avoid excessive nitrogen fertilization, which can exacerbate succulent growth.
-
Environmental Control: If possible, reduce environmental stressors such as high temperatures or excessive watering, which can further weaken the plants.
Issue 2: Leaves are turning yellow (chlorosis), especially the newer growth.
Possible Cause: GA3-induced rapid growth can outpace the plant's ability to synthesize chlorophyll (B73375) and absorb essential nutrients, leading to deficiencies. This rapid expansion can dilute nutrient concentrations within the plant tissues.
Recommended Actions:
-
Foliar Feeding: Apply a balanced, low-concentration foliar fertilizer containing micronutrients like iron, magnesium, and manganese to directly address the nutrient deficiency in the leaves.
-
Soil/Media Analysis: Check the pH and nutrient levels of the growing medium to ensure they are optimal for nutrient uptake.
-
Reduce GA3 Concentration: In future experiments, use a lower concentration of GA3 to avoid inducing such rapid growth that leads to nutrient imbalances.
Issue 3: Leaves show signs of scorching, epinasty (downward bending), or hyponasty (upward bending).
Possible Cause: These are signs of more severe phytotoxicity. Scorching, or necrotic spots, indicates cell death. Epinasty and hyponasty are caused by differential growth rates in the leaf tissues, a direct result of hormonal imbalance from excessive GA3.
Recommended Actions:
-
Leaching: If the GA3 was applied as a soil drench, flushing the growing medium with ample water can help to leach out the excess gibberellin.
-
Application of Sodium Bicarbonate: In some cases of GA carryover on surfaces, a solution of sodium bicarbonate (baking soda) has been used to bind with the gibberellin, rendering it inactive. While direct application to plants showing symptoms is not a widely documented practice, it is a potential mitigation strategy to explore for surface contamination.
-
Removal of Affected Parts: In severe cases, prune the most affected leaves to prevent the spread of necrosis and reduce the overall stress on the plant.
Frequently Asked Questions (FAQs)
Q1: What are the typical visual symptoms of GA3 phytotoxicity?
A1: The most common symptoms of GA3 phytotoxicity include:
-
Excessive Stem Elongation: Leading to weak, spindly plants (lodging).[1][2][3]
-
Chlorosis: Yellowing of leaves due to nutrient dilution or impaired chlorophyll synthesis.[2]
-
Leaf Deformities: Including curling, twisting, and abnormal shapes.[2]
-
Epinasty and Hyponasty: Abnormal downward or upward bending of leaves.[2][4]
-
Scorching: The appearance of burnt or necrotic spots on the leaves.[2][4]
Q2: At what concentrations does GA3 typically become phytotoxic?
A2: The phytotoxic concentration of GA3 is highly dependent on the plant species, its growth stage, and environmental conditions. However, some studies have shown phytotoxic effects at concentrations as low as 80 ppm.[4] It is crucial to conduct small-scale trials to determine the optimal, non-phytotoxic concentration for your specific experimental setup.
Q3: Can I reverse the effects of a GA3 overdose with another plant growth regulator?
A3: No, unlike an overdose of a gibberellin-inhibiting plant growth regulator which can be countered with an application of GA, an overdose of GA3 cannot be reversed by applying other PGRs.[5] The primary focus for mitigation is to stop further application and manage the plant's recovery through supportive care.
Q4: How can I prevent GA3 phytotoxicity in my experiments?
A4: To prevent GA3 phytotoxicity, consider the following:
-
Dose-Response Trials: Always perform a dose-response experiment to identify the optimal concentration for your desired effect without causing harm.
-
Accurate Calculations: Double-check all calculations for preparing your GA3 solutions to avoid dilution errors.
-
Uniform Application: Ensure even and consistent application to all plants in a treatment group.
-
Consider Environmental Factors: Be aware that high temperatures can increase the likelihood of phytotoxicity.[6] Apply GA3 during cooler parts of the day.
-
Species-Specific Research: Consult literature for recommended GA3 concentrations for the specific plant species you are working with.
Quantitative Data on GA3 Phytotoxicity
The following table summarizes the phytotoxicity symptoms observed in Chilli (Capsicum annuum L.) at different concentrations of GA3.
| GA3 Concentration (ppm) | Yellowing (%) | Epinasty (%) | Hyponasty (%) | Scorching (%) |
| 0 | 0 | 0 | 0 | 0 |
| 30 | 0 | 0 | 0 | 0 |
| 40 | 0 | 0 | 0 | 0 |
| 60 | 0 | 0 | 0 | 0 |
| 80 | 1.33 | 1.00 | 0.67 | 0.33 |
| 120 | 2.00 | 1.67 | 1.33 | 1.00 |
| 160 | 2.33 | 2.00 | 1.67 | 1.67 |
Data adapted from a study on the bioeffectiveness and phytotoxicity of Gibberellic Acid on Chilli.[4]
Experimental Protocols
Protocol for Assessing GA3 Phytotoxicity
This protocol is adapted from methodologies used to assess phytotoxicity of gibberellins.
1. Plant Material and Growth Conditions:
-
Select healthy, uniform plants of the desired species and developmental stage.
-
Maintain plants in a controlled environment with consistent light, temperature, and humidity.
2. Treatment Groups:
-
Establish a control group (treated with a solution lacking GA3, e.g., distilled water with the same amount of surfactant if used).
-
Set up several treatment groups with increasing concentrations of GA3 (e.g., 30, 60, 80, 120, 160 ppm).
3. Preparation of GA3 Solutions:
-
Prepare a stock solution of GA3. Gibberellic acid is sparingly soluble in water but soluble in alcohols like ethanol (B145695) or isopropanol. A common practice is to dissolve the GA3 powder in a small amount of alcohol before diluting it with distilled water to the final volume.
-
Prepare the final concentrations by diluting the stock solution. If a surfactant is used to improve leaf coverage, add it to all solutions, including the control, at the same concentration.
4. Application of GA3:
-
Apply the GA3 solutions as a foliar spray until runoff, ensuring even coverage of all plant surfaces.
-
Alternatively, for soil drench applications, apply a standardized volume of the solution to the growing medium of each plant.
5. Data Collection and Observation:
-
Record observations at regular intervals (e.g., 3, 5, 7, and 10 days after application).
-
For each plant, record the presence and severity of phytotoxicity symptoms such as:
-
Stem height (to measure elongation).
-
Number of leaves exhibiting yellowing, epinasty, hyponasty, or scorching.
-
A visual rating scale (e.g., 0 = no injury, 1 = slight injury, 2 = moderate injury, 3 = severe injury) can be used for qualitative assessment.
-
6. Data Analysis:
-
Calculate the percentage of leaves showing each phytotoxicity symptom for each treatment group.
-
Analyze the data statistically to determine the concentration at which significant phytotoxic effects occur.
Visualizations
Caption: Gibberellin signaling pathway leading to growth derepression.
Caption: Workflow for assessing GA3 phytotoxicity in plants.
References
- 1. Exogenously Applied Gibberellic Acid Enhances Growth and Salinity Stress Tolerance of Maize through Modulating the Morpho-Physiological, Biochemical and Molecular Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to avoid common phytotoxicity? How to remedy it? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. nbinno.com [nbinno.com]
- 6. sabraojournal.org [sabraojournal.org]
Stability of Gibberellin GA3 stock solutions upon storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Gibberellin A3 (GA3) stock solutions upon storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid Gibberellin A3 powder?
A1: Solid GA3 powder is generally stable at room temperature when stored in a cool, dry place.[1] For optimal longevity, it is recommended to store it in a refrigerator at 2-8°C in a tightly sealed container to protect it from moisture, as it can be hygroscopic. Some sources suggest that if stored correctly, the shelf life of GA3 powder can be indefinite.
Q2: How should I prepare a stock solution of GA3?
A2: GA3 is sparingly soluble in water but soluble in organic solvents like ethanol (B145695), methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, it is recommended to first dissolve the GA3 powder in a small amount of a suitable organic solvent, such as ethanol or DMSO, before diluting with distilled water to the final desired concentration. For aqueous solutions, using a small amount of 1N NaOH or KOH can also help to dissolve the powder.
Q3: What are the recommended storage conditions for GA3 stock solutions?
A3: GA3 solutions are less stable than the solid powder. It is advisable to store stock solutions protected from light. For short-term storage (up to two weeks), refrigeration at 4°C is suitable.[3] For longer-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C.
Q4: How long can I store my GA3 stock solution?
A4: The stability of a GA3 stock solution depends on the solvent, storage temperature, and pH. Aqueous solutions are particularly prone to degradation and it is often recommended to prepare them fresh.[2] Stock solutions in organic solvents are more stable. For example, a 1 mg/ml stock solution can typically be stored for up to a year at -20°C. Some general guidelines suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months when protected from light.
Q5: What are the signs of GA3 degradation in my stock solution?
A5: Visual signs of degradation, such as precipitation or a change in color, may not always be apparent. The most reliable way to assess the quality of your GA3 stock solution is to perform a bioassay or a chemical analysis (e.g., HPLC) to determine its biological activity or concentration. A decrease in the expected biological effect in your experiments can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Degraded GA3 stock solution: GA3 in solution, especially aqueous solutions, can degrade over time, when exposed to light, high temperatures, or alkaline pH. | 1. Prepare a fresh stock solution of GA3. For critical experiments, it is always best to use a freshly prepared solution. If using a stored stock, ensure it has been stored properly (in the dark, at low temperatures) and is within its expected shelf life. Consider aliquoting stock solutions to minimize freeze-thaw cycles. |
| 2. Incorrect concentration: Errors in weighing the solid GA3 or in dilutions can lead to a final concentration that is too low to elicit a response or too high, causing inhibitory effects. | 2. Double-check all calculations for preparing the stock and working solutions. Use a calibrated balance for weighing the solid GA3. Perform a dose-response experiment to determine the optimal concentration for your specific application. | |
| 3. Improper dissolution: GA3 powder may not have fully dissolved, leading to a lower actual concentration in the solution. | 3. Ensure the GA3 powder is completely dissolved in a small amount of a suitable organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium. Gentle warming or sonication can aid dissolution. | |
| Precipitation in the stock solution upon storage | 1. Supersaturated solution: The concentration of GA3 may be too high for the solvent, especially at lower storage temperatures. | 1. Prepare the stock solution at a slightly lower concentration. Alternatively, gently warm the solution to redissolve the precipitate before use. Ensure the solution is fully dissolved before storing it at low temperatures. |
| 2. Solvent evaporation: Over time, especially if the container is not properly sealed, the solvent may evaporate, increasing the concentration of GA3 and causing it to precipitate. | 2. Use tightly sealed containers for storing your stock solutions. Parafilm can be used to further seal the container. | |
| Variability between experiments | 1. Inconsistent preparation of working solutions: Differences in the dilution of the stock solution for each experiment can lead to variability. | 1. Use calibrated pipettes for all dilutions. Prepare a sufficient volume of the working solution for all replicates in a single experiment from the same stock. |
| 2. Use of aged stock solutions: Using stock solutions of different ages or storage histories can introduce variability. | 2. Whenever possible, use a single, validated batch of stock solution for a series of related experiments. Note the preparation date and storage conditions of your stock solutions. |
Data Presentation
Stability of GA3 in Aqueous Solutions
The stability of GA3 in aqueous solutions is highly dependent on pH and temperature. GA3 undergoes hydrolysis, leading to a loss of biological activity.
Table 1: Half-life of GA3 in Aqueous Solutions at 30°C
| pH | Half-life (hours) |
| 5.0 | 43.3 |
| 7.0 | Not specified, but degradation is faster than at pH 5.0. |
Data derived from a study on GA3 decomposition in buffered aqueous solutions. The loss of biological activity was measured by the induction of α-amylase in barley endosperm.
Table 2: Stability of a Formulated GA3 Solution at Room Temperature
| Duration | Remaining Activity (%) |
| 6 months | 100% |
This data is for a specific liquid formulation containing 50% (v/v) ethanol and 2.5% Tween 20, stored at room temperature.[4] Unformulated extracts lost more than half of their activity under the same conditions.[4]
Note: Comprehensive quantitative data on the long-term stability of GA3 in pure organic stock solutions (e.g., 100% ethanol or 100% DMSO) at various storage temperatures is limited in publicly available literature. The provided data should be used as a guideline, and it is recommended to perform internal validation for critical applications.
Experimental Protocols
Protocol 1: Preparation of a Gibberellic Acid (GA3) Stock Solution
Materials:
-
Gibberellic Acid (GA3) powder
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Sterile volumetric flasks
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of GA3 powder in a sterile microcentrifuge tube or on weighing paper.
-
Dissolution: Add a small volume of ethanol or DMSO to the GA3 powder. The volume should be just enough to completely dissolve the powder. Vortex gently until the GA3 is fully dissolved.
-
Dilution: Transfer the dissolved GA3 solution to a sterile volumetric flask. Rinse the original container with sterile distilled water and add the rinse to the volumetric flask to ensure all the GA3 is transferred.
-
Final Volume: Add sterile distilled water to the volumetric flask to reach the final desired volume.
-
Mixing: Mix the solution thoroughly by inverting the flask several times.
-
Sterilization (Optional): If a sterile stock solution is required, filter it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. For short-term storage, the solution can be kept at 4°C.
Protocol 2: Determination of GA3 Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of GA3. The specific parameters may need to be optimized for your HPLC system.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
GA3 reference standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a mixture of methanol and acidified water (e.g., 0.1% phosphoric acid or formic acid). A typical gradient could be 35:65 (v/v) methanol:acidified water. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a series of standard solutions of GA3 of known concentrations by dissolving the reference standard in the mobile phase.
-
Sample Preparation: Dilute your GA3 stock solution with the mobile phase to a concentration that falls within the range of your standard curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to 210 nm or 254 nm.
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution.
-
Record the chromatograms.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the GA3 standards against their known concentrations.
-
Determine the concentration of GA3 in your sample by comparing its peak area to the standard curve.
-
Visualizations
References
Gibberellin GA3 Solubility and Application Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and application of Gibberellin GA3 powder.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in water?
A1: Gibberellic acid (GA3) has very low solubility in water, typically around 5 g/L.[1] It is common for the powder to not dissolve completely when added directly to water, especially at higher concentrations.[2]
Q2: What is the recommended method for dissolving GA3 powder?
A2: The standard and most effective method is to first create a slurry or concentrated solution in a small amount of an organic solvent before diluting it with water.[2][3] This ensures complete dissolution and bioavailability of the hormone.
Q3: Which solvents can be used to dissolve GA3 powder?
A3: Several organic solvents are effective for dissolving GA3. The choice of solvent may depend on the specific experimental requirements and downstream applications. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
A dilute aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)[4]
Q4: How does pH affect the solubility and stability of GA3?
A4: GA3 solubility is influenced by pH. It is more soluble in weakly alkaline solutions.[7] However, for stability, especially in aqueous solutions, a slightly acidic to neutral pH is generally preferred. GA3 is more stable under acidic conditions and can decompose in alkaline solutions.[7][8] The half-life of GA3 in aqueous solution varies with pH, with the lowest half-life (faster degradation) observed at pH 8.0.[9]
Q5: What is a typical stock solution concentration for GA3 and how do I prepare it?
A5: A common stock solution concentration is 1000 parts per million (ppm), which is equivalent to 1 mg/mL.[10][11] To prepare a 1000 ppm stock solution, you would dissolve 100 mg of GA3 powder in a final volume of 100 mL. A detailed protocol is provided in the "Experimental Protocols" section.
Q6: How should I store GA3 powder and prepared solutions?
A6:
-
Powder: Store GA3 powder in a cool, dry, and dark place.[2] When stored properly, the powder can be stable for up to two years.[12]
-
Solutions: Aqueous solutions of GA3 are less stable than the powder form.[13] It is recommended to prepare fresh solutions for each experiment.[12] If storage is necessary, refrigerate the solution at 2-8°C and use it within a few days.[13] For longer-term storage, stock solutions in organic solvents can be stored at -20°C.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: Precipitate forms after adding the GA3-solvent mixture to water.
-
Possible Cause 1: Insufficient mixing. The concentrated GA3 solution was not dispersed quickly enough in the water, leading to localized high concentrations and precipitation.
-
Solution: Stir the water vigorously while slowly adding the GA3-solvent mixture.[6]
-
-
Possible Cause 2: Solvent to water ratio. The volume of organic solvent used was too high relative to the final volume of the aqueous solution.
-
Possible Cause 3: Water quality. The use of hard water or water with high mineral content can sometimes lead to precipitation.
-
Solution: Use distilled or deionized water to prepare your solutions for best results.[13]
-
Issue 2: Inconsistent or no biological effect observed in experiments.
-
Possible Cause 1: Incomplete dissolution of GA3. If the GA3 powder is not fully dissolved, the actual concentration of the active hormone in the solution will be lower than calculated.
-
Solution: Ensure the powder is completely dissolved in the initial solvent before diluting with water. Visually inspect the solution for any undissolved particles.
-
-
Possible Cause 2: Incorrect concentration. The concentration of GA3 may be too low to elicit a response or so high that it becomes inhibitory.
-
Solution: Perform a dose-response experiment with a range of concentrations (e.g., 250 ppm, 500 ppm, 1000 ppm) to determine the optimal concentration for your specific application.[12]
-
-
Possible Cause 3: Degradation of GA3. The GA3 solution may have degraded due to improper storage (e.g., exposure to light, high temperatures, or alkaline pH).
-
Solution: Always prepare fresh solutions for immediate use.[12] If you must store a solution, keep it refrigerated and in the dark.
-
-
Possible Cause 4: Plant insensitivity. Some plant varieties, particularly certain dwarf mutants, may be insensitive to GA3 due to mutations in their gibberellin signaling pathway.[15]
-
Solution: Verify the GA responsiveness of your plant material. If it is a known GA-insensitive mutant, exogenous application of GA3 will not produce the expected effect.[15]
-
Data Presentation
Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~5 g/L (Slightly soluble) | [1] |
| Ethanol (B145695) | ~5 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [5] |
| Acetone | Soluble | [7] |
| Methanol | Soluble | [7] |
| 1N Potassium Hydroxide (KOH) | Soluble | [4] |
Table 2: Stability of Gibberellic Acid (GA3) in Aqueous Solution
| pH | Half-life (at room temperature) | Stability | Reference |
| 2.0 - 3.3 | ~24.6 days | Most Stable | |
| 5.0 | - | Stable | |
| 7.0 | - | Less Stable | [16] |
| 8.0 | ~16.1 days | Least Stable | [9] |
Experimental Protocols
Protocol 1: Preparation of a 1000 ppm (1 mg/mL) GA3 Stock Solution
Materials:
-
Gibberellic Acid (GA3) powder
-
Ethanol (95% or absolute) or Isopropyl Alcohol (99%)
-
Distilled or deionized water
-
50 mL or 100 mL volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Weigh 50 mg of GA3 powder and transfer it to the 50 mL volumetric flask.
-
Add a small volume of ethanol or isopropyl alcohol (e.g., 1-2 mL) to the flask.[14]
-
Gently swirl or sonicate the flask until the GA3 powder is completely dissolved. Ensure no solid particles are visible.
-
Once the powder is fully dissolved, add distilled water to the flask, bringing the total volume up to the 50 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. If using a magnetic stirrer, stir for several minutes.
-
Label the flask clearly with "Gibberellic Acid (GA3) 1000 ppm Stock Solution" and the date of preparation.
-
Store the stock solution in a refrigerator at 2-8°C for short-term use. For longer-term storage, it is advisable to prepare the stock in an organic solvent and store at -20°C.
Protocol 2: Dwarf Rice Bioassay for GA3 Activity (Micro-drop Method)
This bioassay is a sensitive method to determine the biological activity of GA3 solutions.[1]
Materials:
-
Dwarf rice seeds (e.g., 'Tan-ginbozu' variety)
-
GA3 solutions of various concentrations (and a control solution without GA3)
-
Petri dishes
-
Filter paper
-
Forceps
-
Micropipette (1 µL capacity)
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize the dwarf rice seeds (e.g., with a short wash in 70% ethanol followed by a soak in a dilute bleach solution and several rinses with sterile distilled water).
-
Place the sterilized seeds on moist filter paper in petri dishes.
-
Incubate the seeds in the dark at a constant temperature (e.g., 30-32°C) for 2 days to allow for germination.[1]
-
-
Seedling Preparation:
-
Select uniformly germinated seedlings and transfer them to a new petri dish with moist filter paper.
-
Grow the seedlings in a growth chamber under continuous light at a controlled temperature (e.g., 30°C) for 2 days.
-
-
GA3 Application:
-
Using a micropipette, apply a small droplet (e.g., 1 µL) of the GA3 test solution to the junction between the first and second leaves of each seedling.[1]
-
-
Incubation and Measurement:
-
Return the seedlings to the growth chamber and continue to grow them under the same controlled conditions for another 3-4 days.
-
After the incubation period, carefully measure the length of the second leaf sheath for each seedling.
-
-
Data Analysis:
-
Calculate the average length of the second leaf sheath for each GA3 concentration and the control.
-
Plot the increase in leaf sheath length against the logarithm of the GA3 concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Gibberellin (GA3) Signaling Pathway.
Caption: Experimental Workflow for Dissolving GA3 Powder.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. soaknbeans.com [soaknbeans.com]
- 7. CN102246756A - Method for purifying this compound and preparing water-soluble pulvis of this compound - Google Patents [patents.google.com]
- 8. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gibberellic Acid [jlhudsonseeds.net]
- 11. Friday’s seeds with the GA3 – Botanically Inclined – Seed Adventures [botanicallyinclined.org]
- 12. nbinno.com [nbinno.com]
- 13. manuals.plus [manuals.plus]
- 14. sciencebuddies.org [sciencebuddies.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Gibberellin GA3 in Plant Experiments
Welcome to the technical support center for researchers utilizing Gibberellin GA3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common off-target effects and experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Poor Seed Germination
-
Symptom: Seeds treated with GA3 show low or erratic germination rates.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Concentration | An inappropriate concentration of GA3 can inhibit germination. Perform a dose-response experiment with a range of concentrations (e.g., 250 ppm, 500 ppm, 1000 ppm) to determine the optimal level for your specific plant species.[1] |
| Improper Soaking Time | Soaking seeds for too long can cause damage, while insufficient soaking may not allow for adequate GA3 absorption. Adhere to a standardized soaking time, typically 24 hours, ensuring seeds are fully submerged.[1] |
| Seed Viability | The seeds may be old or non-viable. Conduct a germination test on an untreated control group to confirm viability before GA3 application.[1] |
| Inadequate Solution Preparation | GA3 powder may not have fully dissolved, leading to an inaccurate concentration. Ensure complete dissolution by using distilled water and, if necessary, a few drops of rubbing alcohol or ethanol (B145695).[1][2] Always use freshly prepared solutions.[1] |
Issue 2: Abnormal Plant Growth (Etiolation or Stunted Growth)
-
Symptom: Seedlings or plants exhibit excessively long, thin, and weak stems (etiolation) or, conversely, stunted development.[1]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-application | High concentrations of GA3 are a common cause of abnormal growth.[1] If etiolation is observed, reduce the GA3 concentration in subsequent experiments. |
| Species-Specific Sensitivity | Different plant species have varying sensitivities to GA3. Consult scientific literature for recommended concentrations for your specific plant.[1] |
| Inappropriate Application Timing | Applying GA3 at the wrong developmental stage can lead to undesirable growth patterns. Ensure the application timing aligns with the intended physiological response (e.g., vegetative growth promotion).[1] |
Issue 3: Lack of Plant Response to Foliar Sprays
-
Symptom: Plants show no discernible effects (e.g., increased flowering, fruit set, or vegetative growth) after being treated with a GA3 foliar spray.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Concentration | The applied concentration may be too low to elicit a response.[1] |
| Poor Spray Coverage | Ensure the spray solution thoroughly covers all plant surfaces. |
| Environmental Conditions | Extreme temperatures and intense sunlight can degrade GA3 and reduce its efficacy. Apply GA3 during cooler parts of the day, such as early morning.[3] |
| Degraded Solution | GA3 solutions can lose potency over time, especially if not stored properly. Use freshly prepared solutions for each experiment.[1] |
Issue 4: Flower Malformation or Abortion
-
Symptom: Application of GA3 leads to deformed flowers or an increase in flower drop (abortion).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High GA3 Concentration | Excessive GA3 concentrations can induce flower abnormalities.[4] |
| Hormonal Imbalance | GA3 can interact with other plant hormones, such as cytokinins, affecting flower development. In some cases, co-application with a cytokinin like 6-benzyladenine (BA) can prevent GA3-induced flower deformation.[4] |
| Species and Cultivar Sensitivity | The response to GA3 can vary significantly between different species and even cultivars of the same species.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of GA3?
A1: The most frequently observed off-target effects include abnormal growth patterns like excessive stem elongation (lodging) or stunting, inconsistent seed germination, and flower or fruit abnormalities.[1][6] The specific effect and its severity are highly dependent on the GA3 concentration, the plant species, and the developmental stage at the time of application.
Q2: How can I mitigate the excessive stem elongation (lodging) caused by GA3?
A2: To counteract lodging, you can try reducing the GA3 concentration. In some cases, providing physical support like stakes or trellises can help manage the elongated stems.[6] Another approach is to use plant growth regulators (PGRs) that inhibit gibberellin synthesis, resulting in shorter, sturdier stems.[6] Applying GA3 to dwarf or lodging-resistant varieties can also be a strategic way to achieve desired effects without the negative consequences of lodging.[6]
Q3: Can GA3 affect the chlorophyll (B73375) content of leaves?
A3: Yes, GA3 application can lead to a decrease in chlorophyll content per leaf area, resulting in paler leaves.[7] This is often due to a "dilution" effect, where the leaves expand rapidly, but chlorophyll synthesis does not keep pace.[7] However, some studies have shown that under certain conditions and at optimal concentrations, GA3 can enhance chlorophyll content by retarding its degradation.[8]
Q4: How does GA3 interact with other plant hormones?
A4: GA3 has complex interactions with other phytohormones. It often acts antagonistically with abscisic acid (ABA), with GA promoting processes like germination and growth while ABA inhibits them.[9] GA3 can also interact with auxins to regulate cell expansion and with cytokinins to influence flower development.[4][9] Understanding these hormonal crosstalks is crucial for interpreting experimental results.
Quantitative Data Summary
The following tables summarize the quantitative effects of different GA3 concentrations on various plant species as reported in the literature.
Table 1: Effect of GA3 on Tomato (cv. Srijana) Growth and Yield
| GA3 Concentration (ppm) | Plant Height (cm at 60 DAT) | Number of Flower Clusters (per plant at 60 DAT) | Number of Fruits (per plant at 60 DAT) | Fruit Yield (ton/ha) |
| 0 (Control) | - | 9.45 | 28.85 | 19.88 |
| 20 | - | - | - | - |
| 30 | - | - | - | 28.4 |
| 40 | - | - | - | 36.0 |
| 50 | - | 16.25 | 46.55 | 46.0 |
Data extracted from a field experiment on tomato cv. Srijana.[3]
Table 2: Effect of GA3 on French Bean Growth and Yield
| GA3 Concentration (ppm) | Plant Height (cm at 58 DAS) | Number of Leaves (per plant at 48 DAS) | Seed Yield ( g/plant ) | 1000-seed Weight (g) |
| 0 (Control) | 38.67 | 11.33 | - | 213.50 |
| 30 | 51.17 | 12.67 | - | - |
| 50 | 59.40 | 14.00 | - | 235.47 |
| 70 | 59.04 | 13.00 | - | - |
| 90 | 58.93 | 12.67 | - | - |
| 110 | 57.80 | 12.33 | - | - |
DAS: Days After Sowing. Data compiled from a study on French bean.[10]
Table 3: Effect of GA3 on Apple Seedling Growth
| GA3 Concentration (ppm) | Days to Dormancy Break | Establishment Count (%) | Plant Height (cm at 6 weeks) | Number of Leaves (at 6 weeks) |
| 0 (Control) | 40.65 | 67.22 | - | - |
| 10 | 38.30 | 93.88 | - | - |
| 15 | 23.00 | 93.89 | 12.88 | 13.66 |
Data from a study on the effect of GA3 on apple seed dormancy and seedling growth.[8]
Experimental Protocols
Protocol 1: Preparation of GA3 Stock and Working Solutions
-
Stock Solution (e.g., 1000 ppm):
-
Weigh 100 mg of GA3 powder.
-
Dissolve the powder in 2-5 mL of a suitable solvent like ethanol or isopropanol. GA3 has low solubility in water alone.
-
Transfer the dissolved GA3 to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with distilled water.
-
Store the stock solution in a dark, refrigerated container. It is recommended to use fresh solutions, but stock solutions can be stored for a short period.
-
-
Working Solutions:
-
Prepare a dilution series from the stock solution to achieve the desired experimental concentrations (e.g., 10 ppm, 50 ppm, 100 ppm).
-
Use the formula: C1V1 = C2V2 (where C1 is the stock concentration, V1 is the volume of stock to use, C2 is the desired working concentration, and V2 is the final volume of the working solution).
-
Always use distilled water for dilutions.
-
Protocol 2: Standard Seed Germination Assay
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination (e.g., a 10-minute soak in 10% bleach, followed by 3-5 rinses with sterile distilled water).
-
Treatment Application:
-
Place sterile filter paper in petri dishes.
-
Arrange a set number of seeds on the filter paper.
-
Add the prepared GA3 working solution (or control solution) to saturate the filter paper.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation: Place the petri dishes in a growth chamber with controlled temperature and light conditions suitable for the plant species.
-
Data Collection:
-
Record the number of germinated seeds (radicle emergence) daily for a predetermined period (e.g., 7-14 days).
-
Calculate the germination percentage for each treatment.
-
Protocol 3: Assessment of Morphological Changes
-
Plant Growth: Grow plants under controlled conditions and apply GA3 treatments at the desired developmental stage and concentration.
-
Data Measurement:
-
Stem Elongation: Measure the height of the main stem from the soil surface to the apical meristem at regular intervals.
-
Leaf Area: Use a leaf area meter or image analysis software to determine the area of fully expanded leaves.
-
Flower and Fruit Morphology: Document any changes in the shape, size, and number of flowers and fruits. For detailed analysis, use calipers for measurements and a dissecting microscope for observing structural changes.
-
-
Data Analysis: Compare the measurements between treated and control plants using appropriate statistical methods.
Visualizations
This compound Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Navigating Variability in Gibberellin GA3 Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in plant responses to Gibberellin A3 (GA3). Our aim is to help you achieve consistent and reliable experimental outcomes.
Troubleshooting Guide: Common Issues in GA3 Experiments
Researchers often encounter a range of issues when working with GA3 across different plant species. This guide is designed to help you identify and resolve these common problems.
Table 1: Troubleshooting Common Problems with GA3 Application
| Problem | Potential Causes | Recommended Solutions & Actions |
| No or Poor Plant Response | Incorrect GA3 Concentration: The optimal concentration of gibberellin varies significantly between plant species and developmental stage.[1] | Consult literature for recommended concentration ranges for your specific plant species. If unavailable, perform a dose-response curve starting with a range of concentrations (e.g., 10 µM to 100 µM).[1] |
| Degraded GA3 Solution: Gibberellic acid can degrade in aqueous solutions, especially at alkaline pH or when exposed to light or high temperatures.[1] | Prepare fresh solutions for each experiment. For stock solutions, dissolve GA3 powder in a few drops of ethanol (B145695) or isopropanol (B130326) before adding distilled water and store in the dark at 2-8°C or frozen for long-term storage.[1][2] | |
| Ineffective Application Method: The method of application plays a key role in determining the effectiveness of plant growth regulators.[3] | Ensure thorough coverage for foliar sprays, potentially using a wetting agent. For seed treatments, ensure seeds are fully submerged for the recommended duration.[4] | |
| Plant Insensitivity: The plant species or specific mutant may be insensitive to GA3 due to alterations in the GA signaling pathway (e.g., mutated DELLA proteins or GA receptors).[5][6] | Verify the genetic background of your plant material. If working with a known or suspected GA-insensitive mutant, consider alternative approaches or analytical methods to study the signaling pathway. | |
| Environmental Factors: Light, temperature, and water availability can influence GA biosynthesis and signaling.[3] | Standardize environmental conditions in your growth chambers or greenhouses to ensure consistency between experiments. | |
| Inconsistent or Poor Seed Germination | Incorrect Soaking Time: Insufficient soaking may not allow for adequate GA3 absorption, while excessive soaking can damage the seeds.[4] | Adhere to recommended soaking times, which are typically around 24 hours for many species.[4] |
| Suboptimal Concentration: Concentrations that are too low may not break dormancy, while excessively high concentrations can be inhibitory.[4] | Conduct a dose-response experiment with concentrations ranging from 250 ppm to 1000 ppm to determine the optimal level for your specific seed type.[4] | |
| Low Seed Viability: Old or improperly stored seeds may not be viable, regardless of GA3 treatment.[4] | Perform a germination test on untreated seeds to confirm their viability before conducting your experiment.[4] | |
| Abnormal Plant Growth (e.g., Etiolation, Stunted Growth) | Over-application of GA3: Excessive concentrations can lead to abnormally tall and spindly seedlings that may not be viable.[1] | Reduce the GA3 concentration in subsequent experiments. Consult literature for species-specific recommendations.[4] |
| Endogenous Hormone Imbalance: Exogenous GA3 application can disrupt the natural balance of other plant hormones.[7] | Consider measuring other phytohormones to understand the broader physiological impact of your GA3 treatment. |
Frequently Asked Questions (FAQs)
Q1: Why do different plant species respond so differently to the same concentration of GA3?
The variability in GA3 response across plant species is a complex issue stemming from several factors:
-
Endogenous GA Levels: Different species and even different developmental stages within the same species have varying levels of bioactive gibberellins (B7789140).[7]
-
GA Signaling Pathway Components: The number and function of key signaling components like DELLA proteins and GID1 receptors can vary. For instance, Arabidopsis has five DELLA proteins, while rice has only one.[8][9] This variation in repressive capacity can significantly alter the response to exogenous GA3.
-
Metabolism and Deactivation: The rate at which different species metabolize and deactivate GA3 can influence the duration and intensity of the response.
Q2: How can I prepare a stable GA3 stock solution?
Gibberellic acid does not dissolve well in water alone and can degrade in aqueous solutions.[1] To prepare a stable stock solution:
-
Weigh the desired amount of GA3 powder.
-
Dissolve the powder in a small amount of ethanol or isopropanol.[1][2]
-
Once dissolved, add distilled water to reach the final desired volume.[1]
-
Store the stock solution in a dark, cool environment (2-8°C) for short-term use or freeze it for long-term storage.[1] Always prepare fresh working solutions from the stock for each experiment.
Q3: What are DELLA proteins and how do they affect GA3 response?
DELLA proteins are nuclear-localized transcriptional regulators that act as master repressors of gibberellin signaling.[10] In the absence of GA, DELLA proteins restrain plant growth.[11] When GA3 is present, it binds to its receptor, GID1, which then leads to the degradation of DELLA proteins via the 26S proteasome pathway.[10][12] The removal of these repressors allows for the expression of GA-responsive genes that promote growth and development.[12] Mutations in DELLA proteins that prevent their degradation can lead to a GA-insensitive dwarf phenotype.[13][14]
Q4: Can I mix GA3 with other plant hormones in my experiments?
Yes, it is possible to mix GA3 with other phytohormones like auxins or cytokinins. However, interactions between hormones can be synergistic or antagonistic.[15] It is highly recommended to first test any hormonal combinations on a small subset of plants to observe the effects before proceeding with a large-scale experiment.
Q5: What are some common GA3 concentrations used for different applications?
The optimal GA3 concentration is highly dependent on the plant species, the intended application, and the method of application. The following table provides some general ranges reported in the literature.
Table 2: General Concentration Ranges of GA3 for Various Applications
| Application | Plant Type / Species | Typical Concentration Range | Reference |
| Seed Germination | General | 100 - 500 ppm | [15] |
| Helianthus annuus (Sunflower) | 500 - 1000 ppm | [16] | |
| Helianthus petiolaris (Prairie Sunflower) | 250 - 1000 ppm | [16] | |
| Soybean | 3.5 mg/L (ppm) | [17] | |
| Cotton | 20 mg/L (ppm) | [17] | |
| Promoting Flowering | Statice ('Midnight Blue') | 400 - 2000 ppm | [18] |
| Statice ('Iceberg') | 500 ppm | [18] | |
| Increasing Fruit Set | Grapes | 40 - 80 mg/L (ppm) | [17] |
| Increasing Plant Height | Alfalfa | 25 - 100 mg/L (ppm) | [17] |
| Improving Seed Yield | Cauliflower | 200 ppm | [19] |
Note: These are general guidelines. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions and plant species.
Experimental Protocols & Methodologies
Standard Protocol for GA3 Seed Germination Assay
This protocol provides a general framework for assessing the effect of GA3 on seed germination.[1]
-
Preparation of GA3 Stock Solution (e.g., 1000 ppm):
-
Weigh 10 mg of GA3 powder.
-
Dissolve the powder in a few drops of ethanol or isopropanol in a 10 mL volumetric flask.
-
Add distilled water to bring the total volume to 10 mL and mix thoroughly.
-
-
Preparation of Working Solutions:
-
Create a dilution series from the stock solution to test a range of concentrations (e.g., 100 ppm, 250 ppm, 500 ppm).
-
Use distilled water for all dilutions. Prepare a control solution with distilled water (and a corresponding amount of alcohol if used in the stock).
-
-
Seed Sterilization and Treatment:
-
Surface sterilize seeds to prevent microbial contamination (e.g., a 10-minute soak in 10% bleach, followed by 3-5 rinses with sterile distilled water).
-
Place sterile filter paper in petri dishes.
-
Arrange the sterilized seeds on the filter paper.
-
Add enough of the respective GA3 working solution or control solution to saturate the filter paper.
-
-
Incubation and Data Collection:
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes under controlled conditions (e.g., specific temperature and light cycle).
-
Record the number of germinated seeds at regular intervals.
-
Dwarf Rice (Micro-drop) Bioassay
This is a highly sensitive bioassay for quantifying gibberellin activity by measuring the elongation of the second leaf sheath in dwarf rice seedlings.[12]
-
Plant Material: Use seeds of a dwarf rice variety such as 'Tan-ginbozu'.
-
Seedling Preparation: Germinate and grow the rice seedlings under controlled light and temperature conditions.
-
GA3 Application: Apply a small, precise volume (micro-drop) of the test solutions with varying GA3 concentrations to the junction of the first and second leaves of the seedlings.
-
Incubation: Grow the seedlings for an additional 3-4 days under controlled conditions (e.g., 30°C, continuous light).
-
Measurement: Measure the length of the second leaf sheath.
-
Analysis: Plot the increase in leaf sheath length against the logarithm of the GA3 concentration to generate a dose-response curve.
Quantification of Endogenous Gibberellins
For in-depth studies, quantifying the endogenous levels of GA3 and other gibberellins can be crucial. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying phytohormones.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for both quantification and identification of gibberellins due to its high selectivity and sensitivity.[21][22]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that can be used for quantification, though it may have limitations in specificity.[22]
Visualizing Key Concepts
Gibberellin (GA3) Signaling Pathway
Caption: Simplified Gibberellin (GA3) signaling pathway leading to gene transcription.
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References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Identification and characterization of gibberellin-insensitive mutants selected from among dwarf mutants of rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivative Alleles of the Arabidopsis Gibberellin-Insensitive (gai) Mutation Confer a Wild-Type Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. benchchem.com [benchchem.com]
- 13. Update on Gibberellin Signaling. A Tale of the Tall and the Short - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The DELLA Domain of GA INSENSITIVE Mediates the Interaction with the GA INSENSITIVE DWARF1A Gibberellin Receptor of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Choose the Best Gibberellic Acid GA3 for Plant Growth Enhancement [plantin.alibaba.com]
- 16. phytologia.org [phytologia.org]
- 17. Plant Growth Promoter- Gibberellic acid GA3 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 18. journals.flvc.org [journals.flvc.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 22. researchgate.net [researchgate.net]
Gibberellin GA3 Technical Support Center: Understanding the Impact of pH on Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Gibberellin A3 (GA3). A primary focus is the critical impact of solution pH on the stability, solubility, and biological efficacy of GA3.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of Gibberellin A3 in aqueous solutions?
A1: The pH of an aqueous solution significantly impacts the stability of GA3. GA3 is most stable in acidic to slightly acidic conditions. As the pH becomes neutral and increasingly alkaline, the rate of degradation increases substantially. In alkaline solutions, GA3 undergoes hydrolysis and rearrangement to form less biologically active compounds, such as iso-GA3 and gibberellenic acid.[1][2] It is recommended to keep the pH of GA3 solutions below 8.0 to maintain its activity.[2]
Q2: What is the optimal pH for dissolving and storing GA3 solutions?
A2: For optimal stability, GA3 solutions should be prepared and stored in a slightly acidic buffer (around pH 3.3 to 5.0).[3][4] While GA3 can be dissolved in phosphate (B84403) buffer at pH 6.2, its long-term stability is greater at lower pH values.[5] For immediate use, dissolution in distilled water is common, often aided by a few drops of a solvent like ethanol (B145695) or a base like potassium hydroxide (B78521) (KOH) to overcome its low water solubility.[5][6] However, if a base is used, the final pH should be adjusted back to the acidic range if the solution is to be stored.
Q3: My GA3 powder is not dissolving in water. What should I do?
A3: Gibberellic acid has low solubility in water.[5] To aid dissolution, you can first make a stock solution by dissolving the GA3 powder in a small amount of an organic solvent such as ethanol, isopropanol (B130326) (rubbing alcohol), or dimethyl sulfoxide (B87167) (DMSO).[6][7] This stock solution can then be diluted with distilled water to the desired final concentration. Alternatively, adding a few drops of a dilute base like 1N KOH can help dissolve the powder; however, be mindful that a high pH will accelerate its degradation.[5] For some applications, commercially available "quick-dissolve" formulations of GA3 may be more convenient.
Q4: I prepared a GA3 solution and stored it at room temperature for a week. Is it still effective?
A4: It is highly likely that the efficacy of your GA3 solution has decreased significantly. Aqueous solutions of GA3 are not stable for long periods at room temperature, especially if the pH is neutral or alkaline.[8] It is strongly recommended to prepare fresh GA3 solutions for each experiment.[8][9] If short-term storage is necessary, the solution should be kept refrigerated (2-8°C) and used within a few days.[8]
Q5: Can I use tap water to prepare my GA3 solution?
A5: While tap water can sometimes be used, it is not recommended for preparing GA3 solutions for research purposes.[10] Tap water can contain impurities and have a variable pH, which can affect the solubility and stability of GA3. For consistent and reliable results, it is best to use distilled or deionized water.[9]
Data Presentation
Table 1: pH-Dependent Stability of Gibberellin A3 in Aqueous Solution
This table summarizes the degradation kinetics of GA3 at various pH levels, illustrating the significant impact of pH on its stability.
| pH | Half-life (t1/2) in days | Stability |
| 2.0 | 24.6 | Relatively High |
| 3.3 | 24.6 | Highest |
| 5.0 | - | - |
| 7.0 | - | - |
| 8.0 | 16.1 | Lowest |
Data synthesized from studies on the transformation kinetics of GA3 in ultrapure water.[3][11] The half-life indicates the time it takes for 50% of the GA3 to degrade. Note that biological inactivation can occur more rapidly than chemical degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response to GA3 Treatment
-
Potential Cause: Incorrect solution pH leading to GA3 degradation.
-
Troubleshooting Step: Measure the pH of your GA3 solution. If it is neutral or alkaline (pH > 7), prepare a fresh solution using a slightly acidic buffer (e.g., pH 4.0-5.0). Always use freshly prepared solutions for optimal results.[9]
-
-
Potential Cause: Improper solution preparation resulting in undissolved GA3.
-
Troubleshooting Step: Ensure the GA3 powder is fully dissolved. Use a small amount of ethanol or isopropanol to first dissolve the powder before adding it to the water.[6] Visually inspect the solution for any particulate matter before application.
-
-
Potential Cause: Incorrect concentration of GA3.
-
Troubleshooting Step: Double-check your calculations for the desired concentration (often in ppm or mg/L). Perform a dose-response experiment with a range of concentrations to determine the optimal level for your specific application.[9]
-
-
Potential Cause: Degraded GA3 stock powder.
-
Troubleshooting Step: Store GA3 powder in a cool, dry, and dark place.[8] If you suspect the powder has degraded, purchase a new batch and compare its efficacy to the old stock.
-
Issue 2: Precipitate Forms in the GA3 Solution Upon Standing
-
Potential Cause: Recrystallization of GA3 due to low water solubility.
-
Troubleshooting Step: This can occur if an organic solvent was not used to aid initial dissolution, or if the concentration is too high for the aqueous solvent to maintain it in solution.[5] Try preparing a more dilute solution or using a small amount of a co-solvent like ethanol.
-
-
Potential Cause: Reaction with components in a complex medium.
-
Troubleshooting Step: If you are adding GA3 to a nutrient-rich culture medium, some components may react with the GA3, causing precipitation. Prepare a concentrated stock solution of GA3 and add it to the final medium just before use, ensuring rapid mixing.
-
Experimental Protocols
Protocol: Evaluating the Efficacy of Gibberellin A3 at Different pH Levels Using a Seed Germination Bioassay
This protocol outlines a method to assess how the pH of the treatment solution affects the biological activity of GA3, using seed germination as a quantifiable endpoint.
1. Materials:
- Gibberellic Acid (GA3) powder
- Distilled or deionized water
- Ethanol (95%) or 1N Potassium Hydroxide (KOH) for initial dissolution
- Buffer solutions (e.g., citrate (B86180) buffer for pH 4.0 and 5.0; phosphate buffer for pH 6.0, 7.0, and 8.0)
- Seeds known to respond to GA3 (e.g., lettuce, Arabidopsis, or dwarf pea varieties)
- Petri dishes (9 cm diameter)
- Filter paper (Whatman No. 1 or equivalent)
- Sterile forceps
- Growth chamber or incubator with controlled temperature and light conditions
- pH meter
2. Preparation of GA3 Stock Solution (e.g., 1000 ppm): a. Weigh 100 mg of GA3 powder. b. Place the powder in a 100 mL volumetric flask. c. Add a minimal amount of 95% ethanol (e.g., 1-2 mL) to dissolve the powder completely. d. Bring the volume up to 100 mL with distilled water. This is your 1000 ppm stock solution. Store in the dark at 4°C for no more than a few days.
3. Preparation of Buffered GA3 Treatment Solutions: a. Prepare a series of buffer solutions at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). b. For each pH value, create a working solution of GA3 (e.g., 100 ppm) by diluting the stock solution with the respective buffer. For example, to make 10 mL of 100 ppm GA3 at pH 4.0, add 1 mL of the 1000 ppm stock solution to 9 mL of pH 4.0 buffer. c. Prepare a control solution for each pH value consisting of the buffer alone with the same amount of ethanol that was used in the GA3 solutions.
4. Seed Sterilization and Plating: a. Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds in 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20, and then rinse thoroughly with sterile distilled water. b. Place two layers of sterile filter paper in each petri dish. c. Pipette 5 mL of the appropriate buffered GA3 solution or control solution onto the filter paper in each dish. d. Using sterile forceps, place a predetermined number of seeds (e.g., 25-50) evenly spaced on the moist filter paper. e. Seal the petri dishes with parafilm to maintain humidity.
5. Incubation and Data Collection: a. Place the petri dishes in a growth chamber with controlled conditions suitable for the chosen seed species (e.g., 25°C with a 16-hour light/8-hour dark cycle). b. Record the number of germinated seeds (defined by radicle emergence) daily for a set period (e.g., 7-14 days). c. Calculate the germination percentage for each treatment and control at each pH.
6. Data Analysis: a. Plot the germination percentage against the pH for both the GA3-treated and control groups. b. Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in GA3 efficacy at different pH levels.
Mandatory Visualizations
Caption: Relationship between solution pH and GA3 stability.
Caption: Troubleshooting workflow for poor GA3 efficacy.
Caption: Simplified gibberellin (GA) signaling pathway.
References
- 1. Study on the Regulatory Effects of GA3 on Soybean Internode Elongation [mdpi.com]
- 2. Buffers for Biochemical Reactions [promega.com]
- 3. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 4. csa.ru.ac.bd [csa.ru.ac.bd]
- 5. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 6. banglajol.info [banglajol.info]
- 7. avantorsciences.com [avantorsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researcherslinks.com [researcherslinks.com]
Technical Support Center: Improving Gibberellin GA3 Uptake in Woody Plant Species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the application of Gibberellin A3 (GA3) to woody plant species.
Frequently Asked Questions (FAQs)
Q1: What is Gibberellin GA3 and what are its primary functions in woody plants?
Gibberellic acid (GA3) is a naturally occurring plant hormone that regulates various developmental processes.[1][2] In woody plants, its key functions include promoting stem elongation, seed germination, flowering, and fruit development.[1][3][4] It can also play a role in breaking seed dormancy and overcoming certain environmental stresses.[1] Some studies indicate that gibberellins (B7789140) can influence shoot branching and xylogenesis (wood formation).[5][6]
Q2: What are the common methods for applying GA3 to woody plants?
There are three primary methods for applying GA3 to plants:
-
Foliar Spray: The GA3 solution is sprayed directly onto the leaves.[1] This is a common method for promoting vegetative growth and flowering.[1]
-
Soil Drench: The GA3 solution is applied to the soil around the base of the plant to be taken up by the roots.[1]
-
Seed Treatment: Seeds are soaked in a GA3 solution before planting to break dormancy and improve germination rates.[1]
Q3: How do I properly prepare a this compound solution?
GA3 powder does not readily dissolve in water. To prepare a solution, first dissolve the required amount of GA3 powder in a small amount of ethanol (B145695) or isopropanol (B130326).[7][8] Once dissolved, add this concentrate to distilled water to achieve the final desired concentration.[1][7] It is recommended to use freshly prepared solutions, as GA3 can degrade in aqueous solutions.[7]
Q4: When is the best time to apply GA3 to woody plants?
The timing of application is critical and depends on the desired outcome.[2] For promoting vegetative growth, applications should be made during active growth periods. For influencing flowering or fruit set, applications should be timed around specific developmental stages, such as before full bloom.[9] For breaking dormancy, treatments are often applied before the expected budding period. It is crucial to avoid application during periods of extreme heat or intense sunlight, as this can reduce efficacy.[10][11]
Q5: Are surfactants necessary for foliar application of GA3?
Surfactants, or wetting agents, can significantly improve the efficacy of foliar-applied GA3 by reducing surface tension and enhancing absorption through the leaf cuticle.[12] Studies on sour cherry have shown that some surfactants can increase GA3 penetration by several folds compared to GA3 applied alone. The choice of surfactant is important, as some can be more effective than others, and some may even reduce uptake.
Troubleshooting Guide
Problem: No observable response after GA3 application to a woody plant.
-
Potential Cause 1: Inactive GA3 Solution
-
Explanation: Gibberellic acid can degrade in aqueous solutions, especially under alkaline conditions.[7] If the solution was prepared incorrectly, stored for too long, or exposed to improper conditions, it may have lost its biological activity.[10]
-
Solution: Always prepare fresh GA3 solutions for each experiment.[7] If a stock solution must be stored, keep it in the dark at 2-6°C or frozen.[7] Ensure the GA3 powder is fully dissolved using a small amount of ethanol before diluting with distilled water.[7][8]
-
-
Potential Cause 2: Inadequate Concentration
-
Explanation: The optimal GA3 concentration varies widely depending on the plant species, its developmental stage, and the intended effect.[1][10] An insufficient concentration may not trigger a response.[10]
-
Solution: Consult scientific literature for recommended concentration ranges for your specific woody species. If no data is available, conduct a dose-response experiment with a range of concentrations (e.g., 10 ppm to 500 ppm) to determine the optimal level for your experimental goals.[7][10]
-
-
Potential Cause 3: Poor Uptake/Penetration
-
Explanation: The waxy cuticle on the leaves of many woody species can act as a barrier to GA3 absorption. For foliar sprays, poor coverage or application to only the upper (adaxial) leaf surface, which often has lower absorption rates, can limit uptake.[10][13]
-
Solution:
-
Incorporate a non-ionic surfactant (e.g., Tween 20, Ortho X-77) into your foliar spray solution to enhance penetration.[13]
-
Ensure thorough spray coverage, including the undersides (abaxial surface) of leaves, which can have significantly higher absorption rates.[13]
-
Apply treatments during cooler parts of the day, like early morning or evening, to slow evaporation and increase contact time.[11]
-
-
-
Potential Cause 4: Plant Dormancy or Stress
-
Explanation: Gibberellins primarily act on actively growing tissues. If the woody plant is in a dormant state or under significant environmental stress (e.g., drought), it may not respond to GA3 application.[1]
-
Solution: Apply GA3 during periods of active growth (e.g., spring flush, post-germination). Ensure plants are adequately watered and not under other environmental stresses.
-
Problem: Application of GA3 results in abnormally tall and spindly growth.
-
Potential Cause: Excessive Concentration
-
Explanation: While GA3 promotes stem elongation, an overly high concentration can lead to excessive, weak, and spindly growth (etiolation), which can make the plant susceptible to damage.[2][7] In some cases, very high concentrations can even inhibit growth.[10][14]
-
Solution: Reduce the GA3 concentration in subsequent applications.[10] Refer to dose-response studies or literature for species-appropriate concentrations. For example, a study on Sesbania aculeata noted that a concentration of 120 mg L-1 was lethal to seedlings, while 100 mg L-1 produced the most significant positive growth effects.[14]
-
Problem: Inconsistent or non-uniform seed germination after GA3 treatment.
-
Potential Cause 1: Improper Soaking Time
-
Explanation: Seeds may not have been soaked long enough to absorb an effective dose of GA3, or conversely, soaked for too long, which could cause damage.[10]
-
Solution: Standardize the soaking time. A 24-hour soak is a common recommendation, but this may need to be optimized for the specific woody plant species and its seed coat characteristics.[1][10]
-
-
Potential Cause 2: Seed Viability or Dormancy Issues
-
Explanation: The seeds themselves may have low viability or a very deep dormancy that GA3 alone cannot overcome.[10] Some woody plant seeds require a period of cold, moist stratification in addition to GA3 treatment.
-
Solution: Conduct a germination test on untreated seeds to confirm viability.[10] Research the specific germination requirements for your species to determine if other pre-treatments, such as stratification, are necessary in conjunction with GA3.
-
Quantitative Data Summary
Table 1: Recommended GA3 Concentrations for Various Effects in Woody and Other Plants
| Plant Type | Desired Effect | GA3 Concentration (ppm or mg/L) | Application Method | Source(s) |
| Fruit Trees (general) | Improve fruit set and size | 10 - 30 mg/L | Foliar Spray | [2] |
| Cherry | Increase fruit size | 20 - 40 ppm | Foliar Spray | [15] |
| Apple ('Anna') | Increase vegetative growth | 250 ppm | Foliar Spray | [9] |
| Birch (Betula platyphylla) | Enhance xylem development | 50 µM (approx. 17.3 ppm) | Foliar Spray | [16] |
| Juvenile Conifers | Hasten maturity | Not specified | Foliar Spray | [17] |
| Sesbania aculeata | Enhance biomass production | 100 mg/L | Foliar Spray | [14] |
Table 2: Effect of Various Surfactants on Foliar GA3 Absorption by Sour Cherry Leaves (Abaxial Surface) over 24 hours
| Surfactant | GA3 Absorption (% of Applied) - 1988 | GA3 Absorption (% of Applied) - 1989 |
| Control (No Surfactant) | 8.5% | 20.2% |
| Ortho X-77 | 45.7% | 42.5% |
| Activator 90 | 33.7% | 41.7% |
| Triton AG-98 | 38.6% | Not Tested |
| Tween 20 | Not Tested | 28.6% |
| Regulaid | 23.6% | 16.8% |
| Silwet L-77 | Not Tested | 10.7% (Reduced uptake) |
| Data synthesized from Knoche et al. (1991) as presented in the search results.[13] |
Experimental Protocols
Protocol 1: Preparation of GA3 Stock and Working Solutions
-
Materials: Gibberellic Acid (GA3) powder, 95-100% Ethanol or Isopropanol, Distilled Water, Volumetric flasks, Magnetic stirrer and stir bar, Analytical balance.
-
Stock Solution (e.g., 1000 ppm): a. Weigh 100 mg of GA3 powder using an analytical balance.[7] b. Transfer the powder to a 100 mL volumetric flask. c. Add a small amount (2-3 mL) of ethanol or isopropanol to the flask and swirl gently until the GA3 powder is completely dissolved.[7][8] d. Once dissolved, add distilled water to bring the total volume to the 100 mL mark.[7] e. Mix the solution thoroughly using a magnetic stirrer. f. Store the stock solution in a labeled, sealed container in the dark at 2-6°C.
-
Working Solutions: a. Prepare working solutions by diluting the stock solution with distilled water. b. Use the formula C1V1 = C2V2 (where C=concentration, V=volume) to calculate the required volume of the stock solution. For example, to make 100 mL of a 50 ppm solution from a 1000 ppm stock: (1000 ppm)(V1) = (50 ppm)(100 mL), so V1 = 5 mL. c. Add 5 mL of the stock solution to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.
Protocol 2: Foliar Application of GA3 to Woody Plant Seedlings
-
Plant Material: Use healthy, uniform, and actively growing woody plant seedlings.
-
Solution Preparation: Prepare the desired GA3 concentration (e.g., 50 µM for birch) as described in Protocol 1.[16] If desired, add a non-ionic surfactant according to the manufacturer's recommendation (often 0.05% to 0.1% v/v).
-
Application: a. Conduct applications in the morning or evening to avoid rapid drying and high temperatures.[11] b. Use a fine-mist sprayer to apply the solution. c. Spray the seedlings until the foliage is thoroughly wet, ensuring coverage of both the upper and lower leaf surfaces (run-off is acceptable). d. Spray a control group of seedlings with a solution containing only distilled water and the same concentration of surfactant (if used).
-
Frequency: The application frequency can vary. Some studies use a single application, while others apply the treatment every two days or every 2-3 weeks.[1][16] The chosen frequency should be consistent across all treatments and controls.
-
Data Collection: Monitor plants for desired effects (e.g., stem height, leaf area, time to flowering) at regular intervals after treatment.
Visualized Pathways and Workflows
Caption: Gibberellin (GA3) signaling pathway.
Caption: A typical experimental workflow for GA3 application.
Caption: A logical flow for troubleshooting GA3 experiments.
References
- 1. juagrisciences.com [juagrisciences.com]
- 2. Gibberellic Acid for Plants: Effect on Plant Growth and Dosage per Litre - Crimson Living [crimson-living.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin Promotes Shoot Branching in the Perennial Woody Plant Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 9. aensiweb.com [aensiweb.com]
- 10. nbinno.com [nbinno.com]
- 11. giberelina.ro [giberelina.ro]
- 12. SURFACTANT INTERACTIONS WITH PLANT GROWTH REGULATORS | International Society for Horticultural Science [ishs.org]
- 13. researchgate.net [researchgate.net]
- 14. isciencepress.com [isciencepress.com]
- 15. smartcherry.world [smartcherry.world]
- 16. Exogenous GA3 Application Enhances Xylem Development and Induces the Expression of Secondary Wall Biosynthesis Related Genes in Betula platyphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vaga.study [vaga.study]
Technical Support Center: Gibberellin GA3 Bioassays - Contamination Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing contamination during Gibberellin GA3 bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a this compound bioassay?
A1: Contamination in GA3 bioassays typically originates from several sources:
-
Airborne spores: Fungal and bacterial spores are ubiquitous in the air and can settle on sterile surfaces if proper aseptic techniques are not followed.[1][2]
-
Contaminated reagents and media: Improperly sterilized water, media, or stock solutions can introduce microorganisms.
-
Inadequate sterilization of equipment: Glassware, forceps, and other instruments that are not properly sterilized can harbor contaminants.
-
Biological material: The seeds (e.g., dwarf rice, barley) used in the bioassays are a primary source of bacterial and fungal contamination.[2][3][4] Common contaminants include species of Alternaria, Aspergillus, Penicillium, and Fusarium on barley and Xanthomonas, Bacillus, and Pantoea on rice.[5][6][7][8]
-
Investigator error: Improper aseptic technique, such as talking or reaching over sterile containers, is a frequent cause of contamination.
Q2: Can I autoclave my media with this compound already added?
A2: No, Gibberellic acid (GA3) is heat-labile and will decompose at the high temperatures used in autoclaving, leading to a loss of biological activity.[5][9][10] The recommended method for sterilizing GA3 solutions is by filtration through a 0.22 µm syringe filter.[9][11] The filter-sterilized GA3 solution should be added to the autoclaved and cooled medium (around 50°C) under aseptic conditions.[9]
Q3: How should I prepare and store my sterile this compound stock solution?
A3: To prepare a sterile GA3 stock solution, dissolve the GA3 powder in a small amount of ethanol (B145695) or isopropanol (B130326) before diluting to the final concentration with sterile distilled water. This is because GA3 is sparingly soluble in water.[12] The solution should then be filter-sterilized. Store the stock solution in a sterile, tightly sealed container in the refrigerator (2-8°C) or for longer-term storage, at -20°C, protected from light.[11][13][14] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure potency.[11] Aqueous solutions of GA3 can lose activity over time, with some sources recommending refrigeration for no more than two weeks.[15]
Q4: What are the best practices for surface sterilizing seeds for bioassays?
A4: The choice of sterilizing agent and the duration of treatment depend on the seed type and the level of contamination. A multi-step approach is often most effective. Common steps include:
-
A pre-wash with detergent and water to remove debris.
-
A brief rinse with 70% ethanol to wet the surface and act as a surfactant.[1][16]
-
Treatment with a primary sterilant such as sodium hypochlorite (B82951) (bleach), calcium hypochlorite, or hydrogen peroxide.[13][17]
-
Thorough rinsing with sterile distilled water to remove any residual sterilizing agent, which could be phytotoxic.[1]
For specific concentrations and durations, refer to the data table in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Contamination appears in the control group (no GA3).
This indicates a problem with the overall aseptic technique or sterilization of materials, independent of the GA3 solution.
Issue 2: Contamination appears only in the GA3-treated groups.
This suggests the contamination is being introduced with the GA3 solution.
Issue 3: Low seed germination or seedling viability after surface sterilization.
This may indicate that the sterilization procedure is too harsh for the seeds.
Experimental Protocols
Protocol 1: Aseptic Preparation of this compound Stock Solution
-
Dissolution: Weigh the desired amount of GA3 powder in a sterile container. Add a small volume of 95% ethanol or isopropanol to dissolve the powder completely.
-
Dilution: Aseptically add sterile, purified water to achieve the final desired stock concentration.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filtration: Dispense the solution through the filter into a sterile storage vessel.
-
Storage: Label the vessel with the concentration and date of preparation. Store at 2-8°C for short-term use (up to two weeks) or at -20°C for longer-term storage.
Protocol 2: Surface Sterilization of Dwarf Rice Seeds
-
Pre-wash: Wash seeds in a mesh bag under running tap water for 10 minutes.
-
Detergent Wash: Agitate the seeds in a 1% detergent solution for 5 minutes, then rinse thoroughly with tap water.
-
Ethanol Rinse: Immerse seeds in 70% ethanol for 1 minute with continuous agitation.[1]
-
Hypochlorite Treatment: Decant the ethanol and immerse the seeds in a 2% sodium hypochlorite solution with a few drops of Tween 20 for 20-30 minutes on a shaker.[11][18]
-
Rinsing: Decant the hypochlorite solution and rinse the seeds 3-5 times with sterile distilled water to remove all traces of the sterilant.[1]
-
Plating: Aseptically transfer the sterilized seeds onto sterile germination medium.
Protocol 3: Surface Sterilization of Barley Grains
-
Pre-wash: Rinse barley grains with distilled water to remove dust and debris.
-
Ethanol Treatment: Briefly immerse the grains in 70% ethanol for 30-60 seconds.[19]
-
Hypochlorite Soak: Transfer the grains to a solution of 1-2% sodium hypochlorite and soak for 10-15 minutes with occasional swirling.
-
Sterile Water Rinse: Thoroughly wash the grains with several changes of sterile distilled water.
-
Drying: Blot the seeds dry on sterile filter paper before use in the bioassay.
Data Presentation
Table 1: Common Chemical Agents for Seed Surface Sterilization
| Disinfectant | Concentration (%) | Exposure Time (min) | Target Organism | Notes |
| Sodium Hypochlorite | 0.5 - 5% | 5 - 30 | Bacteria, Fungi | Commercial bleach is ~5% sodium hypochlorite and can be diluted.[11][13] |
| Calcium Hypochlorite | 9 - 10% | 5 - 30 | Bacteria, Fungi | Prepare fresh as a supersaturated solution and filter.[10][13] |
| Hydrogen Peroxide | 3 - 12% | 5 - 15 | Bacteria, Fungi | Can be phytotoxic at higher concentrations.[9][13] |
| Ethanol | 70 - 95% | 0.1 - 5 | Bacteria, Fungi | Primarily used as a pre-treatment; can be damaging with prolonged exposure.[13][17] |
| Silver Nitrate | 1% | 5 - 30 | Bacteria, Fungi | Effective but can be toxic to plant tissues.[13] |
| Mercuric Chloride | 0.1 - 1.0% | 2 - 10 | Bacteria, Fungi | Highly effective but also highly toxic to humans and plants; requires thorough rinsing.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking and Treating Fungal Contamination in Indoor‐Growing Barley Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Rice seeds as sources of endophytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal and Toxin Contaminants in Cereal Grains and Flours: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bootstrapfarmer.com [bootstrapfarmer.com]
- 10. Calcium Hypochlorite [kayorchid.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Explant Sterilization – Plant Tissue Culture Protocol [merckmillipore.com]
- 14. cdn.apub.kr [cdn.apub.kr]
- 15. plantcelltechnology.com [plantcelltechnology.com]
- 16. apsnet.org [apsnet.org]
- 17. labassociates.com [labassociates.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
Calibrating equipment for accurate Gibberellin GA3 application
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to ensure accurate and repeatable application of Gibberellin GA3.
Troubleshooting Guide
This section addresses common problems encountered during GA3 experiments. For a logical workflow of the troubleshooting process, refer to the diagram below.
dot
Caption: Troubleshooting Decision Tree for GA3 Application Issues.
Question: My seeds treated with GA3 have low or inconsistent germination rates. What's wrong?
Answer: This is a common issue with several potential causes.[1]
-
Incorrect Concentration: The concentration of GA3 might be too high, which can inhibit germination, or too low to be effective.[1][2] The optimal concentration varies significantly between plant species.[3]
-
Improper Soaking Time: Seeds may not have been soaked long enough to absorb the GA3, or soaked for too long, causing damage.[1] A typical soaking time is 24 hours.[1][4]
-
Poor Solution Preparation: GA3 powder may not have fully dissolved, leading to an inaccurate concentration.[1] It is recommended to first dissolve the powder in a small amount of ethanol (B145695), isopropanol (B130326), or another suitable solvent before diluting with distilled water.[2][5][6][7]
-
Degraded GA3 Solution: GA3 solutions can lose potency, especially if not stored correctly or if they are old.[1][3] It is always best to use freshly prepared solutions for each experiment.[1][3][8]
-
Seed Viability: The seeds themselves may be old or non-viable and therefore unresponsive to any treatment.[1] Always perform a germination test on an untreated control group to confirm viability.[1]
Question: The plants show abnormal growth, such as being excessively long and spindly (etiolation) or stunted. Why?
Answer: Abnormal growth is typically a sign of an incorrect GA3 concentration.
-
Over-application: Excessively high concentrations of GA3 often lead to tall, weak, and spindly seedlings that may not survive.[1][2]
-
Incorrect Application Timing: Applying GA3 at the wrong stage of plant development can lead to unintended effects.[1] The timing should correspond to the specific growth phase you are targeting.[3][9]
-
Species-Specific Sensitivity: Different plant species have vastly different sensitivities to GA3. An optimal concentration for one species may be inhibitory or cause abnormal growth in another.[1]
Question: I applied a foliar spray of GA3, but there is no observable effect on flowering or growth. What should I check?
Answer: A lack of response from a foliar spray can be due to application technique, environmental factors, or the solution itself.
-
Insufficient Concentration: The applied concentration may be too low to elicit a response in the target species.[1]
-
Poor Coverage: The spray may not have been applied evenly, failing to reach all necessary plant surfaces. Using a calibrated sprayer and adding a surfactant (wetting agent) can improve coverage and adhesion.[1][5]
-
Environmental Conditions: Applying GA3 during hot or sunny parts of the day can cause rapid evaporation and reduce efficacy.[1] Applications are best made in the early morning or late evening.[5]
-
Degraded Solution: As with germination issues, the GA3 solution may have lost its potency. Aqueous solutions of GA3 can degrade, especially under alkaline conditions.[3][10]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Poor/Inconsistent Germination | Incorrect GA3 concentration | Conduct a dose-response curve to find the optimal concentration.[1][3] |
| Degraded GA3 solution | Prepare fresh solutions for each use.[1] Store stock solutions properly.[8] | |
| Low seed viability | Test germination of an untreated control group of seeds.[1] | |
| Abnormal Growth (Etiolation/Stunting) | Over-application of GA3 | Reduce the GA3 concentration for future applications.[1] |
| Incorrect application timing | Consult literature for the appropriate growth stage for application.[1][3] | |
| No Plant Response (Foliar Spray) | Poor spray coverage | Ensure equipment is calibrated and provides a fine mist. Consider adding a surfactant.[1][5] |
| Unfavorable environmental conditions | Apply during cooler parts of the day (early morning/late evening).[1][5] | |
| Insufficient concentration | Increase concentration in subsequent trials or perform a dose-response experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I properly dissolve GA3 powder? A1: Gibberellic acid does not dissolve easily in water.[5][11] First, dissolve the required amount of GA3 powder in a small volume of a solvent like ethanol, isopropanol, or acetone.[2][5][6][11] Once fully dissolved, add this concentrate to the final volume of distilled water while stirring.[5][6] Some formulations are water-soluble and do not require a solvent.[12]
Q2: What is the best way to store GA3? A2:
-
Powder: Store solid GA3 powder in a cool (2-8°C), dry, dark, and tightly sealed container.[8][13] It is hygroscopic, meaning it can absorb moisture from the air.[8]
-
Stock Solutions: Prepared stock solutions are less stable. They should be stored protected from light at 4°C or -20°C.[8][14] For critical applications, it is always best to prepare working solutions fresh on the day of use.[3][8]
Q3: What concentration of GA3 should I use? A3: The optimal concentration is highly dependent on the plant species, the desired effect, and the application method.[3][4] Concentrations can range from 0.01 mg/L to over 1000 ppm (1000 mg/L).[4][6] If no established protocol exists for your specific application, you must perform a dose-response experiment with multiple concentrations to determine the optimal level.[1][3]
Q4: What safety precautions should I take when handling GA3? A4: Avoid all personal contact, including inhaling dust.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[4][13][15] Handle the powder in a well-ventilated area or a chemical fume hood to avoid generating dust.[15]
Q5: Can I reuse a GA3 solution? A5: It is strongly recommended to prepare fresh working solutions for each experiment.[1][3][8] GA3 in aqueous solutions can degrade over time, leading to a loss of biological activity and inconsistent results.[1][3]
Experimental Protocols
Protocol 1: Preparation of a 1000 ppm GA3 Stock Solution
This protocol details the steps to create a standard 1000 parts per million (ppm) stock solution, which can then be diluted to various working concentrations.
Materials:
-
Gibberellic Acid (GA3) powder (at least 90% purity)
-
70-95% Ethanol or Isopropanol
-
Distilled or deionized water
-
Analytical balance (readable to 0.1 mg)
-
100 mL volumetric flask
-
Small beaker or weighing boat
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Workflow Diagram: dot
Caption: Workflow for Preparing a 1000 ppm GA3 Stock Solution.
Procedure:
-
Weigh GA3: Accurately weigh 100 mg of GA3 powder using an analytical balance.[2][3]
-
Dissolve in Solvent: Transfer the powder to a small beaker. Add a small amount (e.g., 1-2 mL) of ethanol or isopropanol and swirl gently until the powder is completely dissolved.[2][5][7]
-
Transfer to Flask: Carefully transfer the dissolved GA3 concentrate into a 100 mL volumetric flask.
-
Rinse: Rinse the beaker with a small amount of distilled water and add the rinsewater to the volumetric flask to ensure all of the GA3 is transferred.
-
Dilute to Volume: Add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.[3]
-
Mix: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Label and Store: Label the flask clearly with the contents (GA3), concentration (1000 ppm), and preparation date. Store in a cool, dark place (e.g., refrigerator at 4°C).[8][14]
Table: GA3 Dilution Guide (from 1000 ppm Stock)
| Desired Concentration (ppm) | Volume of 1000 ppm Stock | Final Volume of Solution |
| 500 | 50 mL | 100 mL |
| 250 | 25 mL | 100 mL |
| 100 | 10 mL | 100 mL |
| 50 | 5 mL | 100 mL |
| 10 | 1 mL | 100 mL |
To calculate, use the formula: C1V1 = C2V2, where C1 is the stock concentration, V1 is the volume of stock to use, C2 is the desired concentration, and V2 is the final desired volume.
Protocol 2: General Sprayer Calibration (Ounces-to-Gallons Per Acre Method)
Calibrating your sprayer is critical to ensure you are applying GA3 at the intended rate.[16] This method is simple and effective for both boom and hand sprayers.
Materials:
-
Sprayer to be calibrated
-
Clean water
-
Measuring tape
-
Stopwatch
-
Measuring container marked in ounces
-
Flags or markers
Calibration Logic Diagram: dot
Caption: Logical Flow of the Sprayer Calibration Process.
Procedure:
-
Check Sprayer: Fill the sprayer tank at least half full with clean water. Check for leaks and ensure all nozzles are clean and functioning properly. Replace any nozzle with an output that varies by more than 10% from the average.[16][17]
-
Determine Travel Distance: Measure the spacing between nozzles on your boom in inches. Use the table below to find the required travel distance for your calibration course.[16][18][19]
-
Measure Travel Time: Mark the start and end of your travel distance in a field with similar conditions to where you will be spraying. At your normal spraying speed and pressure, record the time (in seconds) it takes to travel the course. Repeat this at least twice and calculate the average time.[16][18]
-
Collect Nozzle Output: With the sprayer stationary, maintain the same pressure used in Step 3. Using your measuring container, collect the output from one nozzle for the exact average time recorded in Step 3.[16][20] Repeat this for several nozzles and calculate the average volume collected in ounces.
-
Determine Application Rate: The average number of ounces collected is equal to the sprayer's application rate in gallons per acre (GPA) .[16][18][20]
-
Adjust if Necessary: Compare your calculated GPA with your target application rate. If the rate is off by more than 5%, you must make adjustments.[16] To increase the rate, decrease your travel speed or increase the pressure. To decrease the rate, increase your travel speed or decrease the pressure. Repeat the calibration process after any adjustments.
Table: Sprayer Calibration Course Distance
| Nozzle Spacing (inches) | Calibration Course Distance (feet) |
| 15 | 272 |
| 20 | 204 |
| 30 | 136 |
| 40 | 102 |
| Source: Distances calculated to make ounces collected equal to gallons per acre.[16][18] |
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. juagrisciences.com [juagrisciences.com]
- 5. benchchem.com [benchchem.com]
- 6. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 7. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]
- 12. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 13. fishersci.com [fishersci.com]
- 14. goldbio.com [goldbio.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. agcrops.osu.edu [agcrops.osu.edu]
- 17. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 18. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Gibberellin GA3 and GA4/GA7 in Enhancing Fruit Set
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gibberellin GA3 and Gibberellin GA4/GA7, two classes of plant growth regulators widely utilized to improve fruit set, development, and overall yield in various fruit crops. This document synthesizes experimental data to evaluate their respective performance and provides detailed methodologies for practical application.
Introduction to Gibberellins (B7789140) and Fruit Set
Gibberellins (GAs) are a class of phytohormones that play a critical role in numerous plant development processes, including stem elongation, seed germination, and flowering.[1] Of particular importance to horticulture is their ability to influence fruit set, the crucial initial stage of fruit development following flowering. Exogenous application of specific gibberellins can overcome poor pollination, adverse environmental conditions, and genetic limitations to ensure a commercially viable crop.
The two most commonly used gibberellins for this purpose are Gibberellic Acid 3 (GA3) and a mixture of Gibberellin A4 and A7 (GA4/GA7). While both are effective, their efficacy can vary significantly depending on the fruit species, cultivar, and application timing. Understanding these differences is paramount for optimizing fruit production.
Comparative Efficacy: GA3 vs. GA4/GA7
Experimental evidence suggests that the effectiveness of GA3 versus GA4/GA7 is highly dependent on the specific fruit crop.
Apples (Malus domestica)
In apples, GA4/GA7 mixtures are generally considered more potent than GA3 for inducing fruit set, particularly in apetalous (lacking petals) clones where pollination is a limiting factor.[1] GA3 has shown limited effect on fruit set in seeded commercial apple varieties unless pollination is actively prevented.[1] Furthermore, the combination of GA4/GA7 with a cytokinin like 6-benzyladenine (6-BA) is often used to improve fruit shape and size.
Pears (Pyrus communis)
Both GA3 and GA4/GA7 have been shown to effectively increase fruit set in pears, especially after frost damage.[1][2] Some studies suggest that GA3 treatments result in a stronger fruit set effect compared to GA4/GA7 when applied at the same concentration and time.[3] However, applications of GA4/7 combined with BA may lead to higher fruit set and yield than GA3 alone and are less dependent on the precise timing of application after petal fall.[4] A mixture of a low dose of GA3 with half a dose of GA4/7 has also been reported to yield good results in improving fruit set in young 'Conference' pear trees.[3]
Cherries (Prunus avium)
In sweet cherries, the combination of GA3 with GA4/7 has been found to be more effective for improving fruit set than either isomer used alone.[5] While both GA3 and GA4/7 can slightly increase fruit set individually, the synergistic effect of the combination appears to be more significant.[5] However, it is important to note that foliar applications of GA3 and GA4/7 can have negative effects on the return bloom (the flowering in the subsequent year).[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of GA3 and GA4/GA7 on fruit set and other relevant parameters from various studies.
Table 1: Effect of Gibberellins on Fruit Set in Pears
| Cultivar | Treatment | Application Timing | Fruit Set (%) | Source |
| 'Conference' | GA3 | Full Bloom | Stronger effect than GA4/7 | [3] |
| 'Conference' | GA4/7 | Full Bloom | Less effective than GA3 at same dose | [3] |
| 'Conference' | Low dose GA3 + 0.5 dose GA4/7 | Full Bloom | Good improvement in fruit set | [3] |
| Not Specified | GA3 | Shortly after full bloom | 78% (initial) | [2] |
| Not Specified | GA3 + 0.5L GA4+7 | Shortly after full bloom | 77% (initial) | [2] |
| Not Specified | Control (unsprayed) | - | 32% (initial) | [2] |
Table 2: Effect of Gibberellins on Fruit Set in Sweet Cherries
| Cultivar | Treatment (at 25 ppm) | Application Timing | Fruit Set Improvement | Source |
| 'Tieton' | GA3 | Full Bloom | Increased to 35.3% | [5] |
| 'Tieton' | GA4/7 | Full Bloom | Increased to 33.3% | [5] |
| 'Tieton' | Control | - | Approx. 25% | [5] |
| 'Bing' | GA3 + GA4/7 | Full Bloom | More effective than individual isomers | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of gibberellins. The following protocols are generalized from multiple sources and should be adapted based on specific crop, cultivar, and environmental conditions.
Protocol 1: Preparation of Gibberellin Stock Solution
Materials:
-
Gibberellic Acid (GA3) or GA4/GA7 powder
-
Ethanol (B145695) or Isopropanol (B130326) (70-95%)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
-
Beaker
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Surfactant (e.g., Tween 20) - optional but recommended
Procedure:
-
Weighing: Accurately weigh the desired amount of gibberellin powder.
-
Dissolving: Transfer the powder to a beaker and add a small amount of ethanol or isopropanol to completely dissolve it. Gibberellins are poorly soluble in water but readily dissolve in alcohol.
-
Dilution: Transfer the dissolved gibberellin solution to a volumetric flask. Add distilled water to reach the final desired volume while stirring continuously.
-
pH Adjustment: Check the pH of the final solution. Adjust to a neutral or slightly acidic range (pH 4.0-7.0) for optimal stability and uptake.
-
Surfactant Addition: If using, add a surfactant at a low concentration (e.g., 0.05% v/v) to the solution to improve leaf and fruit coverage.[6]
Protocol 2: Foliar Spray Application for Fruit Set
Materials:
-
Prepared gibberellin solution
-
Calibrated sprayer
-
Personal Protective Equipment (PPE: gloves, safety glasses)
Procedure:
-
Timing: Application timing is critical and varies by crop:
-
Application:
-
Ensure the sprayer is calibrated to deliver a consistent volume.
-
Apply the solution as a fine mist, ensuring thorough coverage of the flowers and/or young fruitlets.
-
Spray to the point of runoff.
-
Conduct spraying in the morning or evening to reduce rapid evaporation.[6] Avoid windy conditions.
-
-
Post-Application: Avoid irrigation or rainfall for at least 6-8 hours to allow for adequate absorption.
-
Control Group: For experimental purposes, a control group should be sprayed with a solution containing only water and the surfactant.[6]
Protocol 3: Direct Ovary Application (for experimental purposes)
Materials:
-
Prepared gibberellin solution
-
Micropipette
Procedure:
-
Application: Using a micropipette, apply a small, precise volume (e.g., 10 µL) of the gibberellin solution directly onto the surface of the flower ovary.[6]
-
Control Group: Apply the same volume of the solvent (e.g., distilled water with a trace amount of alcohol) to the ovaries of a control group of flowers.[6]
-
Labeling: Tag treated flowers to distinguish between treatments.[6]
-
Data Collection: Monitor the development of the treated ovaries over time, collecting data on fruit set percentage, fruit weight, and diameter at predetermined intervals.[6]
Signaling Pathway and Experimental Workflow
The biological effects of gibberellins are mediated through a complex signaling pathway. Understanding this pathway provides insight into their mechanism of action.
Gibberellin Signaling Pathway
Gibberellins initiate their effect by binding to a soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[7] This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of DELLA proteins relieves the repression on downstream transcription factors, allowing for the expression of genes involved in growth and development, including those essential for fruit set.
Caption: Gibberellin Signaling Pathway.
Experimental Workflow for Comparing GA3 and GA4/GA7
A typical experimental workflow to compare the efficacy of different gibberellins on fruit set involves several key stages, from solution preparation to data analysis.
Caption: Experimental workflow for gibberellin comparison.
Conclusion
Both this compound and Gibberellin GA4/GA7 are valuable tools for enhancing fruit set in a variety of fruit crops. The choice between them is not universal but depends on the specific crop, desired outcomes, and potential side effects such as the impact on return bloom. For apples, GA4/GA7 is often preferred, while for pears, both have shown strong efficacy, with some evidence suggesting GA3 may have a stronger initial effect. In cherries, a combination of GA3 and GA4/7 appears to be the most effective strategy.
Researchers and professionals are encouraged to conduct small-scale trials to determine the optimal gibberellin, concentration, and application timing for their specific cultivars and growing conditions. Careful adherence to detailed experimental protocols and a thorough understanding of the underlying biological mechanisms will lead to the most successful and predictable outcomes in improving fruit yield and quality.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. scialert.net [scialert.net]
- 3. IMPROVEMENT OF FRUIT SET ON YOUNG PEAR TREES CULTIVAR CONFERENCE WITH GIBBERELLINS | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
- 5. hort [journals.ashs.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 8. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
Antagonistic Effects of Gibberellin GA3 and Abscisic Acid on Seed Dormancy: A Comparative Guide
The transition between seed dormancy and germination is a critical control point in the life cycle of higher plants, governed by a delicate interplay of endogenous hormonal signals and environmental cues.[1] Among these signals, Abscisic Acid (ABA) and Gibberellins (GAs) are the primary antagonists. ABA is fundamentally involved in inducing and maintaining seed dormancy, while GAs, particularly Gibberellin A3 (GA3), are crucial for breaking dormancy and promoting germination.[2][3] The balance between the biosynthesis and catabolism of these two hormones, often expressed as the ABA/GA ratio, is the central determinant of a seed's fate.[1][2][4] This guide provides a comparative analysis of their effects, supported by experimental data, detailed protocols, and pathway visualizations for research professionals.
Comparative Performance Data
Exogenous application of GA3 and ABA has pronounced, opposing effects on seed germination. GA3 treatment can overcome dormancy, even in conditions that are not conducive to germination, while ABA can inhibit germination even in non-dormant seeds. The following tables summarize quantitative data from various studies.
Table 1: Effect of Exogenous GA3 on Seed Germination
| Plant Species | GA3 Concentration | Germination Percentage (%) | Mean Germination Time (Days) | Experimental Conditions | Source |
| Myrica rubra (Red Bayberry) | Control (Water) | 31.3% | 101 | 20 weeks incubation at 30/20°C | [5] |
| 1.3 mM | 46.5% | Not specified | 20 weeks incubation at 30/20°C | [5] | |
| 2.6 mM | 57.6% | Not specified | 20 weeks incubation at 30/20°C | [5] | |
| 5.2 mM | 75.5% | 46.2 (with stratification) | 20 weeks incubation at 30/20°C | [5] | |
| Arabidopsis thaliana (Col-0, dormant) | 10 µM | ~30% | Not specified | 7 days at 25°C in darkness | [6] |
| 100 µM | ~85% | Not specified | 7 days at 25°C in darkness | [6] | |
| 1000 µM | ~95% | Not specified | 7 days at 25°C in darkness | [6] | |
| Oat (Avena sativa 'Baiyan 7') | 100 mg/L (approx. 289 µM) | Significant increase | Not specified | For newly harvested seeds | [7] |
Table 2: Effect of Exogenous ABA on Seed Germination
| Plant Species | ABA Concentration | Germination Percentage (%) | Experimental Conditions | Source |
| Arabidopsis thaliana (Col-0) | 0.1 µM | ~90% | Germination at 15°C | [6] |
| 0.5 µM | ~60% | Germination at 15°C | [6] | |
| 1.0 µM | ~20% | Germination at 15°C | [6] | |
| 5.0 µM | ~5% | Germination at 15°C | [6] | |
| Oat (Avena sativa 'Baiyan 7') | 500 mg/L (approx. 1892 µM) | 37.7% reduction vs. control | Not specified | Not specified |
| 1000 mg/L (approx. 3784 µM) | 4.0% reduction vs. control | Not specified | Not specified |
Table 3: Interaction between GA3 and ABA on Oat Seed Germination
| Treatment | Effect on Germination | Source |
| 100 mg/L GA3 + 100-1000 mg/L ABA | GA3 could abate the inhibitory effect of ABA. | [7][8] |
| Combination with more GA3 than ABA | Promoted germination. | [9] |
| Combination with more ABA than GA3 | Poor germination. | [9] |
Molecular Mechanisms and Signaling Pathways
The antagonism between ABA and GA is rooted in their reciprocal regulation of each other's metabolism and signaling pathways. A high ABA/GA ratio promotes the expression of dormancy-related genes, whereas a low ratio initiates a cascade of events leading to germination.
-
ABA Pathway (Dormancy Maintenance): ABA biosynthesis is primarily regulated by the 9-cis-epoxycarotenoid dioxygenase (NCED) gene family.[1] ABA is perceived by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs). This de-represses SnRK2 kinases, which in turn phosphorylate and activate transcription factors like ABA INSENSITIVE 5 (ABI5).[1][10] ABI5 promotes the expression of genes that inhibit germination. Furthermore, ABA signaling can suppress GA biosynthesis and promote GA catabolism.
-
GA Pathway (Germination Promotion): GA biosynthesis is catalyzed by enzymes such as GA3-oxidase (GA3ox). Bioactive GA is perceived by the GID1 receptor, leading to the degradation of DELLA proteins, which are key negative regulators of GA signaling.[11] The degradation of DELLA proteins allows for the expression of genes required for endosperm weakening and embryo growth, thus promoting germination.[10] GA signaling can also enhance ABA catabolism by upregulating genes like CYP707A, which encodes an ABA 8'-hydroxylase.[1]
-
Crosstalk and Antagonism: The interaction is highly integrated. For instance, the transcription factor ABI4, induced by ABA, can directly repress the ABA catabolism genes CYP707A1 and CYP707A2 while also inhibiting GA biosynthesis genes.[11] Conversely, the release from dormancy is associated with an increase in GA sensitivity and a decrease in ABA levels, often mediated by the upregulation of GA biosynthesis and ABA catabolism genes upon seed imbibition.[2][4][12]
Caption: Antagonistic signaling pathways of ABA and GA in regulating seed dormancy.
Experimental Protocols
A standardized seed germination assay is essential for comparing the effects of GA3 and ABA.
Protocol: Seed Germination Assay
This protocol is a generalized procedure based on methods used for Arabidopsis and other species.[8][13]
1. Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 1% (v/v) sodium hypochlorite (B82951) solution (commercial bleach diluted with sterile water).
-
Incubate for 10-15 minutes with occasional mixing.
-
Remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.
2. Plating:
-
Prepare Murashige and Skoog (MS) solid medium plates. For hormone treatments, cool the autoclaved medium to ~50-60°C before adding filter-sterilized stock solutions of GA3 or ABA to the desired final concentration.[13] A control plate should contain only the solvent used for the hormone stocks.
-
Using a sterile pipette tip, carefully transfer the sterilized seeds onto the surface of the MS plates, ensuring they are evenly spaced.
-
Seal the plates with Parafilm.
3. Stratification (if required):
-
To break physiological dormancy, especially in species like Arabidopsis, wrap the sealed plates in aluminum foil and store them at 4°C in the dark for 2-4 days.
4. Incubation:
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 22-25°C, 16-hour light/8-hour dark photoperiod).
5. Data Collection and Analysis:
-
Score germination daily for 7-10 days. Germination is typically defined as the emergence of the radicle through the seed coat.[13]
-
Calculate the germination percentage for each treatment at the end of the experiment.
-
Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: A typical workflow for a seed germination assay with hormonal treatments.
Conclusion
The antagonistic relationship between Gibberellin GA3 and Abscisic Acid is a cornerstone of seed biology. ABA acts as a potent inhibitor, establishing and maintaining dormancy by suppressing germination-related gene expression.[1] In contrast, GA3 promotes the degradation of repressor proteins, activating the metabolic and physical processes required for germination.[11] Experimental evidence consistently shows that exogenous GA3 can effectively break dormancy, while ABA reinforces it. The ABA/GA ratio is the critical determinant, integrating internal developmental programs with external environmental signals to control the timing of germination.[4] Understanding and manipulating this hormonal balance is paramount for agricultural applications and fundamental plant science research.
References
- 1. Seed dormancy and ABA signaling: The breakthrough goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]
- 3. Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uaiasi.ro [uaiasi.ro]
- 9. GA/ABA Antagonism in the Physiology of Seed Germination in the Recalcitrant and Vulnerable Tree- Vateria indica L. [arccjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 12. ABA Metabolism and Homeostasis in Seed Dormancy and Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Gibberellin GA3 and Auxin on Root Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Gibberellin GA3 (GA3) and auxin on root development, supported by experimental data. We will delve into their distinct roles, signaling pathways, and the intricate crosstalk that governs the architecture of the root system. This information is critical for researchers in plant biology and professionals in drug development seeking to modulate plant growth.
Core Concepts: Opposing Roles in Root Architecture
Gibberellins and auxins, two pivotal classes of phytohormones, generally exhibit antagonistic effects on root development. Auxin is widely recognized as a master regulator, promoting the formation of both primary and lateral roots.[1][2] In contrast, gibberellins, particularly GA3, often act as inhibitors of root growth and development, especially concerning lateral root formation.[3][4]
The balance and interaction between these two hormones are crucial for the overall shape and function of the root system. While auxin promotes cell division and elongation in the root apical meristem, leading to primary root growth and the initiation of lateral roots, GA3 can counteract these effects.[1][3][4]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of exogenous application of GA3 and auxin on different root parameters.
| Hormone | Plant Species | Concentration | Effect on Primary Root Length | Effect on Lateral Root Density/Number | Effect on Other Parameters | Reference |
| Gibberellin A3 (GA3) | Arabidopsis thaliana | Dose-dependent (with IAA) | Enhanced IAA-induced inhibition | - | Modulates auxin signaling and transport | [2][5] |
| Tulipa gesneriana 'Jan Reus' | 100 ppm | - | - | Increased root surface area by 17% compared to control | [6] | |
| Tulipa gesneriana 'Jan Reus' | 400 ppm | Decreased by 29% compared to control | Least effective for root development | - | [6] | |
| Tulipa gesneriana 'Bloody Mary' | 200 ppm | Decreased by 15% compared to control | Least effective for root development | - | [6] | |
| Tulipa gesneriana 'Yokohama' | 200 ppm | Decreased by 31% compared to control | Least effective for root development | - | [6] | |
| Populus | Exogenous application | Slight inhibition of elongation | Rapidly inhibited formation | - | [3][4] | |
| Lemna minor | Not specified | Inhibition (via biosynthesis inhibitor) | - | Inhibition of cell division | [7] | |
| Auxin (IAA, NAA) | Chimonobambusa utilis (NAA) | 134.2 µM | - | Strongest root-promoting effect (27% increase) | - | |
| Melissa officinalis (IAA, IBA, NAA) | 1000 mg/L & 5000 mg/L | No apparent effect on rooting percentage | Affected morphological characteristics, especially root generation | - | [8] | |
| Arabidopsis thaliana (IAA) | Dose-dependent | Bimodal effect (promotion at low conc., inhibition at high conc.) | Dose-dependent increase | - | [9] |
Signaling Pathways and Their Crosstalk
The distinct effects of GA3 and auxin on root development are mediated by their respective signaling pathways. Crucially, these pathways do not operate in isolation but engage in significant crosstalk.
Auxin Signaling Pathway
Auxin signaling is primarily mediated by the degradation of Aux/IAA transcriptional repressors. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it promotes the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. This frees ARFs to activate the transcription of genes involved in root development.
This compound Signaling Pathway
Gibberellin signaling operates through a derepression mechanism involving DELLA proteins, which are nuclear-localized growth repressors. In the absence of GA, DELLA proteins bind to and inactivate transcription factors (like PIFs) that are necessary for the expression of GA-responsive genes. When GA is present, it binds to its receptor, GID1. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination by an SCF E3 ligase complex (containing SLY1/GID2) and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of GA-responsive genes.
Crosstalk Between Auxin and Gibberellin Signaling
The interaction between auxin and gibberellin signaling is complex and crucial for modulating root development. Evidence suggests that GA can influence auxin transport and signaling. For instance, GA3 has been shown to enhance the inhibitory effect of auxin on primary root elongation by modulating auxin transport proteins like AUX1 and PINs.[2][5] Conversely, auxin can promote the degradation of DELLA proteins, thereby enhancing GA signaling. This interplay allows for a fine-tuned regulation of root growth in response to developmental and environmental cues.
Experimental Protocols
The following provides a generalized methodology for studying the effects of GA3 and auxin on root development.
Preparation of Stock Solutions
Gibberellin A3 (GA3):
-
Accurately weigh the desired amount of GA3 powder.
-
Dissolve the powder in a small volume of ethanol (B145695) or isopropanol, as GA3 has low solubility in water.[10]
-
Bring the solution to the final desired volume with distilled water.
-
Store the stock solution in a labeled, light-protected container at 4°C.
Auxin (e.g., IAA, NAA):
-
Weigh the desired amount of auxin powder.
-
Dissolve in a small amount of 1M NaOH or ethanol.
-
Dilute with distilled water to the final volume.
-
Adjust the pH to the desired level (e.g., 5.7 for plant tissue culture media).
-
Store the stock solution in a dark, refrigerated container.
Experimental Workflow
A typical experiment to compare the effects of GA3 and auxin on root development would follow these steps:
-
Seed Sterilization and Germination: Surface sterilize seeds of the chosen plant species (e.g., Arabidopsis thaliana) and germinate them on a sterile, hormone-free control medium.
-
Seedling Transfer: Once the radicle has emerged, transfer seedlings of uniform size to plates containing the treatment media.
-
Hormone Application: The treatment media should consist of a basal nutrient medium supplemented with different concentrations of GA3, auxin (e.g., IAA or NAA), or a combination of both. A hormone-free medium should be used as a control.
-
Incubation: Grow the seedlings under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod).
-
Root Morphology Analysis: After a specific period of growth, carefully remove the seedlings and document the root system architecture using a scanner or a camera.
-
Data Collection and Statistical Analysis: Measure various root parameters such as primary root length, lateral root number, and lateral root density using image analysis software. Perform statistical analysis to determine the significance of the observed differences between treatments.
Conclusion
References
- 1. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin in Root Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gibberellin-Auxin Crosstalk Modulates Lateral Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GA(3) enhances root responsiveness to exogenous IAA by modulating auxin transport and signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]
- 7. Regulation of root growth by gibberellin in Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Validating the DELLA-GID1 Interaction: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, understanding the intricate dance between DELLA proteins and their Gibberellin (GA) receptors is paramount for manipulating plant growth and development. This guide provides a comprehensive comparison of key experimental methods used to validate the interaction between DELLA proteins and the Gibberellin Insensitive Dwarf1 (GID1) receptor, the primary receptor for bioactive gibberellins (B7789140) such as GA3.
The interaction between DELLA proteins, which act as repressors of plant growth, and the GID1 receptor is a cornerstone of the gibberellin signaling pathway. In the presence of bioactive GAs, GID1 undergoes a conformational change that promotes its interaction with DELLA proteins.[1] This binding event subsequently leads to the ubiquitination and degradation of DELLA proteins via the 26S proteasome pathway, thereby derepressing GA-responsive genes and promoting plant growth.[2][3] The validation and characterization of this protein-protein interaction are crucial for screening for novel agrochemicals and for fundamental plant science research.
This guide delves into the most common and effective in vitro and in vivo techniques for studying the DELLA-GID1 interaction, presenting comparative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of Interaction Validation Methods
Several robust methods are available to researchers to quantify the interaction between DELLA and GID1 proteins. The choice of method often depends on the specific research question, available resources, and desired throughput. Below is a comparative summary of three widely used techniques: Yeast Two-Hybrid (Y2H), AlphaScreen, and Pull-down assays.
| Method | Principle | Typical Quantitative Output | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor in yeast upon protein-protein interaction, leading to the expression of a reporter gene (e.g., LacZ).[4] | β-galactosidase activity (Miller units), colony growth on selective media.[5] | Relatively easy and inexpensive to set up, suitable for screening libraries. | Prone to false positives and negatives, interaction occurs in a non-native (yeast) environment. |
| AlphaScreen | A bead-based proximity assay where interaction between tagged proteins brings donor and acceptor beads close, generating a chemiluminescent signal.[6] | Luminescent signal intensity. | High-throughput, highly sensitive, and homogeneous (no-wash) assay format.[7] | Requires specialized equipment, potential for interference from library compounds. |
| Pull-down Assay | An in vitro technique where a "bait" protein (e.g., GST-tagged GID1) is immobilized on a resin to "pull down" its interacting partner ("prey" protein, e.g., His-tagged DELLA) from a solution. | Band intensity on a Western blot, quantification by mass spectrometry. | Allows for the study of interactions with purified proteins, can identify members of a protein complex. | Can be labor-intensive, potential for non-specific binding to the resin. |
Quantitative Data Summary
The following tables present illustrative quantitative data from studies validating the DELLA-GID1 interaction. It is important to note that direct comparison of absolute values across different experimental systems should be done with caution due to variations in experimental conditions.
Table 1: GA3-Dependent Interaction of GID1 and DELLA in a Yeast Two-Hybrid System
This table illustrates the GA3-dependent interaction between a GID1 receptor and a DELLA protein, quantified by measuring β-galactosidase activity. The results clearly show that the interaction is contingent on the presence of GA3.
| Bait | Prey | Condition | β-galactosidase Activity (Miller Units) |
| GID1 | DELLA | + 10 µM GA3 | 150 ± 15 |
| GID1 | DELLA | - GA3 (mock) | 5 ± 2 |
| Empty Vector | DELLA | + 10 µM GA3 | < 1 |
| GID1 | Empty Vector | + 10 µM GA3 | < 1 |
| Data are representative and compiled from typical results reported in the literature.[5][8] |
Table 2: AlphaScreen Assay of GID1-DELLA Interaction with Varying GA3 Concentrations
This table demonstrates the dose-dependent enhancement of the GID1-DELLA interaction by GA3, as measured by the AlphaScreen signal. This type of data is crucial for determining the potency of different gibberellin analogs or potential inhibitors.
| GA3 Concentration (µM) | AlphaScreen Signal (Arbitrary Units) |
| 0 | 500 ± 50 |
| 0.01 | 2500 ± 200 |
| 0.1 | 10000 ± 800 |
| 1 | 25000 ± 1500 |
| 10 | 45000 ± 2000 |
| 100 | 48000 ± 2500 |
| Data are illustrative of typical AlphaScreen results for this interaction.[6] |
Experimental Protocols
Detailed methodologies are essential for the successful replication of experiments. Provided below are protocols for the key experiments discussed.
Protocol 1: Quantitative Yeast Two-Hybrid (Y2H) Assay
This protocol outlines the steps for a liquid β-galactosidase assay to quantify the strength of the DELLA-GID1 interaction in yeast.
1. Plasmid Construction:
- Clone the full-length coding sequence of the GID1 gene into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD).
- Clone the full-length coding sequence of the DELLA gene into a prey vector (e.g., pGADT7) containing an activation domain (AD).
2. Yeast Transformation:
- Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2H Gold) using the lithium acetate (B1210297) method.
- Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for colonies containing both plasmids.
3. Liquid Culture and Induction:
- Inoculate single colonies into 5 mL of SD/-Trp/-Leu liquid medium and grow overnight at 30°C with shaking.
- Dilute the overnight cultures to an OD600 of 0.2 in fresh SD/-Trp/-Leu medium containing either 10 µM GA3 (dissolved in ethanol) or an equivalent volume of ethanol (B145695) as a mock control.
- Grow the cultures for an additional 4-6 hours at 30°C.
4. β-Galactosidase Assay (Liquid Culture):
- Measure the final OD600 of the yeast cultures.
- Take 1.5 mL of each culture and pellet the cells by centrifugation.
- Resuspend the pellet in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol).
- Add 100 µL of chloroform (B151607) and 50 µL of 0.1% SDS, and vortex for 30 seconds to lyse the cells.
- Incubate at 30°C for 5 minutes.
- Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer).
- Stop the reaction by adding 500 µL of 1 M Na2CO3 when a yellow color develops.
- Record the reaction time.
- Pellet the cell debris by centrifugation and measure the absorbance of the supernatant at 420 nm (OD420).
- Calculate Miller units using the formula: Miller Units = (1000 * OD420) / (OD600 * time (min) * volume of culture (mL)).
Protocol 2: AlphaScreen Assay
This protocol provides a general framework for performing an AlphaScreen assay to measure the DELLA-GID1 interaction.
1. Protein Preparation:
- Express and purify recombinant GID1 protein with a biotin (B1667282) tag and DELLA protein with a FLAG tag.
2. Assay Setup:
- In a 384-well microplate, add the following components in this order:
- 5 µL of assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
- 2.5 µL of biotinylated GID1 protein (final concentration ~10 nM).
- 2.5 µL of FLAG-tagged DELLA protein (final concentration ~10 nM).
- 2.5 µL of GA3 at various concentrations or a vehicle control.
- Incubate for 30 minutes at room temperature.
3. Bead Addition:
- Add 5 µL of a mixture of streptavidin-coated donor beads and anti-FLAG acceptor beads (final concentration of each bead type ~20 µg/mL).
- Incubate for 1 hour at room temperature in the dark.
4. Signal Detection:
- Read the plate on an AlphaScreen-compatible plate reader.
Protocol 3: In Vitro Pull-Down Assay
This protocol describes a pull-down assay to qualitatively and semi-quantitatively assess the DELLA-GID1 interaction.
1. Protein Expression and Lysate Preparation:
- Express GST-tagged GID1 (bait) and His-tagged DELLA (prey) in E. coli.
- Prepare cell lysates containing the expressed proteins.
2. Bait Immobilization:
- Incubate the lysate containing GST-GID1 with glutathione-sepharose beads for 1 hour at 4°C.
- Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound proteins.
3. Interaction Reaction:
- Add the lysate containing His-DELLA to the beads with immobilized GST-GID1.
- In parallel, set up a negative control with GST-bound beads and the His-DELLA lysate.
- Add GA3 (e.g., 10 µM) or a mock control to the respective reaction tubes.
- Incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing and Elution:
- Wash the beads five times with wash buffer to remove non-specifically bound proteins.
- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
5. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with an anti-His antibody to detect the pulled-down DELLA protein.
- Use an anti-GST antibody to confirm the presence of the bait protein.
- Quantify band intensities using densitometry software for a semi-quantitative comparison.
Visualizing the Molecular Interactions and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the DOT language to illustrate the gibberellin signaling pathway and the experimental workflows.
Caption: Gibberellin signaling pathway leading to DELLA protein degradation.
Caption: Workflow for a quantitative Yeast Two-Hybrid (Y2H) assay.
Caption: Workflow for an AlphaScreen-based interaction assay.
By employing these methodologies and understanding their comparative advantages, researchers can effectively validate and quantify the crucial interaction between DELLA proteins and their GID1 receptors, paving the way for new discoveries in plant science and agricultural biotechnology.
References
- 1. Quantitative Yeast-Yeast Two Hybrid for the Discovery and Binding Affinity Estimation of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Guide to Gibberellin A3 Treatment in Plants
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of gibberellin A3 (GA3) action is paramount for advancements in agriculture and plant biotechnology. This guide provides a comprehensive comparative analysis of the transcriptomic responses to exogenous GA3 application in various plant species, supported by experimental data and detailed protocols.
Gibberellin A3 (GA3), a potent phytohormone, orchestrates a wide array of developmental processes in plants, including seed germination, stem elongation, flowering, and fruit development.[1][2] The advent of high-throughput RNA sequencing (RNA-seq) has revolutionized our ability to dissect the genome-wide transcriptional changes induced by GA3, offering unprecedented insights into the complex gene regulatory networks it governs.[3][4] This guide synthesizes findings from multiple comparative transcriptome studies to provide a clear overview of the effects of GA3 treatment.
Quantitative Transcriptomic Data Summary
The application of exogenous GA3 elicits significant alterations in the gene expression profiles of plants. The number of differentially expressed genes (DEGs) varies considerably depending on the plant species, tissue type, developmental stage, and the concentration and duration of GA3 treatment. The following table summarizes key quantitative data from several transcriptome analyses of GA3-treated and control plants.
| Plant Species | Tissue/Organ | GA3 Treatment | Time Point(s) | Total DEGs | Up-regulated DEGs | Down-regulated DEGs | Reference |
| Sugarcane (Saccharum officinarum) | Bottom Internodes | 35 ppm spray | 210 days after planting | 1516 | - | - | [5] |
| Top Internodes | 35 ppm spray | 210 days after planting | 1589 | - | - | [5] | |
| Loquat (Eriobotrya japonica) | Buds | 300 mg/L spray | 3 time periods | 262 | 151 | 111 | [6] |
| Leaves | 300 mg/L spray | 3 time periods | 1069 | 506 | 563 | [6] | |
| Grape (Vitis vinifera) | Rachis | - | 6 hours | 126 | - | Larger number down-regulated | [7] |
| Flower Cluster | - | 6 hours | 264 | - | Larger number down-regulated | [7] | |
| Berry | - | 6 & 24 hours | 174 (6h), 191 (24h) | - | Larger number down-regulated | [7] | |
| Moso Bamboo (Phyllostachys edulis) | Germinating Seeds | 10 mmol/L | - | 1440 (common DEGs) | - | - | [8][9] |
| Jatropha (Jatropha curcas) | Axillary Buds | - | - | 250 (co-regulated with BA) | - | - | [10] |
Experimental Protocols
Reproducibility and comparability of transcriptomic studies heavily rely on detailed and standardized experimental protocols. Below are representative methodologies for the key experiments involved in the comparative transcriptome analysis of GA3-treated plants.[3]
Plant Material and GA3 Treatment
-
Plant Growth Conditions: Plants are typically cultivated under controlled environmental conditions, including specific photoperiods, temperatures, and humidity, to minimize variability.[3] For example, some studies utilize hydroponic systems to ensure uniform nutrient availability.[3]
-
GA3 Application: The method of GA3 application varies and can include spraying the aerial parts of the plant, soaking seeds in a GA3 solution, or adding it to a hydroponic culture medium.[3] Concentrations can range from parts per million (ppm) to millimolar (mM) levels depending on the plant and the desired physiological response.[5][6][8]
-
Sample Collection: Tissues of interest are harvested at specific time points following GA3 treatment. To preserve the integrity of the RNA, samples are immediately frozen in liquid nitrogen and stored at -80°C until further processing.[3][6]
RNA Extraction, Library Preparation, and Sequencing
-
RNA Isolation: Total RNA is extracted from the collected plant tissues using commercially available kits or established protocols like the TRIzol method. The quality and quantity of the extracted RNA are crucial for successful sequencing and are assessed using spectrophotometry and gel electrophoresis.[3][8]
-
Library Construction: For mRNA sequencing, poly(A) mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Subsequently, second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.[3]
-
Sequencing: The prepared cDNA libraries are sequenced using high-throughput sequencing platforms, such as the Illumina NovaSeq 6000, which generate millions of short reads.[3]
Bioinformatic Analysis of Transcriptome Data
-
Data Quality Control: Raw sequencing reads undergo a quality control process to remove low-quality reads, adapter sequences, and other artifacts. Tools like FastQC are commonly used for this purpose.[11]
-
Read Mapping: The high-quality reads are then mapped to a reference genome or transcriptome. Spliced-aware alignment tools like HISAT2 or STAR are often employed for this step.[11][12]
-
Differential Gene Expression Analysis: The number of reads mapped to each gene is counted to create an expression matrix. Statistical packages such as DESeq2 or edgeR are then used to identify differentially expressed genes (DEGs) between the GA3-treated and control samples.[12]
-
Functional Annotation and Enrichment Analysis: To understand the biological implications of the observed gene expression changes, DEGs are functionally annotated. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify over-represented biological processes, molecular functions, cellular components, and metabolic pathways.[3][8]
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows.
References
- 1. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics [frontiersin.org]
- 5. Transcriptome analysis of the effect of GA3 in sugarcane culm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gibberellin Induced Transcriptome Profiles Reveal Gene Regulation of Loquat Flowering [frontiersin.org]
- 7. GA3 application in grapes (Vitis vinifera L.) modulates different sets of genes at cluster emergence, full bloom, and berry stage as revealed by RNA sequence-based transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrastructure change and transcriptome analysis of GA3 treatment on seed germination of moso bamboo(Phyllostachys edulis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Gibberellin GA3 Immunoassays
For researchers, scientists, and drug development professionals engaged in plant science and agricultural biotechnology, the accurate quantification of phytohormones is paramount. Gibberellin A3 (GA3), a key regulator of plant growth and development, is frequently measured using immunoassays. However, the structural similarity among different gibberellins (B7789140) poses a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of antibody performance in GA3 immunoassays, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.
The specificity of an antibody is a crucial determinant of immunoassay accuracy. In the context of gibberellins, a family of structurally related diterpenoid acids, an antibody raised against GA3 may also bind to other gibberellins present in a sample. This cross-reactivity can lead to an overestimation of GA3 concentrations, compromising experimental results. Understanding the cross-reactivity profile of an anti-GA3 antibody is therefore essential for reliable data interpretation.
Understanding the Basis of Cross-Reactivity
Gibberellins share a common ent-gibberellane ring structure but differ in the number and position of hydroxyl groups, methyl groups, and the presence of a lactone ring. These subtle structural variations are the primary cause of antibody cross-reactivity. An antibody's binding affinity for different gibberellins is a measure of its specificity. Generally, monoclonal antibodies, derived from a single B-cell clone, offer higher specificity and batch-to-batch consistency compared to polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes. However, polyclonal antibodies can sometimes provide a more robust signal.
Comparative Analysis of Anti-GA3 Antibody Cross-Reactivity
The following table summarizes representative cross-reactivity data for a hypothetical anti-GA3 antibody. It is crucial to note that this data is for illustrative purposes. Researchers should always refer to the specific cross-reactivity data provided by the manufacturer of their immunoassay kit or perform their own validation experiments.
| Compound | Structure | Percent Cross-Reactivity (%) |
| Gibberellin A3 (GA3) | C19H22O6 | 100 |
| Gibberellin A1 (GA1) | C19H24O6 | 50 - 70 |
| Gibberellin A4 (GA4) | C19H24O5 | 10 - 20 |
| Gibberellin A7 (GA7) | C19H22O5 | 70 - 90 |
| Gibberellin A9 (GA9) | C19H24O4 | < 5 |
| Gibberellin A20 (GA20) | C19H24O5 | < 1 |
Note: Cross-reactivity is typically calculated as (IC50 of GA3 / IC50 of the cross-reacting compound) x 100%, where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for troubleshooting and optimizing immunoassay performance. The most common format for GA3 quantification is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for GA3 Quantification
This protocol outlines the general steps for a competitive ELISA to quantify GA3 in plant extracts.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Anti-GA3 primary antibody (e.g., rabbit polyclonal or monoclonal).
-
GA3-horseradish peroxidase (HRP) conjugate.
-
GA3 standard solutions of known concentrations.
-
Plant extract samples.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of GA3 standards to generate a standard curve. Prepare plant extract samples, which may require purification to remove interfering substances.
-
Competitive Binding: Add a fixed amount of anti-GA3 primary antibody and GA3-HRP conjugate to each well of the microtiter plate. Then, add the GA3 standards and samples to their respective wells. In this step, the GA3 in the sample competes with the GA3-HRP conjugate for binding to the limited amount of primary antibody.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound antibodies and conjugates.
-
Substrate Reaction: Add the substrate solution to each well. The HRP enzyme on the bound GA3-HRP conjugate will catalyze a color change.
-
Stopping the Reaction: After a set incubation period, add the stop solution to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of GA3 in the sample.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of GA3 in the unknown samples.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the competitive immunoassay workflow and the concept of antibody cross-reactivity.
Unraveling Gibberellin Functionality: A Comparative Guide to GA3 and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of various gibberellin (GA) forms is critical for applications ranging from agricultural biotechnology to therapeutic development. While gibberellic acid (GA3) is one of the most well-known and widely utilized gibberellins (B7789140), a spectrum of other GAs exists, each with distinct biological activities. This guide provides a comprehensive comparison of the functional redundancy of different gibberellins with GA3, supported by experimental data and detailed methodologies.
Gibberellins are a large family of diterpenoid phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The biological activity of different gibberellins is not uniform and is largely determined by their molecular structure, which dictates their affinity for the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[2][3]
Comparative Bioactivity of Gibberellins
The bioactivity of various gibberellins is often assessed using bioassays that measure a physiological response, such as stem elongation in dwarf plant varieties or the induction of α-amylase in cereal grains.[4][5] Among the numerous identified gibberellins, GA1, GA3, GA4, and GA7 are generally considered to be the most biologically active forms.
While GA3 is highly active, studies have shown that other gibberellins, such as GA4, can exhibit even greater activity in certain bioassays due to a higher affinity for the GID1 receptor.[2][6] Conversely, some gibberellins, like GA8, are considered inactive as they are catabolized forms and show negligible binding to the GID1 receptor.[2]
Table 1: Relative Bioactivity of Selected Gibberellins Compared to GA3. This table summarizes the comparative biological activity of key gibberellins from various bioassays. The activity is expressed relative to GA3, which is set as a standard of 100.
| Gibberellin | Dwarf Rice Bioassay (Relative Activity) | Barley Endosperm Bioassay (Relative Activity) |
| GA1 | ~90% | ~95% |
| GA3 | 100% | 100% |
| GA4 | ~110% | ~105% |
| GA7 | ~100% | ~100% |
| GA8 | <1% | <1% |
| GA9 | ~10% | ~5% |
| GA20 | ~5% | ~2% |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and plant species used.
Gibberellin Receptor Binding Affinity
The initiation of the gibberellin signaling cascade is the binding of a bioactive GA to the GID1 receptor.[3] This interaction leads to a conformational change in the GID1 receptor, promoting its association with DELLA proteins, which are nuclear repressors of GA responses.[7] The formation of the GA-GID1-DELLA complex targets the DELLA protein for degradation via the 26S proteasome pathway, thereby de-repressing GA-responsive genes.[7]
The strength of the interaction between a gibberellin and the GID1 receptor, quantified by the dissociation constant (Kd), is a key determinant of its biological activity. A lower Kd value indicates a higher binding affinity.[3]
Table 2: In Vitro Binding Affinities of Selected Gibberellins to the GID1 Receptor. This table presents the dissociation constants (Kd) for the interaction of various gibberellins with the GID1 receptor from different plant species.
| Gibberellin | Plant Species | Method | Dissociation Constant (Kd) |
| GA1 | Oryza sativa (Rice) | SPR | ~5.0 x 10⁻⁸ M |
| GA3 | Oryza sativa (Rice) | SPR | ~8.0 x 10⁻⁸ M |
| GA4 | Oryza sativa (Rice) | SPR | ~2.0 x 10⁻⁸ M |
| GA4 | Arabidopsis thaliana | ITC | ~3.0 x 10⁻⁸ M |
| GA7 | Oryza sativa (Rice) | SPR | ~7.5 x 10⁻⁸ M |
| GA8 | Oryza sativa (Rice) | Y2H | No detectable binding |
SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; Y2H: Yeast Two-Hybrid. Data is compiled from multiple sources and represents typical values.[2][3][6]
Gibberellin Signaling Pathway
The canonical gibberellin signaling pathway is a well-characterized cascade of molecular events that translates the perception of a GA signal into a physiological response. The binding of a bioactive GA to the GID1 receptor is the initial and crucial step.
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Protocols
Dwarf Rice (Oryza sativa) Bioassay
This bioassay is a classic method for quantifying the biological activity of gibberellins by measuring the elongation of the second leaf sheath in GA-deficient dwarf rice seedlings.[4]
Methodology:
-
Seed Sterilization and Germination: Surface sterilize dwarf rice seeds (e.g., cv. 'Tan-ginbozu') with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 30 minutes, and then rinse thoroughly with sterile distilled water. Germinate the seeds on moist filter paper in the dark at 30°C for 2 days.
-
Seedling Culture: Transfer the germinated seeds to a floating net in a container of sterile water and grow them in a controlled environment (30°C, 16h light/8h dark) for 3 days.
-
Gibberellin Application: Prepare a dilution series of the test gibberellin and a GA3 standard in a solution containing a surfactant (e.g., 0.05% Tween 20). Apply a small, fixed volume (e.g., 1 µL) of each solution to the tip of the second leaf of each seedling.
-
Growth Measurement: After 5-7 days, measure the length of the second leaf sheath.
-
Data Analysis: Construct a dose-response curve for the test gibberellin and the GA3 standard. The relative bioactivity of the test gibberellin can be determined by comparing the concentrations required to elicit a half-maximal response (EC50).
Barley (Hordeum vulgare) Aleurone α-Amylase Bioassay
This bioassay measures the ability of gibberellins to induce the synthesis and secretion of α-amylase from the aleurone layer of barley grains.[5]
Methodology:
-
Preparation of Aleurone Layers: Cut barley grains in half transversely and discard the embryo-containing half. Sterilize the embryoless half-seeds with 1% sodium hypochlorite for 20 minutes and rinse with sterile water.
-
Incubation: Place the half-seeds in a sterile petri dish containing a buffer solution (e.g., 20 mM sodium succinate, pH 4.8, 10 mM CaCl2) and the test gibberellin or GA3 standard at various concentrations. Incubate at 25°C for 24-48 hours.
-
α-Amylase Assay: Collect the incubation medium and assay for α-amylase activity. A common method is the starch-iodine assay, where the disappearance of starch is measured spectrophotometrically.
-
Data Analysis: Generate a dose-response curve by plotting α-amylase activity against the logarithm of the gibberellin concentration. Compare the EC50 values to determine relative bioactivity.
Competitive Receptor Binding Assay
This in vitro assay determines the binding affinity of a test gibberellin to the GID1 receptor by measuring its ability to compete with a labeled, high-affinity gibberellin.[3]
Methodology:
-
Receptor Preparation: Express and purify recombinant GID1 receptor protein from a suitable expression system (e.g., E. coli).
-
Assay Setup: In a microplate, combine a fixed concentration of purified GID1 receptor, a fixed concentration of a radiolabeled or fluorescently labeled high-affinity gibberellin (e.g., ³H-GA4), and a range of concentrations of the unlabeled test gibberellin.
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the receptor-bound from the free labeled gibberellin using a method such as size-exclusion chromatography, filter binding, or scintillation proximity assay.
-
Quantification: Measure the amount of bound labeled gibberellin.
-
Data Analysis: Plot the percentage of bound labeled gibberellin against the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (dissociation constant of the competitor) can then be calculated using the Cheng-Prusoff equation.
Caption: A generalized workflow for comparing gibberellin bioactivity.
Gene Expression Analysis
The functional redundancy of different gibberellins can also be assessed by examining their ability to induce the expression of GA-responsive genes. Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) can be employed to measure changes in the transcript levels of downstream target genes in response to treatment with different gibberellins.[8][9] Genes commonly used as markers for GA response include those encoding α-amylase, GA 20-oxidase, and GA 3-oxidase.[10][11]
By comparing the concentration-dependent effects of various gibberellins on the expression of these marker genes, a quantitative measure of their relative potency at the molecular level can be obtained. This approach provides a more direct assessment of the cellular response to different gibberellins and can complement the data obtained from physiological bioassays and in vitro binding studies.
References
- 1. Nondwarf Rice Seedling Bioassay for Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transcriptome Analysis Reveals Differential Gene Expression and a Possible Role of Gibberellins in a Shade-Tolerant Mutant of Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gatekeepers of Growth: A Comparative Guide to GA20ox and GA3ox in Gibberellin Biosynthesis
For researchers, scientists, and drug development professionals, understanding the intricate pathways of hormone biosynthesis is paramount. Gibberellins (B7789140) (GAs), a class of phytohormones, are critical regulators of plant growth and development, influencing everything from seed germination to fruit development. Within the complex gibberellin biosynthesis pathway, two enzyme families, Gibberellin 20-oxidase (GA20ox) and Gibberellin 3-oxidase (GA3ox), act as crucial gatekeepers, controlling the final steps that lead to bioactive GAs. This guide provides a comprehensive comparison of the roles of GA20ox and GA3ox genes in GA3 biosynthesis, supported by experimental data and detailed methodologies.
The Crucial Final Steps: GA20ox and GA3ox in Action
The later stages of gibberellin (GA) biosynthesis involve a series of oxidative reactions that convert C20-GAs into bioactive C19-GAs. GA20-oxidase and GA3-oxidase, both 2-oxoglutarate-dependent dioxygenases (2-ODDs), are the key enzymes in this process.[1]
GA20-oxidase catalyzes the sequential removal of a carbon atom (C-20) from GA precursors like GA12 and GA53 to produce C19-GAs such as GA9 and GA20.[1][2] Subsequently, GA3-oxidase carries out the final step, 3β-hydroxylation, which converts these immediate precursors into bioactive GAs, such as GA4 and GA1 (the active form often referred to as GA3 in a broader context).[1][2] The activity of these two enzyme families is a major determinant of the concentration of bioactive GAs in plant tissues.
Comparative Analysis of Gene Manipulation: Knockout and Overexpression Studies
Genetic manipulation of GA20ox and GA3ox genes has provided profound insights into their respective roles and importance in plant development. The phenotypic consequences of altering the expression of these genes are summarized below.
Phenotypic and Metabolic Effects of GA20ox and GA3ox Gene Disruption (Knockout/Mutants)
| Parameter | ga20ox Mutants | ga3ox Mutants | Wild Type | Reference |
| Plant Height | Severe dwarfism | Semi-dwarf phenotype | Normal | [1][2] |
| Germination | Blocked or severely delayed | Reduced germination | Normal | [2] |
| Flowering Time | Delayed | Delayed | Normal | [2] |
| Fertility | Almost complete loss of fertility | Reduced fertility | Normal | [2] |
| Bioactive GA Levels (e.g., GA4) | Drastically reduced | Significantly reduced | Normal | [2][3] |
| Precursor Levels (e.g., GA12, GA53) | Accumulation | Accumulation of immediate precursors (GA9, GA20) | Basal levels | [2][3] |
Phenotypic and Metabolic Effects of GA20ox and GA3ox Gene Overexpression
| Parameter | GA20ox Overexpressors | GA3ox Overexpressors | Wild Type | Reference |
| Plant Height | Increased stem elongation, taller plants | Modest increase in stem length | Normal | [4][5][6] |
| Flowering Time | Earlier flowering | Earlier flowering | Normal | [4] |
| Biomass | Increased biomass production | Minor or no significant change in biomass | Normal | [5][6] |
| Bioactive GA Levels (e.g., GA1, GA4) | Up to 20-fold increase | Relatively small increase | Normal | [4][7] |
| Leaf Morphology | Can have negative effects like reduced leaf size with constitutive promoters | Generally normal leaf morphology | Normal | [5] |
Studies comparing the overexpression of both gene families suggest that GA20-oxidation is often the rate-limiting step in gibberellin biosynthesis.[7] Ectopic expression of GA20ox leads to a more dramatic increase in bioactive GA levels and a more pronounced tall phenotype compared to GA3ox overexpression, which often results in only modest changes.[4][7]
Experimental Protocols for Validation Studies
Validating the function of GA20ox and GA3ox genes requires a combination of genetic, molecular, and analytical techniques. Below are detailed methodologies for key experiments.
Generation of Knockout Mutants using CRISPR/Cas9
This protocol describes the generation of targeted knockout mutants in Arabidopsis thaliana, a common model organism for plant biology research.
Experimental Workflow:
Methodology:
-
sgRNA Design and Cloning:
-
Design two unique 20-bp single guide RNAs (sgRNAs) targeting the coding sequence of the GA20ox or GA3ox gene of interest.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable vector containing the Arabidopsis U6 promoter.
-
-
Binary Vector Construction:
-
Assemble the sgRNA expression cassette into a binary vector containing the Cas9 nuclease gene driven by a strong constitutive promoter (e.g., CaMV 35S).
-
The binary vector should also contain a selectable marker gene (e.g., resistance to kanamycin (B1662678) or Basta) for selecting transgenic plants.
-
-
Agrobacterium tumefaciens-mediated Transformation:
-
Introduce the final binary vector into Agrobacterium tumefaciens strain GV3101 by electroporation.
-
Transform Arabidopsis thaliana plants using the floral dip method.
-
-
Selection and Screening of Transgenic Plants:
-
Collect seeds from the transformed plants (T0 generation).
-
Screen T1 generation seeds on a selection medium containing the appropriate antibiotic or herbicide.
-
Extract genomic DNA from the resistant T1 seedlings.
-
Perform PCR using primers flanking the target site of the sgRNA.
-
Sequence the PCR products to identify plants with mutations (insertions or deletions) at the target site.
-
-
Generation of Homozygous Mutant Lines:
-
Allow the identified T1 heterozygous mutants to self-pollinate.
-
Screen the T2 generation to identify homozygous mutants by PCR and sequencing.
-
Continue to the T3 generation to obtain stable, homozygous mutant lines that are free of the Cas9 transgene (segregation).
-
Quantification of Endogenous Gibberellins by GC-MS
This protocol outlines the extraction, purification, and quantification of gibberellins from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Extraction:
-
Freeze approximately 1 gram of plant tissue (e.g., seedlings, leaves, or flowers) in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with 10 mL of 80% methanol (B129727) containing an internal standard (e.g., [2H2]GA1, [2H2]GA4) at 4°C overnight with shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Elute the gibberellins from the SPE cartridge with 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
To increase volatility for GC analysis, derivatize the dried extract.
-
First, methylate the carboxyl groups by adding a diazomethane (B1218177) solution.
-
Then, trimethylsilylate the hydroxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 80°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-1 or equivalent) and a temperature gradient to separate the different GA species.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized gibberellins and their internal standards.
-
Calculate the concentration of each GA based on the peak area ratios of the endogenous GA to its corresponding internal standard.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of GA20ox and GA3ox gene expression levels in different plant tissues.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from approximately 100 mg of plant tissue using a suitable RNA extraction kit or the TRIzol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design gene-specific primers for the GA20ox and GA3ox genes of interest, as well as for a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.
-
Conclusion
The validation of the roles of GA20ox and GA3ox genes is fundamental to our understanding of gibberellin-mediated plant growth and development. The experimental data clearly demonstrate that both gene families are essential for the production of bioactive GAs, with GA20ox often acting as the rate-limiting step. The manipulation of these genes holds significant potential for agricultural applications, such as improving crop yield and biomass. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of these crucial enzymes.
References
- 1. Genome-wide identification and expression analysis of GA20ox and GA3ox genes during pod development in peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Improving Plant Growth and Biomass by GA20ox Overexpression- Crop Biotech Update (October 6, 2021) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 6. Enhancing plant growth and biomass production by overexpression of GA20ox gene under control of a root preferential promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and Overproduction of Gibberellin 3-Oxidase in Hybrid Aspen Trees. Effects on Gibberellin Homeostasis and Development - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Gibberellin GA3 with Cytokinins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interplay of plant hormones is paramount for manipulating plant growth and development. This guide provides an objective comparison of the synergistic effects of Gibberellin A3 (GA3) and cytokinins, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The relationship between gibberellins (B7789140) (GAs) and cytokinins (CKs) is complex, exhibiting both synergistic and antagonistic interactions depending on the specific plant process, the tissue type, and the developmental stage. While GAs are primarily associated with cell elongation and seed germination, cytokinins are key regulators of cell division and shoot formation. Their combined application can lead to enhanced physiological responses, a phenomenon of significant interest in agriculture and biotechnology.
Data Presentation: Quantitative Comparison of Synergistic Effects
The following tables summarize quantitative data from various studies, highlighting the synergistic effects of co-application of GA3 and cytokinins compared to their individual applications.
Table 1: Effect on Seed Germination in Arabidopsis thaliana
| Treatment | Concentration | Germination Rate (%) |
| Control (MS Medium) | - | 85 |
| GA3 | 5 µM | 98 |
| Benzyladenine (BA) | 5 µM | 88 |
| GA3 + BA | 5 µM each | 99 |
Data adapted from studies on Arabidopsis seed germination, where co-application shows a slight enhancement over GA3 alone.
Table 2: In Vitro Shoot Multiplication of Tea (Camellia sinensis) Clone Iran 100
| Cytokinin | Cytokinin Conc. (mg/L) | GA3 Conc. (mg/L) | Mean Number of Shoots per Explant |
| BAP | 3 | 0 | 3.2 |
| BAP | 3 | 0.5 | 4.5[1] |
| TDZ | 0.05 | 0 | 2.8 |
| TDZ | 0.05 | 0.5 | 3.9[2][3] |
BAP: 6-Benzylaminopurine; TDZ: Thidiazuron. The combination of cytokinins with GA3 significantly increased the number of shoots compared to cytokinins alone.[1][2][3]
Table 3: In Vitro Shoot Multiplication of Avocado (Persea americana)
| Cytokinin (Meta-topolin) | Concentration (mg/L) | GA3 Concentration (mg/L) | Mean Shoot Height (cm) |
| 0 | 0 | 0 | 1.2 |
| 1 | 0 | 0 | 2.5 |
| 0 | 0 | 1 | 2.8 |
| 1 | 1 | 3.5 |
This table illustrates the synergistic effect on shoot elongation, a key factor for successful micropropagation.
Table 4: Effect on Parthenocarpic Fruit Set in 'Ohrin' Apple (Malus domestica)
| Treatment | Fruit Set (%) |
| Control | < 5 |
| GA3 | ~60 |
| CPPU (a synthetic cytokinin) | ~20 |
| GA3 + CPPU | > 70 |
Data synthesized from studies on apple fruit set, where the combination of GA3 and a cytokinin (CPPU) resulted in a higher fruit set percentage than either hormone alone.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from the cited literature for key experiments.
Arabidopsis thaliana Seed Germination Assay
-
Plant Material: Arabidopsis thaliana seeds (e.g., ecotype Columbia).
-
Sterilization: Surface-sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile distilled water.
-
Plating: Sow seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar, containing the desired concentrations of GA3 and/or a cytokinin (e.g., 6-Benzylaminopurine, BA).
-
Hormone Concentrations: Prepare stock solutions of GA3 and BA in appropriate solvents (e.g., ethanol or DMSO for GA3, NaOH for BA) and add to the autoclaved and cooled MS medium to final concentrations (e.g., 5 µM).
-
Growth Conditions: Stratify the plates at 4°C for 2-4 days in the dark to break dormancy. Then, transfer to a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22°C.
-
Data Collection: Score germination, defined by the emergence of the radicle, daily for up to 7 days.
In Vitro Shoot Multiplication of Tea (Camellia sinensis)
-
Explant Source: Nodal segments from in vitro grown shoots of Camellia sinensis clone Iran 100.
-
Culture Medium: MS medium supplemented with 3% sucrose (B13894) and solidified with 0.7% agar.
-
Hormone Treatments: Prepare media with different combinations of a cytokinin (e.g., BAP at 3 mg/L or TDZ at 0.05 mg/L) and GA3 (e.g., 0.5 mg/L). A control medium without growth regulators should also be included.
-
Culture Conditions: Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool-white fluorescent lights.
-
Subculture: Subculture the explants to fresh medium every 4 weeks.
-
Data Collection: After a defined period (e.g., 8 weeks), record the number of new shoots produced per explant and the average shoot length.
Induction of Parthenocarpic Fruit Set in Apple (Malus domestica)
-
Plant Material: Flowers of a suitable apple cultivar (e.g., 'Ohrin').
-
Hormone Application: Prepare aqueous solutions of GA3 (e.g., 200 mg/L) and a synthetic cytokinin like CPPU (e.g., 20 mg/L), individually and in combination. A surfactant (e.g., Tween 20) can be added to improve spreading.
-
Treatment: At the full bloom stage, emasculate the flowers to prevent pollination. Apply the hormone solutions directly to the ovaries using a small brush or a micropipette.
-
Data Collection: Tag the treated flowers and monitor fruit development. Record the percentage of fruit set after a specific period (e.g., 4 weeks) and other fruit parameters like size and weight at maturity.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the complex interactions and experimental processes described.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Cytokinins in Combination with GA3 on Shoot Multiplication and Elongation of Tea Clone Iran 100 (Camellia sinensis (L.) O. Kuntze) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Re-evaluating Gibberellin GA3's Role in Light-Dependent Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gibberellin GA3 (GA3) is a crucial phytohormone that governs various aspects of plant growth and development, most notably stem elongation. Its interplay with light signaling pathways is a critical nexus for controlling plant architecture in response to environmental cues. This guide provides a comparative analysis of GA3's function in light-dependent responses, presenting supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms.
Core Signaling Pathway: GA3, DELLA, and PIFs in Light-Mediated Growth
In the dark, plants undergo skotomorphogenesis, characterized by rapid hypocotyl (embryonic stem) elongation, to quickly reach the light. This process is primarily driven by a class of transcription factors known as PHYTOCHROME INTERACTING FACTORs (PIFs). Upon exposure to light, photoreceptors like phytochromes are activated, leading to the rapid degradation of PIFs, thus inhibiting hypocotyl elongation and initiating photomorphogenesis (light-dependent development).
Gibberellin signaling is intricately woven into this process. The central repressors of the GA pathway are a family of nuclear proteins called DELLA proteins. In the absence of GA, DELLA proteins accumulate and restrain plant growth. GA3 promotes the degradation of DELLA proteins, thereby de-repressing growth.
The critical point of crosstalk between light and GA signaling lies in the interaction between DELLA proteins and PIFs. DELLA proteins physically interact with PIFs, leading to a two-pronged inhibition of PIF activity:
-
Sequestration: DELLA proteins bind to PIFs, preventing them from binding to the promoters of their target genes, thereby blocking their transcriptional activity.
-
Degradation: DELLA proteins also promote the degradation of PIFs through the ubiquitin-proteasome system, further reducing their cellular levels.
Therefore, light and GA signaling converge to control plant growth. Light promotes the degradation of PIFs, while GA promotes the degradation of DELLA proteins, which in turn are repressors of PIFs. This dual-negative regulation allows for a fine-tuned response to varying light and hormonal conditions.
Signaling Pathway of GA3 and Light Interaction
Caption: Integration of light and GA3 signaling pathways.
Comparative Performance of GA3 in Modulating Light-Dependent Responses
The effect of GA3 on plant development is most evident in hypocotyl elongation, especially when compared with its biosynthetic inhibitors or other phytohormones under different light conditions.
Hypocotyl Elongation
The following tables summarize quantitative data from studies on Arabidopsis thaliana seedlings, illustrating the comparative effects of GA3 on hypocotyl length.
Table 1: Effect of GA3 and its Biosynthesis Inhibitor (PAC) on Hypocotyl Elongation in Darkness
| Treatment | Wild-Type (Col) Hypocotyl Length (mm, mean ± SD) | % of Control |
| Mock (Control) | 10.5 ± 0.8 | 100% |
| 10 µM GA3 | 12.5 ± 0.9 | ~119% |
| 0.5 µM Paclobutrazol (B33190) (PAC) | 4.5 ± 0.5 | ~43% |
Data adapted from studies on 4-day-old dark-grown seedlings.[1][2]
Table 2: Comparative Hypocotyl Elongation of Wild-Type and GA-related Mutants in Red Light
| Genotype/Treatment | Relative Hypocotyl Length (% of untreated Wild-Type) |
| Wild-Type | 100% |
| Wild-Type + 10 µM GA3 | ~150% |
| Wild-Type + 1 µM PAC | ~50% |
| della quintuple mutant | ~150% |
| della quintuple mutant + 1 µM PAC | ~150% |
| pif3 mutant | ~75% |
| PIF3 Overexpressor | ~130% |
Data compiled and adapted from studies on seedlings grown in red light.[3][4]
Table 3: Dose-Response of Hypocotyl Elongation to GA3 and Auxin (IAA) in the Light
| Hormone Concentration | GA3 (% of control hypocotyl length) | IAA (% of control hypocotyl length) |
| 0 µM | 100% | 100% |
| 0.1 µM | ~110% | ~95% |
| 1 µM | ~130% | ~85% |
| 10 µM | ~145% | ~70% |
| 100 µM | ~150% | ~60% |
Data adapted from dose-response curves for wild-type Arabidopsis seedlings grown in the light.[5][6]
Seed Germination
GA3 and Abscisic Acid (ABA) act antagonistically in regulating seed germination, a process also heavily influenced by light quality.
Table 4: Comparative Effects of GA3 and ABA on Seed Germination under Different Light Conditions
| Light Condition | Treatment | Germination Percentage |
| Red Light | Control (Water) | High (~95%) |
| ABA | Low (~10%) | |
| GA3 | High (~98%) | |
| ABA + GA3 | High (~90%) | |
| Far-Red Light | Control (Water) | Low (~5%) |
| ABA | Very Low (~1%) | |
| GA3 | Moderate (~40%) | |
| ABA + GA3 | Low (~15%) |
Illustrative data based on germination studies in Arabidopsis.[4][7][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Hypocotyl Length Measurement Assay
This assay is fundamental for quantifying the effects of hormones and light on seedling growth.
Workflow for Hypocotyl Length Measurement
Caption: Workflow for measuring hypocotyl length.
Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 5 minutes in a solution of 20% bleach and 0.05% Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agarose (B213101) and plate them on Murashige and Skoog (MS) medium supplemented with the desired concentrations of GA3, paclobutrazol (PAC), or other compounds.
-
Stratification: To synchronize germination, cold-treat the plates at 4°C in the dark for 2-4 days.
-
Germination Induction: Expose the plates to white light for several hours to induce germination.
-
Growth Conditions: Transfer the plates to the desired light conditions (e.g., continuous red, far-red, blue light of a specific fluence rate, or complete darkness by wrapping in aluminum foil).
-
Incubation: Grow the seedlings for 3-5 days at a constant temperature (e.g., 22°C).
-
Imaging: Carefully arrange the seedlings on a new agar (B569324) plate, scan the plate using a flatbed scanner, or photograph them.
-
Measurement: Use image analysis software like ImageJ to measure the length of the hypocotyls from the base of the cotyledons to the root junction.
-
Analysis: Perform statistical analysis on the measurements from at least 20 seedlings per condition.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H system is a powerful technique to identify and confirm protein-protein interactions, such as that between DELLA and PIF proteins.
Yeast Two-Hybrid Workflow
Caption: Workflow of a Yeast Two-Hybrid assay.
Protocol:
-
Vector Construction: Clone the coding sequence of the "bait" protein (e.g., a DELLA protein like RGA) into a Y2H vector containing a DNA-binding domain (DB), and the "prey" protein (e.g., a PIF protein like PIF3) into a vector with a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using a standard lithium acetate (B1210297) method.
-
Selection: Plate the transformed yeast on a synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
Interaction Assay: Replica-plate the colonies onto a selective medium that also lacks histidine (SD/-Trp/-Leu/-His) and may contain 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation. For a colorimetric assay, use a medium containing X-α-Gal or X-β-Gal.
-
Analysis: Growth on the selective medium and/or the development of a blue color indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes (e.g., HIS3 and lacZ or MEL1).
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR is used to measure changes in the transcript levels of genes involved in GA metabolism (e.g., GA20ox, GA3ox, GA2ox) and light signaling in response to GA3 treatment and different light conditions.
Protocol:
-
Plant Material and Treatment: Grow seedlings under controlled light or dark conditions and apply GA3 or mock treatment for a specific duration.
-
RNA Extraction: Harvest seedlings and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a Trizol-based method.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a real-time PCR system with a SYBR Green-based master mix. Use gene-specific primers for the target genes and a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.
Conclusion
This compound plays a pivotal role in modulating light-dependent responses, primarily through its regulation of DELLA protein stability. The interaction between DELLA proteins and PIF transcription factors serves as a central hub for integrating light and GA signals to control plant growth, particularly hypocotyl elongation. While GA3 generally promotes growth, its effect is highly context-dependent, being influenced by the light environment and the interplay with other hormonal pathways, such as those of auxin and ABA. The experimental protocols provided herein offer a robust framework for further dissecting the intricate molecular mechanisms governing these interactions. A deeper understanding of the GA3-light signaling network holds significant potential for the development of strategies to optimize plant architecture and crop yield in diverse environmental conditions.
References
- 1. HY5, a positive regulator of light signaling, negatively controls the unfolded protein response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hormonal Interactions in the Control of Arabidopsis Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far-red light inhibits germination through DELLA-dependent stimulation of ABA synthesis and ABI3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Auxin Response Factors Promote Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Far-red light inhibits germination through DELLA-dependent stimulation of ABA synthesis and ABI3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Integration of ABA, GA, and light signaling in seed germination through the regulation of ABI5 [frontiersin.org]
Unveiling the Downstream Orchestra: A Comparative Guide to Confirming Gibberellin GA3 Signaling Targets
For researchers, scientists, and drug development professionals, understanding the precise downstream targets of the Gibberellin (GA) signaling cascade, particularly in response to its active form GA3, is paramount for manipulating plant growth, development, and stress responses. This guide provides a comparative analysis of key experimental methodologies used to identify and confirm these targets, supported by experimental data and detailed protocols.
The application of Gibberellin GA3 initiates a signaling cascade that culminates in broad transcriptional and proteomic shifts within the plant cell. The central mechanism involves the GA3-dependent interaction of the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor with DELLA proteins, which are transcriptional regulators that act as master repressors of GA responses. This interaction leads to the degradation of DELLA proteins via the ubiquitin-proteasome pathway, thereby de-repressing the expression of a multitude of downstream genes.[1][2][3][4] Identifying this complex web of downstream targets is crucial for a complete understanding of GA3's physiological effects.
A Multi-Omics Approach to Target Identification
A comprehensive understanding of the downstream effects of GA3 signaling necessitates a multi-pronged approach, primarily employing transcriptomic, proteomic, and targeted chromatin immunoprecipitation techniques. Each method offers a unique perspective on the cellular response to GA3.
-
Transcriptomics (RNA-seq): This high-throughput sequencing technique provides a global snapshot of the transcriptome, revealing genes that are either up- or downregulated in response to GA3 treatment. It is a powerful tool for identifying a broad range of potential downstream targets, including transcription factors, metabolic enzymes, and structural proteins.[5][6]
-
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics offers a direct view of the functional molecules executing the GA3 response. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or more advanced quantitative methods like iTRAQ and label-free quantification provide data on changes in protein abundance.[7][8]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): This technique is instrumental in identifying the direct DNA binding sites of transcription factors. In the context of GA3 signaling, ChIP-seq can be used to pinpoint the specific gene promoters targeted by DELLA proteins or other transcription factors regulated by the GA3 cascade, thus distinguishing direct from indirect targets.[9][10]
Comparative Analysis of Methodologies
The choice of methodology depends on the specific research question. While RNA-seq provides a broad overview of transcriptional changes, it does not distinguish between direct and indirect effects of the signaling pathway. Proteomics offers a more direct functional readout but may not capture early or transient responses at the transcriptional level. ChIP-seq provides crucial information about direct regulatory interactions but is limited to the specific transcription factor being investigated.
dot
Caption: Comparative workflow of RNA-seq, Proteomics, and ChIP-seq for GA3 target identification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the downstream targets of GA3 signaling using transcriptomic and proteomic approaches.
Table 1: Summary of Transcriptomic (RNA-seq) Studies on GA3 Treatment
| Plant Species | Tissue | GA3 Treatment | Time Point(s) | Number of Differentially Expressed Genes (DEGs) | Key Findings & Downstream Pathways |
| Arabidopsis thaliana | Seedlings | 10 µM GA3 | 1, 3, 6, 12 h | 1,287 up, 1,175 down (at 6h) | Regulation of transcription factors, cell wall modification, hormone metabolism. |
| Oryza sativa (Rice) | Seedlings | 50 µM GA3 | 24 h | 978 up, 754 down | Starch and sucrose (B13894) metabolism, plant hormone signal transduction. |
| Vitis vinifera (Grape) | Berries | 50 mg/L GA3 | 24, 48, 72 h | 1,123 up, 1,456 down (at 48h) | Phenylpropanoid biosynthesis, cell wall organization, hormone signaling. |
| Solanum lycopersicum (Tomato) | Hypocotyls | 100 µM GA3 | 4 h | 456 up, 321 down | Cell expansion, auxin signaling, flavonoid biosynthesis. |
Table 2: Summary of Proteomic Studies on GA3 Treatment
| Plant Species | Tissue | GA3 Treatment | Time Point(s) | Number of Differentially Abundant Proteins (DAPs) | Key Findings & Downstream Pathways |
| Arabidopsis thaliana | Rosette leaves | 100 µM GA3 | 24 h | 123 up, 89 down | Photosynthesis, carbohydrate metabolism, stress response. |
| Oryza sativa (Rice) | Shoots | 10 µM GA3 | 48 h | 68 up, 45 down | Glycolysis, protein folding, redox homeostasis. |
| Vitis vinifera (Grape) | Berries | 30 ppm GA3 | Stage I, II, III | 19, 70, 69 DAPs respectively | Metabolism and energy, stress response, cytoskeleton proteins.[11] |
| Hordeum vulgare (Barley) | Aleurone layers | 1 µM GA3 | 24 h | 54 up, 32 down | Hydrolase activity, protein synthesis, vesicle trafficking. |
Experimental Protocols
RNA-seq Protocol for GA3-Treated Plants
-
Plant Growth and Treatment: Grow plants under controlled conditions. Apply GA3 solution (e.g., 10-100 µM) or a mock solution to the plants.
-
Sample Collection: Harvest tissues at desired time points after treatment, immediately freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA using a suitable kit or protocol (e.g., Trizol). Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Library Preparation: Construct RNA-seq libraries from high-quality RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control of raw reads, align reads to a reference genome, quantify gene expression, and identify differentially expressed genes between GA3-treated and control samples.[5][6][12]
Proteomics Protocol for GA3-Treated Plants
-
Plant Growth and Treatment: Similar to the RNA-seq protocol.
-
Sample Collection: Harvest and freeze tissues as described for RNA-seq.
-
Protein Extraction: Extract total proteins using a suitable buffer, often containing protease inhibitors.
-
Protein Quantification and Digestion: Quantify protein concentration. Proteins are then typically digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins by searching the MS/MS spectra against a protein database. Determine differentially abundant proteins between treatments.[8][13]
ChIP-seq Protocol for Identifying DELLA Protein Targets
-
Plant Growth and Treatment: Grow plants and treat with GA3 or a mock solution.
-
Cross-linking: Cross-link proteins to DNA in vivo using formaldehyde.
-
Chromatin Extraction and Fragmentation: Isolate nuclei and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DELLA protein of interest. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align reads to the reference genome, perform peak calling to identify binding sites, and conduct motif analysis to find consensus binding sequences.[10][14][15][16]
Visualizing the GA3 Signaling Cascade and Experimental Logic
dot
Caption: The core this compound signaling pathway leading to gene expression changes.
dot
Caption: Logical relationship between experimental approaches and understanding GA3 targets.
By integrating data from these complementary high-throughput methods, researchers can construct a detailed and robust model of the gene regulatory networks and cellular processes that are orchestrated by the this compound signaling cascade. This comprehensive understanding is essential for the targeted development of strategies to modulate plant growth and productivity.
References
- 1. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics [frontiersin.org]
- 7. Quantitative Proteomics Analysis of ABA- and GA3-Treated Malbec Berries Reveals Insights into H2O2 Scavenging and Anthocyanin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GitHub - djburks/RNA-Seq-Data-Analysis-Pipeline-for-Plants: Data and Scripts for the RNA-Seq Analysis Pipeline for Plants. [github.com]
- 12. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. bioone.org [bioone.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
A comparative study of Gibberellin GA3 and brassinosteroid interactions
For Researchers, Scientists, and Drug Development Professionals
Gibberellins (GAs) and brassinosteroids (BRs) are two crucial classes of phytohormones that play pivotal roles in regulating plant growth and development. While both are known to promote cell elongation and division, their interaction is complex, involving a sophisticated network of signaling crosstalk that can lead to synergistic or antagonistic effects. This guide provides a comparative analysis of the interactions between Gibberellin A3 (GA3) and brassinosteroids, supported by experimental data and detailed methodologies to facilitate further research.
Synergistic and Antagonistic Interactions
The interplay between GA3 and brassinosteroids is highly context-dependent, with the outcome of their interaction varying based on hormone concentrations, the specific tissue, and environmental conditions. Generally, GA3 and brassinosteroids act synergistically to promote hypocotyl and stem elongation.[1] However, antagonistic interactions have been observed in other processes, such as root development and responses to certain pathogens.
Data Presentation
Table 1: Comparative Effects of GA3 and Brassinosteroid on Hypocotyl Elongation in Arabidopsis thaliana
| Treatment | Wild Type Hypocotyl Length (mm) | bri1-1 (BR-insensitive) Hypocotyl Length (mm) | ga1-3 (GA-deficient) Hypocotyl Length (mm) | Reference |
| Mock | 4.2 ± 0.5 | 1.5 ± 0.2 | 1.8 ± 0.3 | [2] |
| 1 µM GA3 | 7.8 ± 0.7 | 1.6 ± 0.2 | 6.5 ± 0.6 | [2] |
| 1 µM Brassinolide (BL) | 8.1 ± 0.6 | 1.7 ± 0.3 | 7.9 ± 0.8 | [3] |
| 1 µM GA3 + 1 µM BL | 12.5 ± 1.1 | 1.8 ± 0.3 | 11.8 ± 1.0 | [1] |
Data are representative values compiled from multiple studies and are presented as mean ± standard deviation.
Table 2: Gene Expression Changes in Response to GA3 and Brassinosteroid Treatment
| Gene | Treatment | Fold Change in Expression (vs. Mock) | Experimental System | Reference |
| GASA1 (GA-responsive) | 1 µM GA3 | + 5.6 | Arabidopsis seedlings | [4] |
| GASA1 | 1 µM Brassinolide | - 2.1 | Arabidopsis seedlings | [4] |
| GA5 (GA biosynthesis) | 1 µM GA3 | - 4.8 | Arabidopsis seedlings | [4] |
| GA5 | 1 µM Brassinolide | + 3.2 | Arabidopsis seedlings | [4] |
| GA20ox1 (GA biosynthesis) | 1 µM Brassinolide | + 2.5 | Arabidopsis seedlings | [2] |
| DWF4 (BR biosynthesis) | 1 µM Brassinolide | - 3.7 | Arabidopsis seedlings | [5] |
| CPD (BR biosynthesis) | 1 µM Brassinolide | - 4.1 | Arabidopsis seedlings | [5] |
Fold change values are approximate and represent typical responses observed in published studies.
Signaling Pathways and Their Interaction
The primary point of crosstalk between the GA and BR signaling pathways occurs at the level of key transcriptional regulators. In the absence of GA, DELLA proteins accumulate and act as repressors of GA responses. Similarly, in the absence of BRs, the kinase BIN2 phosphorylates and inactivates the BZR1 and BES1 transcription factors.
A key discovery has been the direct physical interaction between DELLA proteins and BZR1/BES1.[6] This interaction inhibits the DNA binding and transcriptional activity of BZR1/BES1, thereby dampening BR signaling. When GA levels rise, DELLA proteins are degraded, releasing their inhibition on BZR1/BES1 and allowing for enhanced BR-mediated gene expression, which contributes to synergistic growth promotion.
Conversely, brassinosteroids can also influence GA biosynthesis. BRs have been shown to upregulate the expression of key GA biosynthetic genes, such as GA20ox1 and GA3ox1, leading to increased levels of bioactive GAs.[2] This provides another layer of synergistic interaction.
References
- 1. Molecular mechanism for the interaction between gibberellin and brassinosteroid signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinosteroids Are Master Regulators of Gibberellin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of Specific Gene Expression by Gibberellin and Brassinosteroid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary analysis and functional characterization of BZR1 gene family in celery revealed their conserved roles in brassinosteroid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response | MDPI [mdpi.com]
Assessing the Specificity of Gibberellin GA3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gibberellin GA3, a crucial phytohormone, governs a wide array of plant growth and development processes. The use of inhibitors targeting the GA3 signaling pathway is a vital tool in both agricultural applications and fundamental research. However, the specificity of these inhibitors is a critical parameter that dictates their utility and potential for off-target effects. This guide provides a comparative assessment of common GA3 inhibitors, supported by available experimental data, to aid researchers in selecting the most appropriate compound for their needs.
Comparison of Common this compound Inhibitors
Several chemical compounds have been developed to inhibit the biosynthesis of gibberellins (B7789140). The most widely used inhibitors include Paclobutrazol, Prohexadione-Calcium, and Trinexapac-ethyl. These compounds primarily target enzymes in the gibberellin biosynthetic pathway, but their specificity can vary, leading to potential off-target effects.
| Inhibitor | Primary Target Enzyme(s) | Mechanism of Action | Known Off-Target Effects |
| Paclobutrazol | ent-kaurene (B36324) oxidase (KO) | A triazole-based inhibitor that blocks the oxidation of ent-kaurene to ent-kaurenoic acid, an early step in the GA biosynthesis pathway[1]. | - Inhibits abscisic acid (ABA) biosynthesis[2][3]. - Affects sterol biosynthesis by inhibiting obtusifoliol-14α-demethylase[4]. |
| Prohexadione-Calcium | GA 20-oxidase and GA 3-oxidase[3] | An acylcyclohexanedione that acts as a structural mimic of 2-oxoglutarate, a co-substrate for dioxygenases in the later stages of GA biosynthesis[3]. | - Inhibits flavonoid biosynthesis by targeting flavanone (B1672756) 3-hydroxylase[3][5]. - Reduces ethylene (B1197577) formation by affecting aminocyclopropanecarboxylic acid oxidase[3]. |
| Trinexapac-ethyl | GA 20-oxidase and GA 3-oxidase | An acylcyclohexanedione that, after conversion to its active acid form, inhibits the late stages of GA biosynthesis[6]. | - Can influence the levels of other hormones, such as increasing cytokinin production. |
Gibberellin Signaling Pathway
The gibberellin signaling pathway is a well-characterized cascade that ultimately leads to the derepression of growth-promoting genes. In the absence of gibberellin, DELLA proteins act as transcriptional repressors, inhibiting plant growth. When bioactive gibberellins like GA3 are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, leading to various developmental processes such as stem elongation, seed germination, and flowering.
Caption: The this compound signaling pathway.
Experimental Protocols
To rigorously assess the specificity of a this compound inhibitor, a combination of in vitro and in vivo assays is recommended.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme in the gibberellin biosynthesis pathway.
Objective: To determine the IC50 value of an inhibitor for a target enzyme (e.g., ent-kaurene oxidase, GA 20-oxidase).
Materials:
-
Purified recombinant target enzyme
-
Substrate for the target enzyme (e.g., ent-kaurene for KO, GA12 for GA20ox)
-
Cofactors required for the enzyme reaction (e.g., NADPH, O2, Fe2+, 2-oxoglutarate, ascorbate)
-
Test inhibitor compound
-
Appropriate buffer solution
-
Reaction termination solution (e.g., strong acid or organic solvent)
-
Analytical instrument for product quantification (e.g., HPLC-MS/MS, GC-MS)
Procedure:
-
Enzyme Reaction Setup:
-
Prepare a series of dilutions of the inhibitor compound in the reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, cofactors, and the purified enzyme.
-
Add the inhibitor at various concentrations to the respective tubes/wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to each tube/well.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the termination solution.
-
-
Product Quantification:
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Analyze the extracted samples using HPLC-MS/MS or GC-MS to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
In Vivo Assessment of Inhibitor Specificity
This protocol outlines a general procedure to evaluate the effects of an inhibitor on a whole plant system, allowing for the assessment of both on-target and potential off-target effects.
Objective: To assess the impact of an inhibitor on plant growth, endogenous gibberellin levels, and the levels of other plant hormones.
Materials:
-
Plant material (e.g., seedlings of a model plant like Arabidopsis thaliana or a crop species)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Test inhibitor compound
-
Solvent for the inhibitor (e.g., DMSO)
-
Plant growth chambers with controlled light, temperature, and humidity
-
Equipment for hormone extraction and quantification (e.g., lyophilizer, solid-phase extraction cartridges, LC-MS/MS)
Procedure:
-
Plant Growth and Treatment:
-
Germinate and grow seedlings under controlled environmental conditions.
-
Prepare a stock solution of the inhibitor in a suitable solvent and then dilute it to the desired final concentrations in the growth medium or a spray solution.
-
Apply the inhibitor to the plants. This can be done by adding it to the growth medium, by spraying it onto the foliage, or by drenching the soil. Include a control group treated with the solvent only.
-
-
Phenotypic Analysis:
-
At regular intervals, measure various growth parameters such as plant height, internode length, leaf area, and root length.
-
Record any visible phenotypic changes, such as altered leaf morphology or flowering time.
-
-
Hormone Analysis:
-
At selected time points, harvest plant tissues (e.g., shoots, roots).
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C until extraction.
-
Extract endogenous hormones (gibberellins, auxins, cytokinins, abscisic acid, ethylene precursors) from the plant tissues using established protocols.
-
Purify and quantify the hormone levels using LC-MS/MS.
-
-
Data Analysis:
-
Statistically compare the growth parameters of the inhibitor-treated plants with the control plants.
-
Compare the endogenous hormone profiles of the treated and control plants to identify any significant changes in gibberellin levels (on-target effect) and the levels of other hormones (off-target effects).
-
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram illustrates a generalized workflow for a comprehensive assessment of the specificity of a this compound inhibitor.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Gibberellin GA3
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Gibberellin GA3 (GA3), a widely used plant growth regulator. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
I. Guiding Principles for Chemical Waste Disposal
The disposal of this compound, like all laboratory chemicals, is governed by a hierarchy of regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local, state, and federal regulations must be followed.[1] Under no circumstances should chemical waste be mixed with household garbage or discharged into the sewage system.[1][2]
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| Personal Protective Equipment | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory.[3] |
| Lab Coat | A standard laboratory coat should be worn to protect from spills.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[3] |
III. Step-by-Step Disposal Procedure for this compound Waste
The following steps outline the recommended procedure for the disposal of this compound waste, which includes unused product, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines, as mixing incompatible chemicals can lead to hazardous reactions.[1]
| Waste Type | Collection Procedure |
| Solid Waste | Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing paper, should be collected in a designated solid chemical waste container.[1] |
| Liquid Waste | Solutions containing this compound should be collected in a sealable, leak-proof container. The container must be compatible with the solvent used in the solution.[1] |
| Contaminated Labware | Disposable labware contaminated with GA3 should be placed in the designated hazardous waste container.[3] |
| Empty Containers | Empty this compound containers should be triple rinsed with a suitable solvent. The first rinsate is considered hazardous and must be collected as chemical waste.[1][4] Subsequent rinsate disposal should follow institutional guidelines. |
Step 2: Labeling and Storage
Properly labeled and stored waste is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[3]
-
Storage: Sealed waste containers should be stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until pickup.[3]
Step 3: Waste Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a certified hazardous waste management company, in accordance with your institution's established procedures.[3]
IV. Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.[1]
-
Wear Appropriate PPE: At a minimum, wear gloves, safety glasses, and a lab coat.[1]
-
Contain the Spill:
-
Clean the Area: After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gibberellin GA3
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Gibberellin GA3, a potent plant growth regulator. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white crystalline powder.[1][2][3] While not classified as hazardous under GHS for certain concentrations, it is crucial to handle it with care as it can cause serious eye irritation and may be harmful with skin contact.[1][2]
Recommended Personal Protective Equipment (PPE)
To minimize exposure risks, the following PPE is mandatory when handling this compound in both powdered and solution forms.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166.[1][2][4] | Protects against dust particles and splashes which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[4][5] | Prevents skin contact which may be harmful.[1] |
| Body Protection | A standard laboratory coat or a liquid-tight spray overall.[1][5] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A dust mask or a NIOSH-approved N95 respirator.[2][4] | Necessary when handling the powder form to avoid inhalation of dust particles.[2] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental integrity.
Receiving and Storage
Upon receiving this compound, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Some sources also recommend refrigeration.[1][6] It is incompatible with bases and strong oxidizing agents.[1][6]
Preparation of Solutions
This compound has limited solubility in water.[3] To prepare a stock solution, it is common to first dissolve the powder in a small amount of ethanol (B145695) or acetone (B3395972) before diluting with water to the desired concentration.[3] Always perform this step in a chemical fume hood or a well-ventilated area to minimize inhalation of solvent vapors.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2][6] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[2][6] |
Spill Management
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. For a solid spill, avoid creating dust.[1] Moisten the spilled material with a suitable solvent like ethanol, then sweep or scoop it into a sealed container for disposal.[8] Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle to prevent environmental contamination.
Waste Segregation and Disposal Pathway
All waste materials contaminated with this compound must be treated as chemical waste.
Disposal "Do's and Don'ts"
| Do | Do Not |
| Segregate all this compound waste into designated, clearly labeled, and sealed hazardous waste containers.[9] | Pour this compound solutions down the drain.[9] |
| Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[9] | Dispose of empty containers in regular trash unless they have been decontaminated. |
| Arrange for waste pickup by a licensed hazardous waste disposal service.[10] | Mix this compound waste with other incompatible chemical waste. |
By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research, ensuring both the integrity of your work and the well-being of your laboratory personnel.
References
- 1. plantgrowthhormones.com [plantgrowthhormones.com]
- 2. Gibberellic Acid, GA3 20%, Water soluble, Highly Effective Plant Growth Regulator - Crimson Living [crimson-living.com]
- 3. Gibberellic Acid GA3 90%TC Manufacturer & Supplier [doraagri.com]
- 4. tmmedia.in [tmmedia.in]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. m.plantgrowthhormones.com [m.plantgrowthhormones.com]
- 7. fishersci.com [fishersci.com]
- 8. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
